Product packaging for 6-Methyl-1-heptene(Cat. No.:CAS No. 5026-76-6)

6-Methyl-1-heptene

Cat. No.: B3415963
CAS No.: 5026-76-6
M. Wt: 112.21 g/mol
InChI Key: DFVOXRAAHOJJBN-UHFFFAOYSA-N
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Description

Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B3415963 6-Methyl-1-heptene CAS No. 5026-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylhept-1-ene
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InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3
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InChI Key

DFVOXRAAHOJJBN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCC=C
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID30891923
Record name 6-Methyl-1-heptene
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Molecular Weight

112.21 g/mol
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Physical Description

Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS]
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Flash Point

less than 20 °F (NFPA, 2010)
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Vapor Pressure

25.2 [mmHg]
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CAS No.

11071-47-9, 5026-76-6
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1-heptene is an unsaturated aliphatic hydrocarbon with the chemical formula C₈H₁₆. As a terminal alkene, its structure, characterized by a vinyl group and an isoheptyl skeleton, dictates its physical properties and chemical reactivity. This document provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a summary of its key chemical transformations. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid with a distinct petroleum-like odor.[1][2] It is less dense than water and is insoluble in aqueous solutions.[1][2] Its nonpolar nature governs its solubility in organic solvents. As an unsaturated hydrocarbon, it is classified as a flammable liquid.[3][4]

Physical Properties

The key physical constants of this compound are summarized in the table below, providing a quantitative profile of the compound under standard conditions.

PropertyValueUnitsNotes and References
Molecular Formula C₈H₁₆-[1][3]
Molecular Weight 112.21 g/mol [4]
Appearance Clear, colorless liquid-With a petroleum-like odor.[1][2]
Density 0.7125 - 0.719g/cm³At 20 °C.[2][3][5]
Boiling Point 112.4 - 113.2°CAt 760 mmHg.[2][3][5]
Melting Point -103.01°CEstimated value.[2][3]
Flash Point 15.5°C[2][3][5]
Solubility in Water 5.3 x 10⁻³g/LAt 25 °C (Insoluble).[1]
Refractive Index 1.4045 - 1.411n²⁰/D[2][3][5]
Vapor Pressure 25.21mmHg[2]
Chemical and Spectroscopic Data

The chemical properties and identifiers are crucial for analytical and regulatory purposes. Spectroscopic data, while not presented in raw format here, is available through resources like the NIST WebBook.[6]

PropertyValue / IdentifierNotes and References
CAS Number 5026-76-6[3]
IUPAC Name 6-Methylhept-1-ene[6]
Canonical SMILES CC(C)CCCC=C[1]
InChIKey DFVOXRAAHOJJBN-UHFFFAOYSA-N[1]
LogP (Octanol/Water) 2.99 - 3.7[2][3]
Hazards Highly Flammable, Skin Irritant, Aspiration Hazard[4]
Spectroscopic Data IR, Mass Spec, NMR data availableData can be found in chemical databases such as NIST.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. For this compound, a plausible and efficient route involves the reaction of 5-methylhexanal (B128087) with a methylidene ylide.

Objective: To synthesize this compound from 5-methylhexanal.

Materials:

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension under a nitrogen atmosphere. The formation of the orange/red colored ylide indicates a successful reaction.

  • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve 5-methylhexanal (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to yield pure this compound.

Determination of Boiling Point (Micro-Scale Method)

Objective: To accurately measure the boiling point of a small sample of this compound.

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer (0-150 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or micro-burner

Procedure:

  • Fill the small test tube to about half-full with the this compound sample.

  • Place the capillary tube into the test tube with the open end down.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

  • Insert the thermometer assembly into the Thiele tube, making sure the sample is immersed in the mineral oil.

  • Gently heat the side arm of the Thiele tube with a small flame.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Objective: To determine the density of this compound using a pycnometer or a graduated cylinder and balance.

Apparatus:

  • Pycnometer (or a 10 mL graduated cylinder)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry pycnometer (or 10 mL graduated cylinder).

  • Fill the pycnometer completely with this compound, ensuring no air bubbles are present. If using a graduated cylinder, add a precise volume (e.g., 5.00 mL).

  • Measure and record the mass of the filled pycnometer or graduated cylinder.

  • Record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

  • Calculate the density using the formula: Density = Mass / Volume. The volume is the known volume of the pycnometer or the volume measured in the graduated cylinder.

  • Repeat the measurement at least twice more and calculate the average density.

Chemical Reactivity and Signaling Pathways

The primary site of reactivity in this compound is the carbon-carbon double bond. This functional group undergoes typical electrophilic addition reactions.

Catalytic Hydrogenation

This compound can be reduced to its corresponding alkane, 2-methylheptane, through catalytic hydrogenation. This reaction involves the syn-addition of hydrogen across the double bond.

Reaction: C₈H₁₆ (this compound) + H₂ --(Pd/C or Pt)--> C₈H₁₈ (2-Methylheptane)

The enthalpy of this reaction is approximately -126.4 ± 2.0 kJ/mol.[6]

Epoxidation

The double bond can be converted into an epoxide, a three-membered cyclic ether, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition of an oxygen atom.

Reaction: C₈H₁₆ (this compound) + m-CPBA --> C₈H₁₆O (1,2-epoxy-6-methylheptane) + m-chlorobenzoic acid

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G cluster_synthesis Synthesis Workflow: Wittig Reaction PPH3 Triphenylphosphine Phosphonium Methyltriphenylphosphonium Bromide PPH3->Phosphonium MeBr Methyl Bromide MeBr->Phosphonium Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide + Base Base n-BuLi Product This compound Ylide->Product Aldehyde 5-Methylhexanal Aldehyde->Product + Aldehyde

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

G cluster_reaction Reaction Pathway: Catalytic Hydrogenation Reactant This compound (C₈H₁₆) Product 2-Methylheptane (C₈H₁₈) Reactant->Product Syn-addition of Hydrogen H2 H₂ H2->Reactant Catalyst Pd/C or Pt Catalyst Catalyst->Reactant provides surface for reaction

Caption: Catalytic hydrogenation of this compound to 2-methylheptane.

G cluster_properties Structure-Property Relationships Structure Structure: Terminal Alkene (C=C at C1) Nonpolar Hydrocarbon Chain Reactivity Chemical Reactivity: - Undergoes Electrophilic Addition - Site of Hydrogenation & Epoxidation Structure->Reactivity dictates Physical Physical Properties: - Low Boiling Point (Volatility) - Insoluble in Water - Flammable Structure->Physical determines

Caption: Relationship between the structure and properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1-heptene (B80069) is a valuable terminal alkene building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. Its branched structure and terminal double bond offer versatile handles for further chemical transformations. This technical guide provides a comprehensive overview of plausible and effective synthesis routes for this compound, designed to be a practical resource for laboratory chemists. This document outlines detailed experimental protocols for two primary synthetic strategies: the Grignard Reaction and the Wittig Reaction. Quantitative data, where available from analogous transformations, is summarized, and reaction pathways are visualized to facilitate understanding and implementation.

Introduction

The synthesis of terminal alkenes with specific substitution patterns is a fundamental objective in organic chemistry. This compound, with its isobutyl group at the 6-position, presents a synthetic challenge that can be addressed by several established carbon-carbon bond-forming reactions. This guide focuses on two of the most reliable and versatile methods: the nucleophilic addition of a Grignard reagent to an allyl halide and the olefination of a carbonyl compound using a phosphorus ylide (Wittig reaction). Each route offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and potential byproducts.

Synthesis Route 1: Grignard Reaction

The Grignard reaction provides a direct and efficient method for the formation of the carbon skeleton of this compound. This approach involves the coupling of an isobutyl Grignard reagent with an allyl halide.

Reaction Scheme

Grignard_Reaction Grignard Reaction for this compound Synthesis cluster_reactants Reactants cluster_product Product Isobutylmagnesium_bromide Isobutylmagnesium bromide Product This compound Isobutylmagnesium_bromide->Product THF Allyl_bromide Allyl bromide Allyl_bromide->Product

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the coupling of Grignard reagents with allyl halides.[1]

Materials:

  • Magnesium turnings

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Allyl bromide (3-bromoprop-1-ene)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of Isobutylmagnesium Bromide:

    • In a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents). The system is maintained under an inert atmosphere (nitrogen or argon).

    • Add a small crystal of iodine to the magnesium turnings.

    • A solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

    • A small portion of the isobutyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • The solution of isobutylmagnesium bromide is cooled in an ice bath.

    • A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

    • The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.

Quantitative Data
ParameterValue (Expected)
Yield 50-70%
Purity >95% after fractional distillation
Reaction Time 3-4 hours

Table 1. Expected quantitative data for the Grignard synthesis of this compound.

Synthesis Route 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[2][3][4][5][6] For the synthesis of this compound, this involves the reaction of isovaleraldehyde (B47997) with a methylene-containing Wittig reagent.

Reaction Scheme

Wittig_Reaction Wittig Reaction for this compound Synthesis cluster_reagents Reagent Preparation cluster_reaction Olefination Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium (B96628) bromide Ylide Methylenetriphenylphosphorane (Wittig Reagent) Methyltriphenylphosphonium_bromide->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide in THF Product This compound Ylide->Product Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Product Byproduct Triphenylphosphine (B44618) oxide Product->Byproduct Separation

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is a generalized procedure based on standard Wittig reaction methodologies.[2][3][6]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or another strong base

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous tetrahydrofuran (THF)

  • Pentane (B18724) or hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Olefination Reaction:

    • Cool the ylide solution to 0 °C.

    • Add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The disappearance of the ylide color indicates the reaction is proceeding.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the product with pentane or hexane.

    • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

    • The triphenylphosphine oxide byproduct can be partially removed by filtration if it precipitates.

    • The solvent is removed by distillation. The crude product is then purified by fractional distillation to afford this compound.

Quantitative Data

The Wittig reaction is known for its high yields, especially for the formation of terminal alkenes.

ParameterValue (Expected)
Yield 70-90%
Purity >95% after purification
Reaction Time 2-3 hours

Table 2. Expected quantitative data for the Wittig synthesis of this compound.

Conclusion

Both the Grignard and Wittig reactions represent viable and effective strategies for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and purification capabilities. The Grignard route offers a straightforward coupling approach, while the Wittig reaction provides a highly efficient olefination with generally high yields. The detailed protocols and expected quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation of this important chemical building block. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

Spectroscopic Profile of 6-Methyl-1-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aliphatic alkene, 6-methyl-1-heptene (B80069). The information detailed herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational dataset for the characterization of this compound. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. Note that where experimental data was not publicly available, predicted data from validated computational models has been used.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.81ddt1HH-2
4.97d1HH-1a (trans)
4.92d1HH-1b (cis)
2.04t2HH-3
1.54m1HH-6
1.38m2HH-4
1.17m2HH-5
0.86d6HH-7, H-8

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmCarbon Atom
139.2C-2
114.2C-1
38.4C-5
33.8C-3
28.9C-6
26.5C-4
22.6C-7, C-8

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3077Medium=C-H stretch
2956StrongC-H stretch (asymmetric, CH₃)
2925StrongC-H stretch (asymmetric, CH₂)
2870StrongC-H stretch (symmetric, CH₃)
1642MediumC=C stretch
1466MediumC-H bend (CH₂, CH₃)
1384MediumC-H bend (gem-dimethyl)
993Strong=C-H bend (out-of-plane)
910Strong=C-H bend (out-of-plane)

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
1125[M]⁺ (Molecular Ion)
972[M - CH₃]⁺
8310[M - C₂H₅]⁺
7035[M - C₃H₆]⁺
57100[C₄H₉]⁺ (tert-Butyl cation)
5685[C₄H₈]⁺
4360[C₃H₇]⁺ (Isopropyl cation)
4180[C₃H₅]⁺ (Allyl cation)

Data obtained from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of volatile, non-polar organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the spectra are integrated to determine the relative number of protons, and the coupling constants are measured from the multiplet splittings.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for gas-phase measurements, the sample is introduced into a gas cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates or gas cell is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans are averaged to enhance the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The GC column separates the components of the sample, and the eluent is passed directly into the ion source of the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The mass spectrum is plotted as the relative abundance of ions versus their m/z ratio. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Characterization of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratio (Molecular Weight & Fragmentation) MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

6-Methyl-1-heptene: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptene is a branched-chain aliphatic alkene with the chemical formula C₈H₁₆. While its synthetic applications are established, its role and presence in biological systems are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, potential biosynthetic pathways, and analytical methodologies for the detection and quantification of this compound. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development who may encounter or have an interest in this volatile organic compound (VOC).

Natural Occurrence of this compound

The natural occurrence of this compound appears to be rare and is not widely documented in scientific literature. Extensive searches of databases and literature on plant, fungal, and insect volatiles have not yielded significant evidence of its presence.

The only documented source identified is in human feces, as listed in the Human Metabolome Database (HMDB)[1]. The origin and significance of this compound in the human gut microbiome remain to be elucidated. It could be a metabolic byproduct of gut bacteria or a transformation product of dietary components.

Table 1: Documented Natural Occurrence of this compound

Source Organism/EnvironmentSample TypeMethod of DetectionReference
HumanFecesNot Specified[1]

It is important to note that the absence of evidence is not evidence of absence. The limited detection of this compound could be due to its low abundance, transient nature, or limitations of analytical methods employed in broad VOC profiling studies. Further targeted research is required to definitively map its distribution in the natural world.

Proposed Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on known metabolic pathways for the formation of other branched-chain alkenes in microorganisms, a hypothetical pathway can be proposed. This pathway would likely originate from the fatty acid biosynthesis machinery, utilizing a branched-chain starter unit.

The proposed pathway initiates with the synthesis of isovaleryl-CoA, which can be derived from the degradation of leucine (B10760876) or synthesized de novo. Isovaleryl-CoA then serves as a starter unit for fatty acid synthase (FAS) to build a C8 acyl chain. The terminal double bond could be introduced through a specialized enzymatic activity, possibly a desaturase or a terminal alkene-forming enzyme.

Below is a conceptual workflow for a potential biosynthetic route to this compound.

Biosynthesis_of_6_Methyl_1_heptene cluster_fas Fatty Acid Elongation Leucine Leucine alpha_Keto_isocaproate alpha_Keto_isocaproate Leucine->alpha_Keto_isocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Keto_isocaproate->Isovaleryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS C8_Acyl_ACP 6-Methylheptanoyl-ACP FAS->C8_Acyl_ACP Chain Elongation Alkene_Synthase Alkene-forming Enzyme (e.g., Desaturase) C8_Acyl_ACP->Alkene_Synthase Product This compound Alkene_Synthase->Product Decarboxylation/ Desaturation

A proposed biosynthetic pathway for this compound.

Experimental Protocols for Analysis

The analysis of this compound, as a volatile organic compound, typically involves its extraction from the sample matrix, followed by separation and identification using chromatographic and spectrometric techniques.

Sample Preparation and Extraction of Volatiles

The choice of extraction method depends on the sample matrix (e.g., plant tissue, microbial culture, insect effluvia).

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free and widely used technique for the extraction of VOCs from solid, liquid, or gaseous samples.

  • Apparatus: SPME fiber holder and various fiber coatings (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

  • Procedure:

    • Place the sample in a sealed vial.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • Volatiles from the sample partition into the fiber coating.

    • Retract the fiber and introduce it into the gas chromatograph injector for thermal desorption of the analytes.

3.1.2. Solvent Extraction

This method is suitable for extracting less volatile compounds or when a larger sample volume is required.

  • Apparatus: Glass vials, rotary evaporator.

  • Solvents: Hexane, dichloromethane, or other organic solvents.

  • Procedure:

    • Immerse the sample in the chosen solvent for a specific duration.

    • Agitate or sonicate to enhance extraction efficiency.

    • Separate the solvent extract from the sample matrix.

    • Concentrate the extract using a gentle stream of nitrogen or a rotary evaporator before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating aliphatic hydrocarbons.

    • Injector: Operated in splitless or split mode, with the temperature set to ensure efficient desorption of analytes from the SPME fiber or volatilization of the liquid extract.

    • Oven Temperature Program: A temperature gradient is programmed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is commonly used for generating reproducible mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio.

    • Detection: An electron multiplier detects the ions.

  • Data Analysis:

    • Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases such as the NIST/EPA/NIH Mass Spectral Library. The retention index is also used for confirmation.

    • Quantification: For quantitative analysis, a calibration curve is prepared using authentic standards of this compound. An internal standard can be used to correct for variations in extraction and injection.

Below is a generalized workflow for the analysis of volatile organic compounds from a biological sample.

VOC_Analysis_Workflow cluster_extraction Sample Biological Sample (Plant, Fungus, Insect, etc.) Extraction Extraction of Volatiles Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS HS_SPME Headspace SPME Solvent_Extraction Solvent Extraction GC Gas Chromatography (Separation) MS Mass Spectrometry (Detection & Identification) Data_Analysis Data Analysis GC_MS->Data_Analysis Identification Compound Identification (Mass Spectral Library) Data_Analysis->Identification Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Result Identification and Quantification of This compound Identification->Result Quantification->Result

A general workflow for the analysis of this compound.

Conclusion and Future Directions

The current body of scientific literature provides limited information on the natural occurrence and biosynthesis of this compound. Its detection in human feces suggests a potential link to the gut microbiome, a promising avenue for future research. The proposed biosynthetic pathway, based on known mechanisms for branched-chain alkene formation, requires experimental validation.

For researchers and professionals in drug development, the potential biological activity of this compound remains unexplored. Its structural similarity to other known semiochemicals and signaling molecules suggests that it may have ecological or physiological roles.

Future research should focus on:

  • Targeted screening: Employing sensitive analytical techniques to screen a wide range of natural sources for the presence of this compound.

  • Isotopic labeling studies: To elucidate the biosynthetic pathway in organisms where it is found to be produced.

  • Bioactivity screening: Investigating the potential antimicrobial, signaling, or other biological activities of this compound.

This technical guide provides a foundation for further investigation into this sparsely studied volatile compound, highlighting the significant knowledge gaps and opportunities for future discovery.

References

An In-depth Technical Guide to 6-Methyl-1-heptene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 6-Methyl-1-heptene (B80069): Properties, Synthesis, and Reactions

This technical guide provides a comprehensive overview of this compound, a branched-chain olefin of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details its fundamental chemical and physical properties, outlines key experimental protocols for its synthesis and subsequent reactions, and presents this information in a format tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, a colorless liquid with a petroleum-like odor, is an unsaturated hydrocarbon.[1] Its structure, featuring a terminal double bond and a methyl branch, makes it a versatile synthon in organic chemistry.

IUPAC Name: 6-methylhept-1-ene

CAS Number: 5026-76-6

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and safety considerations.

PropertyValueReference
Molecular FormulaC₈H₁₆[2]
Molecular Weight112.21 g/mol [3]
Density0.719 g/cm³ at 20°C
Boiling Point112.4 - 113.2 °C at 760 mmHg
Melting Point-103.01 °C (estimate)
Flash Point15.5 °C
Refractive Index1.411 at 20°C
SolubilityInsoluble in water[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. Below are detailed protocols for two common methods: the Wittig reaction and the Grignard reaction.

2.1. Synthesis via Wittig Reaction

This method involves the reaction of an ylide, generated from a phosphonium (B103445) salt, with a carbonyl compound. For the synthesis of this compound, isobutyltriphenylphosphonium bromide is reacted with formaldehyde (B43269).

Experimental Protocol:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isobutyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Formaldehyde:

    • Introduce formaldehyde (1.0 equivalent), either as a gas from the depolymerization of paraformaldehyde or as a solution in an appropriate solvent, to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

2.2. Synthesis via Grignard Reaction

This approach utilizes the reaction of a Grignard reagent with an allyl halide. Specifically, isobutylmagnesium bromide is reacted with allyl bromide.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether to the addition funnel and add a small portion to the magnesium turnings.

    • Once the reaction initiates (indicated by bubbling and heat generation), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel.

    • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent by distillation.

    • Purify the resulting liquid by fractional distillation to yield this compound.

Key Reactions of this compound

The terminal double bond in this compound is a reactive site for various transformations, making it a useful intermediate in the synthesis of more complex molecules.

3.1. Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction can be catalyzed by rhodium or cobalt complexes and typically yields a mixture of linear and branched aldehydes.[4][5][6]

Experimental Protocol:

  • Catalyst Preparation and Reaction Setup:

    • In a high-pressure autoclave equipped with a magnetic stirrer and gas inlets, charge the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine (B1218219) ligand (e.g., triphenylphosphine) under an inert atmosphere.

    • Add the solvent (e.g., toluene) and this compound.

    • Seal the autoclave and purge several times with syngas (a mixture of carbon monoxide and hydrogen).

  • Reaction Execution:

    • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by gas chromatography by taking samples periodically.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

    • Remove the solvent under reduced pressure.

    • The resulting aldehydes (7-methyl-1-octanal and 2,6-dimethyl-1-heptanal) can be purified by distillation or chromatography.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry. Branched alkyl chains can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The introduction of a methyl group can impact metabolic stability, receptor binding affinity, and lipophilicity. As a versatile building block, this compound can be used to synthesize more complex molecules that may possess biological activity.

Visualized Workflows

5.1. Synthesis of this compound via Wittig Reaction

Wittig_Synthesis Isobutyltriphenylphosphonium bromide Isobutyltriphenylphosphonium bromide Ylide Ylide Isobutyltriphenylphosphonium bromide->Ylide n-BuLi, THF, 0°C n-BuLi n-BuLi n-BuLi->Ylide This compound This compound Ylide->this compound Formaldehyde Formaldehyde Formaldehyde Formaldehyde->this compound

Caption: Wittig reaction pathway for this compound synthesis.

5.2. Hydroformylation of this compound

Hydroformylation_Reaction This compound This compound Aldehyde_Products 7-Methyl-1-octanal & 2,6-Dimethyl-1-heptanal This compound->Aldehyde_Products Hydroformylation Syngas CO / H2 Syngas->Aldehyde_Products Rh_Catalyst Rhodium Catalyst Rh_Catalyst->Aldehyde_Products

Caption: Hydroformylation of this compound to aldehydes.

References

solubility of 6-Methyl-1-heptene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 6-Methyl-1-heptene in Organic Solvents

Executive Summary

This compound is a nonpolar aliphatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating a high affinity for nonpolar organic solvents and poor solubility in polar solvents. This guide provides a summary of the expected solubility of this compound based on its chemical properties and outlines a general experimental protocol for the quantitative determination of its solubility in various organic media. Due to the specific nature of this compound, publicly available quantitative solubility data is limited; therefore, this document focuses on theoretical principles and a standardized methodology for empirical determination.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C8H16
Molar Mass 112.21 g/mol
Appearance Colorless liquid
Boiling Point 113-114 °C
Density 0.719 g/mL at 25 °C
Polarity Nonpolar

Theoretical Solubility Profile

The solubility of this compound can be predicted based on its nonpolar aliphatic structure. It will readily dissolve in solvents with similar characteristics, primarily through weak intermolecular van der Waals forces. Conversely, it will exhibit poor solubility in polar solvents where stronger dipole-dipole interactions or hydrogen bonding are the dominant intermolecular forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh / MiscibleLondon Dispersion Forces
Nonpolar Aromatic Toluene, Benzene, XyleneHigh / MiscibleLondon Dispersion Forces, Pi-stacking
Halogenated Dichloromethane, ChloroformHigh / MiscibleLondon Dispersion Forces, Dipole-induced dipole
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighLondon Dispersion Forces, Weak dipole-dipole
Ketones Acetone, Methyl ethyl ketone (MEK)Low to ModerateDipole-dipole, London Dispersion Forces
Alcohols Methanol, EthanolVery Low / ImmiscibleHydrogen Bonding, Dipole-dipole
Polar Aprotic Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO)Very Low / ImmiscibleDipole-dipole

General Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of a liquid analyte, such as this compound, in an organic solvent at a specified temperature.

4.1 Materials and Equipment

  • This compound (high purity)

  • Organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

4.2 Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 12 hours to allow the undissolved phase to separate.

    • For stable emulsions, centrifuge the mixture at a moderate speed to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Filter the aliquot through a syringe filter compatible with the solvent to remove any suspended microdroplets.

    • Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample via GC-FID to determine the precise concentration of this compound.

  • Data Calculation:

    • Calculate the solubility (S) using the following formula: S ( g/100 mL) = C × DF × (V/100) Where:

      • C = Concentration from GC analysis (g/mL)

      • DF = Dilution factor

      • V = Initial volume of solvent (mL)

4.3 Experimental Workflow Diagram

G cluster_prep 1. Saturation cluster_sep 2. Separation cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess this compound to a known volume of solvent B Equilibrate in thermostatic shaker (e.g., 24h at 25°C) A->B C Allow phases to separate (or centrifuge) B->C D Withdraw and filter saturated supernatant C->D E Perform serial dilution D->E F Analyze via GC-FID E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Workflow for the experimental determination of solubility.

Logical Relationship of Solubility

The solubility of this compound is a function of the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature. The following diagram illustrates this relationship.

G Solute Solute Properties (this compound) - Nonpolar - van der Waals forces Solubility Solubility Solute->Solubility Solvent Solvent Properties - Polarity - Intermolecular forces Solvent->Solubility Conditions External Conditions - Temperature - Pressure Conditions->Solubility

historical discovery and initial studies of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Discovery and Initial Studies of 6-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context surrounding the initial synthesis and characterization of this compound. While a singular "discovery" event is not clearly documented in readily available literature, this document consolidates early synthetic methodologies and the initial physicochemical and spectroscopic data reported for this branched-chain alkene. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, detailing plausible early experimental protocols and presenting key quantitative data in a clear, comparative format. Visualizations of a likely early synthetic pathway and a general experimental workflow are provided to further elucidate the historical context of its preparation and study.

Introduction

This compound (C₈H₁₆) is a branched-chain alkene that has found utility in various areas of chemical synthesis and materials science.[1] Its structure, featuring a terminal double bond and a methyl branch at the 6-position, imparts specific reactivity and physical properties. The historical emergence of this compound is intertwined with the broader development of synthetic organic chemistry in the early to mid-20th century, a period marked by the exploration of fundamental reaction mechanisms for the creation of hydrocarbons. While pinpointing a specific first synthesis is challenging, its preparation can be logically inferred through common alkene synthesis methods of the era, such as the dehydration of alcohols and Grignard reactions. This guide will focus on these plausible early synthetic routes and the initial characterization data that defined the compound in its early appearances in the scientific literature.

Plausible Early Synthetic Methodologies

The synthesis of alkenes was a significant area of research in the early 20th century. Two primary methods were commonly employed for the preparation of compounds like this compound.

Dehydration of 6-Methyl-1-heptanol

One of the most straightforward and historically significant methods for synthesizing terminal alkenes was the acid-catalyzed dehydration of the corresponding primary alcohol.

Experimental Protocol:

  • Apparatus: A distillation apparatus equipped with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. A heating mantle or oil bath would be used for controlled heating.

  • Reagents:

    • 6-Methyl-1-heptanol

    • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) as a catalyst

    • Anhydrous Calcium Chloride or Sodium Sulfate for drying

    • Sodium Bicarbonate solution for washing

  • Procedure:

    • 6-Methyl-1-heptanol is placed in the round-bottom flask with a catalytic amount of concentrated sulfuric acid or phosphoric acid.

    • The mixture is heated to a temperature sufficient to induce dehydration and distill the resulting alkene (typically 150-200 °C).

    • The crude distillate, containing this compound, water, and some unreacted alcohol, is collected in the receiving flask.

    • The distillate is washed with a dilute sodium bicarbonate solution to neutralize any acidic residue, followed by washing with water.

    • The organic layer is separated and dried over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate).

    • The dried liquid is then purified by fractional distillation to yield pure this compound.

Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, became a cornerstone of organic synthesis for forming carbon-carbon bonds. A plausible early synthesis of this compound would involve the reaction of a Grignard reagent with an allyl halide.

Experimental Protocol:

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a mechanical stirrer. An inert atmosphere (e.g., dry nitrogen or argon) would be maintained.

  • Reagents:

    • Isobutyl bromide (1-bromo-2-methylpropane)

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent

    • Allyl bromide (3-bromoprop-1-ene)

    • Saturated aqueous ammonium (B1175870) chloride solution for quenching

  • Procedure:

    • Preparation of the Grignard Reagent: Magnesium turnings are placed in the reaction flask under an inert atmosphere. A small amount of isobutyl bromide in anhydrous ether is added to initiate the reaction. Once initiated, the remaining isobutyl bromide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The mixture is stirred until most of the magnesium has reacted to form isobutylmagnesium bromide.

    • Coupling Reaction: The solution of the Grignard reagent is cooled in an ice bath. A solution of allyl bromide in anhydrous ether is then added dropwise from the dropping funnel.

    • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and then dried over an anhydrous drying agent.

    • The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to yield this compound.

Initial Characterization and Physical Properties

The initial characterization of a newly synthesized compound in the early 20th century relied on the determination of its fundamental physical properties and elemental analysis. Spectroscopic methods, while in their infancy, were also beginning to be employed.

Physicochemical Data

The following table summarizes the key physical properties of this compound as reported in early and modern literature.

PropertyReported ValueReference
Molecular Formula C₈H₁₆[2]
Molecular Weight 112.21 g/mol [2]
CAS Registry Number 5026-76-6[2]
Boiling Point 112-114 °C at 760 mmHg
Density 0.719 g/cm³ at 20 °C
Refractive Index (n_D²⁰) 1.4045
Early Spectroscopic Data

While detailed spectroscopic data from the time of its initial synthesis is scarce, modern databases provide characteristic spectroscopic information that would have been foundational to its later studies.

Infrared (IR) Spectroscopy:

Early IR spectroscopy would have been crucial in identifying the key functional groups.

Wavenumber (cm⁻¹)Assignment
~3075=C-H stretch (vinyl)
~1640C=C stretch
~990 and ~910=C-H bend (out-of-plane)

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
112Molecular Ion (M⁺)
70Loss of C₃H₆ (propene)
57Loss of C₄H₇
43Isopropyl cation (base peak)
41Allyl cation

Visualizations

Synthetic Pathway: Grignard Reaction

Grignard_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Isobutyl bromide Isobutyl bromide Grignard Reagent Grignard Reagent Isobutyl bromide->Grignard Reagent   + Mg (Diethyl Ether) Mg Mg Allyl bromide Allyl bromide This compound This compound Grignard Reagent->this compound   + Allyl bromide

Caption: Plausible early synthesis of this compound via Grignard reaction.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow A Reaction Setup (e.g., Grignard or Dehydration) B Reaction Execution A->B C Quenching / Neutralization B->C D Extraction / Separation of Organic Layer C->D E Drying of Organic Layer D->E F Fractional Distillation E->F G Pure this compound F->G H Characterization (Boiling Point, Density, etc.) G->H

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The are representative of the advancements in synthetic organic chemistry during the early to mid-20th century. While a singular pioneering publication is not readily evident, its synthesis was achievable through established methods like alcohol dehydration and Grignard reactions. The initial characterization, based on physical constants and later confirmed by spectroscopic methods, provided the foundational data for its subsequent use in more complex chemical syntheses and applications. This guide serves as a concise technical reference to the early understanding of this particular branched alkene, providing valuable context for researchers in the field.

References

Quantum Chemical Analysis of 6-Methyl-1-heptene: A Theoretical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a proposed quantum chemical study on 6-methyl-1-heptene (B80069). Due to the absence of published computational studies on this specific molecule, this document outlines a robust theoretical protocol using Density Functional Theory (DFT) and presents illustrative data to demonstrate the expected outcomes. The guide is intended for researchers, scientists, and professionals in drug development and computational chemistry, offering a foundational methodology for analyzing the geometric, vibrational, and electronic properties of this compound and similar aliphatic alkenes. The presented workflow and data serve as a blueprint for future computational investigations in this area.

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16.[1][2][3][4][5] Understanding its three-dimensional structure, vibrational modes, and electronic characteristics is fundamental for predicting its reactivity, stability, and potential interactions in chemical systems. Quantum chemical calculations have become an indispensable tool for elucidating such molecular properties, offering insights that complement experimental data.[6]

This guide details a proposed computational study to characterize this compound. The primary objectives of this theoretical investigation are:

  • To determine the optimized molecular geometry in the ground state.

  • To calculate the vibrational frequencies and characterize the infrared spectrum.

  • To analyze the frontier molecular orbitals (HOMO and LUMO) and other key electronic properties.

The methodologies and illustrative data presented herein provide a framework for conducting and interpreting quantum chemical calculations for this molecule.

Proposed Computational Methodology

The following protocol outlines a standard and effective computational approach for the quantum chemical analysis of this compound. This methodology is designed to yield accurate and reliable data on the molecule's structural, vibrational, and electronic properties.

2.1 Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on a high-performance computing cluster to ensure timely completion.

2.2 Level of Theory

To balance computational cost and accuracy, the recommended level of theory is Density Functional Theory (DFT).[7] Specifically, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional would be employed.[7] This functional is well-established for its reliable prediction of geometries and energies for a wide range of organic molecules.[7]

2.3 Basis Set

The Pople-style 6-31G(d,p) basis set is proposed for all calculations. This split-valence basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing the necessary flexibility to accurately describe the molecular geometry and electron distribution.

2.4 Calculation Protocol

  • Initial Structure: The initial 3D structure of this compound would be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The structure would then be fully optimized at the B3LYP/6-31G(d,p) level of theory in the gas phase. The optimization process is continued until the forces on all atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum.

  • Electronic Property Analysis: The final optimized geometry would be used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

Illustrative Results

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound.

Note: The data presented below is illustrative and represents typical values expected from the proposed B3LYP/6-31G(d,p) calculations. It is intended to serve as a template for reporting the results of an actual computational study.

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles are presented in Table 1.

Table 1: Selected Optimized Geometric Parameters (Illustrative Data)
Parameter Calculated Value
Bond Lengths (Å)
C1=C21.33 Å
C2-C31.51 Å
C6-C71.54 Å
C6-C81.54 Å
C-H (vinyl)1.08 Å
C-H (alkyl)1.09 Å
Bond Angles (°) **
∠ C1=C2-C3124.5°
∠ C2-C3-C4112.0°
∠ C5-C6-C7111.5°
Dihedral Angles (°) **
∠ H-C1=C2-C3180.0°
∠ C3-C4-C5-C6-178.5°
Vibrational Frequencies

Vibrational analysis identifies the characteristic stretching and bending modes of the molecule. Table 2 highlights the most significant calculated vibrational frequencies.

Table 2: Calculated Vibrational Frequencies (Illustrative Data)
Vibrational Mode Frequency (cm⁻¹)
C1=C2 Alkene Stretch3080 cm⁻¹
=C-H Vinyl Stretch2995 cm⁻¹
-C-H Alkyl Stretch (Asymmetric)2960 cm⁻¹
-C-H Alkyl Stretch (Symmetric)2875 cm⁻¹
-CH2- Scissoring1465 cm⁻¹
C=C-H Out-of-Plane Bend910 cm⁻¹
Electronic Properties

The electronic properties, particularly the frontier molecular orbitals, are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

Table 3: Calculated Electronic Properties (Illustrative Data)
Property Calculated Value
HOMO Energy-6.50 eV
LUMO Energy1.25 eV
HOMO-LUMO Gap7.75 eV
Dipole Moment0.35 D

Visualized Workflow

The logical flow of the proposed computational study is depicted in the following diagram. It illustrates the sequential steps from the initial molecular structure input to the final analysis of its properties.

G Computational Workflow for this compound Analysis A 1. Initial Structure Generation (Molecular Builder) B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-31G(d,p)) B->C D Confirmation of Minimum (No Imaginary Frequencies) C->D Verification E 4. Electronic Property Calculation (HOMO, LUMO, Dipole Moment) D->E F Analysis of Results: - Optimized Geometry - Vibrational Spectra - Electronic Structure E->F

Figure 1: A diagram illustrating the proposed quantum chemical calculation workflow.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and 6-31G(d,p) basis set, it is possible to obtain reliable data on the molecule's geometric, vibrational, and electronic properties. The illustrative results presented in this document provide a clear expectation of the insights that can be gained from such a study. This proposed framework serves as a valuable resource for researchers initiating computational investigations into the properties and reactivity of this compound and related olefinic compounds.

References

Methodological & Application

Application of 6-Methyl-1-heptene in Ziegler-Natta Polymerization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta (Z-N) polymerization is a cornerstone of polymer synthesis, enabling the production of stereoregular polymers from α-olefins.[1][2] This technique, which historically revolutionized polymer chemistry, offers precise control over polymer architecture, leading to materials with tailored properties.[3][4] While extensively studied for simple α-olefins like propylene (B89431), the use of branched α-olefins such as 6-methyl-1-heptene (B80069) presents unique opportunities for creating polymers with specific thermal and mechanical characteristics. The incorporation of the isobutyl group in poly(this compound) can impart desirable properties such as improved solubility and modified crystallinity compared to linear polyolefins.

This document provides detailed application notes and representative protocols for the polymerization of this compound using Ziegler-Natta catalysts. It is intended to guide researchers in the synthesis and characterization of novel polyolefins based on this branched monomer.

Application Notes

Catalyst Systems for this compound Polymerization

The choice of the Ziegler-Natta catalyst system is critical for controlling the polymerization of this compound. A typical Z-N catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[5][6][7] For stereospecific polymerization of branched α-olefins, heterogeneous supported catalysts are often preferred.

  • Heterogeneous Catalysts: These are typically titanium compounds supported on magnesium chloride (MgCl₂).[1][8] The support plays a crucial role in the catalyst's activity and stereoselectivity.[8] Internal and external electron donors, such as phthalates or silanes, are often added to the catalyst formulation to enhance the stereospecificity, leading to highly isotactic or syndiotactic polymers.[1][9] For this compound, a fourth-generation Z-N catalyst comprising TiCl₄/MgCl₂ with an internal donor, activated by an aluminum alkyl cocatalyst and an external donor, would be a suitable starting point for achieving high isotacticity.

  • Homogeneous Catalysts: Metallocene-based homogeneous catalysts, activated by methylaluminoxane (B55162) (MAO), can also be employed. These systems often exhibit single-site behavior, leading to polymers with narrow molecular weight distributions.[1] The stereochemical outcome of the polymerization can be finely tuned by modifying the ligand framework of the metallocene complex.

Expected Polymer Properties and Characterization

The polymerization of this compound can yield polymers with varying tacticity:

  • Isotactic Poly(this compound): In this stereoisomer, the isobutyl side chains are all located on the same side of the polymer backbone.[4] This regular structure allows for polymer chains to pack into a crystalline lattice, resulting in a semi-crystalline material with a distinct melting point and enhanced mechanical strength.[10]

  • Syndiotactic Poly(this compound): Here, the isobutyl groups alternate regularly on opposite sides of the polymer chain.[4] This can also lead to a crystalline polymer, though with different packing and properties compared to the isotactic form.

  • Atactic Poly(this compound): A random arrangement of the side groups results in an amorphous, non-crystalline polymer with more rubbery and soluble characteristics.[4]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure and tacticity.

  • Gel Permeation Chromatography (GPC): To measure the molecular weight (Mₙ, Mₙ) and molecular weight distribution (PDI = Mₙ/Mₙ).

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (T₉) and melting temperature (Tₘ).

  • X-ray Diffraction (XRD): To assess the crystalline structure and degree of crystallinity.

Experimental Protocols

The following are representative protocols for the homopolymerization of this compound and its copolymerization with propylene. These should be considered as starting points and may require optimization.

Protocol 1: Homopolymerization of this compound

Objective: To synthesize isotactic poly(this compound) using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • This compound (purified by passing through activated alumina (B75360) and stored over molecular sieves)

  • Toluene (B28343) (anhydrous)

  • Ziegler-Natta catalyst: TiCl₄ supported on MgCl₂ (e.g., 2.5 wt% Ti)

  • Cocatalyst: Triisobutylaluminum (TIBA) solution in hexane (B92381) (e.g., 1.0 M)

  • External Donor: Cyclohexyl(methyl)dimethoxysilane (CMDMS)

  • Nitrogen (high purity)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Acetone

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet

  • Syringes and cannulas for transferring air-sensitive reagents

Procedure:

  • Reactor Preparation: A 250 mL glass reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: 100 mL of anhydrous toluene is added to the reactor, followed by 20 mL of purified this compound. The reactor is heated to the desired polymerization temperature (e.g., 50 °C).

  • Component Addition: Under a nitrogen atmosphere, the following components are added sequentially to the reactor via syringe while stirring:

    • 1.0 mL of TIBA solution (1.0 mmol)

    • 0.2 mL of CMDMS solution in toluene (e.g., 0.1 M, 0.02 mmol)

    • 10 mg of the solid TiCl₄/MgCl₂ catalyst suspended in 1 mL of toluene.

  • Polymerization: The reaction mixture is stirred at a constant temperature for the desired polymerization time (e.g., 2 hours).

  • Termination: The polymerization is terminated by the slow addition of 10 mL of methanol.

  • Polymer Isolation and Purification:

    • The polymer solution is poured into 300 mL of acidified methanol (10% HCl) to precipitate the polymer and remove catalyst residues.

    • The precipitated polymer is filtered, washed with fresh methanol, and then with acetone.

    • The polymer is dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Copolymerization of this compound and Propylene

Objective: To synthesize a random copolymer of propylene and this compound.

Materials:

  • Same as Protocol 1, with the addition of polymer-grade propylene gas.

Equipment:

  • Same as Protocol 1, with the addition of a mass flow controller for propylene gas.

Procedure:

  • Reactor Preparation and Component Addition: The reactor is prepared, and toluene, this compound, TIBA, and CMDMS are added as described in Protocol 1. The reactor is brought to the polymerization temperature (e.g., 60 °C).

  • Propylene Introduction: Propylene gas is continuously fed into the reactor at a constant pressure (e.g., 2 bar) using a mass flow controller.

  • Catalyst Injection: The polymerization is initiated by injecting the TiCl₄/MgCl₂ catalyst suspension.

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 1 hour) while maintaining constant propylene pressure and temperature.

  • Termination and Work-up: The polymerization is terminated, and the copolymer is isolated and purified following the same procedure as in Protocol 1.

Data Presentation

The following tables present illustrative data on how polymerization parameters can affect the outcome of this compound polymerization.

Table 1: Effect of Polymerization Temperature on Homopolymerization of this compound

EntryTemperature (°C)Yield (g)Activity (kg_pol/mol_Ti·h)Mₙ (kDa)PDI (Mₙ/Mₙ)Isotacticity (% mmmm)
1408.54252504.895
25012.36152105.293
36015.17551805.590
47013.86901505.987

Conditions: 10 mg catalyst, 2 hours, [Al]/[Ti] = 200, [Al]/[Donor] = 20.

Table 2: Effect of External Donor on Homopolymerization of this compound

EntryExternal Donor[Al]/[Donor]Yield (g)Activity (kg_pol/mol_Ti·h)Mₙ (kDa)PDI (Mₙ/Mₙ)Isotacticity (% mmmm)
1None-18.29101908.565
2CMDMS2012.36152105.293
3DIBDMS2011.55752254.996

Conditions: 10 mg catalyst, 50 °C, 2 hours, [Al]/[Ti] = 200. DIBDMS = Diisobutyldimethoxysilane.

Visualizations

Ziegler_Natta_Mechanism cluster_catalyst Catalyst Active Site Catalyst [Ti]-Polymer Chain Coordination π-Complex Formation Catalyst->Coordination Monomer This compound Monomer->Coordination Coordination Insertion Monomer Insertion Coordination->Insertion Migratory Insertion Propagation [Ti]-Growing Polymer Chain Insertion->Propagation Propagation->Coordination Next Monomer

Caption: Ziegler-Natta polymerization mechanism for this compound.

Experimental_Workflow Start Start ReactorPrep Reactor Preparation (Dry & Purge with N₂) Start->ReactorPrep ReagentAdd Add Toluene & This compound ReactorPrep->ReagentAdd TempControl Set Polymerization Temperature ReagentAdd->TempControl ComponentAdd Add Cocatalyst, External Donor, & Catalyst TempControl->ComponentAdd Polymerization Polymerization (e.g., 2 hours) ComponentAdd->Polymerization Termination Terminate with Methanol Polymerization->Termination Isolation Precipitate, Filter, & Wash Polymer Termination->Isolation Drying Dry Polymer in Vacuum Oven Isolation->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization End End Characterization->End Tacticity_Control cluster_components Catalyst Components Catalyst Ziegler-Natta Catalyst System Support Support (e.g., MgCl₂) Catalyst->Support ActiveSite Active Site (e.g., TiCl₄) Catalyst->ActiveSite Donor Electron Donors (Internal/External) Catalyst->Donor PolymerTacticity Polymer Tacticity Support->PolymerTacticity influences ActiveSite->PolymerTacticity influences Donor->PolymerTacticity influences Isotactic Isotactic PolymerTacticity->Isotactic Syndiotactic Syndiotactic PolymerTacticity->Syndiotactic Atactic Atactic PolymerTacticity->Atactic

References

Application Notes and Protocols for the Metathesis of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the self-metathesis and cross-metathesis of 6-methyl-1-heptene (B80069), a common synthetic intermediate. Additionally, a protocol for the synthesis of a diene precursor from this compound for subsequent ring-closing metathesis (RCM) is described. The protocols are primarily based on the use of Grubbs-type ruthenium catalysts, which are known for their functional group tolerance and broad applicability in olefin metathesis.[1]

Self-Metathesis of this compound

The self-metathesis of this compound results in the formation of 2,11-dimethyl-6-dodecene and ethylene (B1197577) gas. This reaction is typically performed using a first or second-generation Grubbs catalyst. The removal of the ethylene byproduct drives the reaction towards the formation of the homodimer.[1]

Experimental Protocol:

Materials:

  • This compound (freshly distilled)

  • Grubbs Catalyst®, 1st Generation or 2nd Generation (e.g., M206, M207)[2]

  • Anhydrous dichloromethane (B109758) (DCM) or toluene, deoxygenated

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous, deoxygenated solvent (DCM or toluene) to achieve a concentration of 0.5-1.0 M.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Grubbs catalyst (0.5-2.0 mol%).

  • Seal the flask and stir the reaction mixture at room temperature to 40°C.

  • To facilitate the removal of ethylene, a gentle stream of inert gas can be passed over the reaction surface, or the reaction can be performed under a slight vacuum.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 1-4 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes).

Quantitative Data:
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of 2,11-dimethyl-6-dodecene (%)
Grubbs I2.0Toluene404>95~85
Grubbs II0.5DCMRT2>98~90

Note: Data is representative and may vary based on specific reaction conditions and scale.

Cross-Metathesis of this compound with Methyl Acrylate (B77674)

Cross-metathesis of this compound with an electron-deficient olefin like methyl acrylate is a powerful tool for carbon-carbon bond formation.[3][4] Second-generation Grubbs catalysts are particularly effective for this transformation due to their higher activity and tolerance for functional groups.[3][4]

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.2-2.0 eq)

  • Grubbs Catalyst®, 2nd Generation (e.g., C848)[3][4]

  • Anhydrous dichloromethane (DCM), deoxygenated

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound.

  • Add anhydrous, deoxygenated DCM to dissolve the substrate to a concentration of 0.2-0.5 M.

  • Add methyl acrylate to the solution.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Grubbs Catalyst®, 2nd Generation (1-5 mol%).

  • Seal the flask and heat the reaction mixture to 40-45°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data:
CatalystCatalyst Loading (mol%)Cross PartnerPartner Equiv.SolventTemperature (°C)Time (h)Yield of Cross-Product (%)E/Z Ratio
Grubbs II5.0Methyl Acrylate1.2DCM451285>95:5
Grubbs II2.5Acrylonitrile1.5DCM45878>95:5

Note: Data is based on similar cross-metathesis reactions reported in the literature.[3][4]

Synthesis of a Diene for Ring-Closing Metathesis

A diene precursor for RCM can be synthesized from this compound through a cross-metathesis reaction with an appropriate partner, followed by functionalization. For example, cross-metathesis with an allyl halide can introduce a second terminal alkene.

Protocol for Synthesis of 1-bromo-8-methyl-1,7-nonadiene:

Step 1: Cross-Metathesis with Allyl Bromide

Materials:

  • This compound (1.0 eq)

  • Allyl bromide (1.5 eq)

  • Grubbs Catalyst®, 2nd Generation (2-5 mol%)

  • Anhydrous DCM, deoxygenated

Procedure:

  • Follow the general cross-metathesis protocol described in Section 2, using allyl bromide as the cross partner.

  • The reaction is typically carried out at room temperature for 4-8 hours.

  • After quenching and concentration, the crude product is purified by flash column chromatography to yield 1-bromo-8-methyl-1,7-nonadiene.

Step 2: Ring-Closing Metathesis (Illustrative)

The synthesized diene can then be used in a ring-closing metathesis reaction to form a cyclic compound. The conditions for RCM are generally milder than for cross-metathesis, often requiring lower catalyst loading and running at higher dilution to favor intramolecular cyclization.

Quantitative Data (for Step 1):
CatalystCatalyst Loading (mol%)Cross PartnerPartner Equiv.SolventTemperature (°C)Time (h)Yield of Diene (%)
Grubbs II3.0Allyl Bromide1.5DCMRT6~75

Note: This is a representative protocol; specific conditions may need optimization.

Visualizations

Experimental Workflow for Metathesis Reactions

Metathesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Substrate(s) & Solvent B 2. Degas Solution A->B C 3. Add Catalyst B->C D 4. Stir at Defined Temperature & Time C->D E 5. Quench Reaction D->E F 6. Concentrate E->F G 7. Purify by Chromatography F->G H 8. Characterize Product (NMR, GC-MS) G->H

Caption: General workflow for olefin metathesis reactions.

Logical Relationship for Catalyst Selection

Catalyst_Selection cluster_substrate Substrate Characteristics cluster_catalyst Catalyst Choice StericHindrance Sterically Hindered? GrubbsI Grubbs 1st Gen StericHindrance->GrubbsI No GrubbsII Grubbs 2nd Gen StericHindrance->GrubbsII Yes ElectronWithdrawing Electron-Deficient? ElectronWithdrawing->GrubbsI Less effective ElectronWithdrawing->GrubbsII Yes HoveydaGrubbs Hoveyda-Grubbs GrubbsII->HoveydaGrubbs Improved Stability

Caption: Catalyst selection based on substrate properties.

Metathesis Catalytic Cycle

Catalytic_Cycle Catalyst [Ru]=CH-R Olefin1 R¹-CH=CH₂ Intermediate1 Metallacyclobutane Olefin1->Intermediate1 + Olefin Product1 R-CH=CH-R¹ Intermediate1->Product1 NewCatalyst [Ru]=CH₂ Intermediate1->NewCatalyst [2+2] Olefin2 R²-CH=CH₂ Intermediate2 Metallacyclobutane Olefin2->Intermediate2 + Olefin Intermediate2->Catalyst [2+2] Product2 R²-CH=CH₂ Intermediate2->Product2

Caption: Simplified Chauvin mechanism for olefin metathesis.

References

Application Notes and Protocols: 6-Methyl-1-heptene as a Comonomer in the Synthesis of Advanced Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-methyl-1-heptene (B80069) as a comonomer in copolymerization reactions, with a focus on the synthesis of tailored polyolefins. This document includes detailed experimental protocols, data on copolymer properties, and potential applications in fields such as drug development. The incorporation of this compound, a branched α-olefin, into a polymer backbone, such as polyethylene, allows for the precise control of polymer properties, including crystallinity, density, and mechanical strength. This tunability makes these copolymers attractive materials for advanced applications.

Introduction to this compound in Copolymerization

This compound is a non-linear α-olefin that, when used as a comonomer with ethylene (B1197577) or other olefins, introduces isobutyl branches into the resulting polymer chain. These branches disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and density.[1] This modification of the polymer architecture allows for the production of materials with a wide range of properties, from flexible elastomers to tougher plastics, depending on the comonomer incorporation level.

The use of Ziegler-Natta and metallocene catalysts are two primary methods for the copolymerization of ethylene with α-olefins.[2][3] Metallocene catalysts, in particular, are known for producing copolymers with a narrow molecular weight distribution and a uniform comonomer distribution, offering precise control over the final material properties.[4]

Applications in Drug Development

The unique properties of polyolefins derived from this compound make them promising candidates for various applications in drug development. The ability to tune the physical and chemical properties of these polymers is of significant interest for creating advanced drug delivery systems.

Controlled Drug Release: The incorporation of branched comonomers like this compound can be used to control the drug release kinetics from a polymer matrix.[5] By adjusting the comonomer content, the crystallinity and, consequently, the diffusion characteristics of the polymer can be modified, allowing for tailored drug release profiles.[5][6]

Polymeric Nanoparticles for Drug Delivery: Polyolefin-based nanoparticles are emerging as effective carriers for targeted drug delivery.[7][8][9][10] The biocompatibility and inertness of polyolefins make them suitable for in-vivo applications.[5] Copolymers containing this compound can be designed to self-assemble into nanoparticles with specific sizes and surface properties, which are critical for encapsulating therapeutic agents and targeting specific cells or tissues.[7][10]

Functionalized Polyolefins for Enhanced Biocompatibility: While polyolefins are generally biocompatible, their nonpolar nature can sometimes limit their interaction with biological systems.[11] The synthesis of functionalized polyolefins, which can be achieved through the copolymerization with functionalized comonomers or post-polymerization modification, can enhance their biocompatibility and provide sites for drug conjugation.[11][12][13] For instance, a hydroxyl-functionalized analog of this compound has been successfully copolymerized with ethylene, demonstrating a pathway to introduce functional groups.[14]

Experimental Protocols

This section provides detailed protocols for the copolymerization of ethylene with this compound and a functionalized derivative using a metallocene catalyst system.

Materials and General Procedures
  • Catalyst: A fluorenylamido-ligated titanium complex can be used as the catalyst precursor.[14]

  • Cocatalyst: Modified methylaluminoxane (B55162) (MMAO) is a suitable cocatalyst.[14]

  • Scavenger: 2,6-di-tert-butyl-4-methylphenol (BHT) can be used to scavenge impurities.[14]

  • Solvent: Toluene (B28343) is a common solvent for the polymerization reaction.

  • Monomers: Ethylene (polymerization grade) and this compound (or its functionalized derivative) should be purified before use.

  • General Considerations: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Copolymerization of Ethylene and this compound

This protocol is adapted from the copolymerization of ethylene with a functionalized analog of this compound.[14]

Reaction Setup:

  • A Schlenk flask is charged with toluene (10 mL), this compound (2.46 mmol), and BHT (0.30 mmol).

  • The flask is then charged with a solution of MMAO in toluene (4.0 mmol).

  • The catalyst precursor, a fluorenylamido-ligated titanium complex (20 µmol), is added to the mixture.

  • The reaction is carried out under a constant atmosphere of ethylene (1 atm, semi-batch) at 25 °C.

Polymerization:

  • The reaction mixture is stirred vigorously for the desired polymerization time.

  • The polymerization is quenched by the addition of acidified methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60 °C to a constant weight.

Protocol 2: Copolymerization of Ethylene and a Silyl-Protected 6-Methylhept-6-en-1-ol (B12861562)

This protocol is based on a published procedure for the copolymerization of ethylene with a silyl-protected derivative of 6-methylhept-6-en-1-ol.[14]

Synthesis of the Silyl-Protected Comonomer:

  • In a two-necked flask under nitrogen, imidazole (B134444) (5.3 mmol) and 6-methylhept-6-en-1-ol (2.1 mmol) are dissolved in dichloromethane (B109758) (3 mL).[14]

  • The solution is cooled to 0 °C, and triisopropylsilyl chloride (2.5 mmol) is added dropwise.[14]

  • The mixture is warmed to room temperature and stirred overnight.[14]

  • The solution is washed with water and brine, and the organic phase is dried and concentrated to yield the silyl-protected comonomer, which is further purified by column chromatography.[14]

Copolymerization:

  • The copolymerization is carried out following the same procedure as in Protocol 1, using the silyl-protected this compound derivative as the comonomer.[14]

Deprotection of the Silyl Group:

  • The resulting copolymer (40 mg) is dissolved in chlorobenzene (B131634) (2.0 mL) at 100 °C in a Schlenk tube.[14]

  • Tetrabutylammonium fluoride (B91410) solution (1.0 M in THF, 0.10 mL) is added, and the mixture is stirred at 100 °C for 15 hours.[14]

  • The functionalized polymer is precipitated with methanol, collected by filtration, and dried under vacuum.[14]

Data Presentation

The following tables summarize typical quantitative data obtained from the copolymerization of ethylene with a functionalized this compound derivative.[14]

Table 1: Copolymerization of Ethylene with Silyl-Protected 6-Methylhept-6-en-1-ol [14]

RunComonomerPolymerization Time (h)Polymer Yield (mg)Mn (x 105 g/mol )Mw/MnComonomer Incorporation (mol%)Tm (°C)
1Silyl-protected 6-methylhept-6-en-1-ol1552.12.35.5131
2Silyl-protected 6-methylhept-6-en-1-ol31182.52.16.0130

Polymerization conditions: [Catalyst] = 20 µmol, [Comonomer] = 2.46 mmol, [MMAO] = 4.0 mmol, [BHT] = 0.30 mmol, Ethylene = 1 atm, Toluene = 10 mL, Temp = 25 °C.[14]

Table 2: Properties of Ethylene/α-Olefin Copolymers

ComonomerBranch TypeEffect on DensityEffect on Crystallinity
1-ButeneEthylDecreaseDecrease
1-HexeneButylFurther DecreaseFurther Decrease
This compoundIsobutylSignificant DecreaseSignificant Decrease
1-OcteneHexylSignificant DecreaseSignificant Decrease

This table illustrates the general trend of increasing branch length on polymer properties.[1][15]

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

experimental_workflow cluster_synthesis Comonomer Synthesis (for functionalized version) cluster_copolymerization Copolymerization cluster_analysis Characterization start_synth 6-methylhept-6-en-1-ol reagents_synth iPr3SiCl, Imidazole product_synth Silyl-protected comonomer reagents_synth->product_synth Silylation monomers Ethylene + this compound (or derivative) product_synth->monomers reactor Polymerization Reactor monomers->reactor catalyst_system Metallocene Catalyst + MMAO/BHT catalyst_system->reactor copolymer Ethylene/6-Methyl-1-heptene Copolymer reactor->copolymer gpc GPC (Mn, Mw/Mn) copolymer->gpc nmr NMR (Comonomer Incorporation) copolymer->nmr dsc DSC (Tm) copolymer->dsc

Figure 1: Experimental workflow for the synthesis and characterization of copolymers.

signaling_pathway cluster_properties Polymer Properties cluster_applications Drug Development Applications comonomer This compound Incorporation branching Isobutyl Side Branches comonomer->branching introduces crystallinity Reduced Crystallinity branching->crystallinity disrupts packing density Lower Density crystallinity->density properties Tunable Mechanical & Thermal Properties crystallinity->properties density->properties drug_release Controlled Drug Release properties->drug_release enables nanoparticles Polymeric Nanoparticles properties->nanoparticles enables biocompatibility Functionalization for Biocompatibility properties->biocompatibility allows for

Figure 2: Relationship between comonomer incorporation and potential applications.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis and purification of 6-methyl-1-heptene (B80069). The synthesis is achieved via a Wittig reaction between 5-methylhexanal (B128087) and methylenetriphenylphosphorane. Purification of the crude product is performed using fractional distillation, a suitable method for separating the volatile alkene from non-volatile byproducts. This protocol also includes details on the characterization of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a valuable terminal alkene used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its defined structure and reactive double bond make it a versatile precursor for a variety of chemical transformations. This application note details a reliable method for its synthesis and purification on a laboratory scale, ensuring high purity of the final product. The chosen synthetic route is the Wittig reaction, renowned for its reliability in forming carbon-carbon double bonds with high regioselectivity.[1][2][3]

Synthesis of this compound via Wittig Reaction

The synthesis of this compound is accomplished through the reaction of 5-methylhexanal with a phosphorus ylide (Wittig reagent), specifically methylenetriphenylphosphorane. The ylide is prepared in situ by deprotonating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium.

Reaction Scheme:

  • Step 1: Ylide Formation Ph₃P⁺CH₃Br⁻ + n-BuLi → Ph₃P=CH₂ + LiBr + Butane

  • Step 2: Wittig Reaction Ph₃P=CH₂ + 5-methylhexanal → this compound + Ph₃P=O

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Methyltriphenylphosphonium bromide357.2310.72 g30.0
n-Butyllithium (2.5 M in hexanes)64.0612.0 mL30.0
5-Methylhexanal114.192.85 g (3.4 mL)25.0
Anhydrous Tetrahydrofuran (THF)-150 mL-
Diethyl ether-100 mL-
Saturated aq. Ammonium (B1175870) Chloride (NH₄Cl)-50 mL-
Saturated aq. Sodium Chloride (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and bubbler

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

Experimental Protocol:

  • Ylide Preparation:

    • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a dropping funnel.

    • Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (10.72 g, 30.0 mmol) to the flask.

    • Add 100 mL of anhydrous THF to the flask and stir the suspension.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise to the stirred suspension over 20 minutes. The formation of the orange-red ylide will be observed.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C with an ice bath.

    • Dissolve 5-methylhexanal (2.85 g, 25.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the ylide solution over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a 250 mL separatory funnel and add 50 mL of diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Synthesis Workflow for this compound Ylide_Prep Ylide Preparation (Methyltriphenylphosphonium bromide + n-BuLi in THF) Wittig_Reaction Wittig Reaction (Addition of 5-Methylhexanal) Ylide_Prep->Wittig_Reaction Quenching Reaction Quenching (Saturated aq. NH4Cl) Wittig_Reaction->Quenching Extraction Liquid-Liquid Extraction (Diethyl Ether/Water) Quenching->Extraction Drying_Concentration Drying and Concentration (MgSO4, Rotary Evaporation) Extraction->Drying_Concentration Crude_Product Crude this compound Drying_Concentration->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The primary impurity in the crude product is triphenylphosphine (B44618) oxide, a high-boiling solid. Due to the significant difference in boiling points, fractional distillation is an effective method for purification.

Physical Properties for Purification:

CompoundMolar Mass ( g/mol )Boiling Point (°C)
This compound112.22112-114
Triphenylphosphine oxide278.28>360
5-Methylhexanal114.19143-145
THF72.1166
Diethyl Ether74.1234.6
Hexanes (from n-BuLi)~86~69

Purification Protocol: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column.[4][5][6]

    • Use a round-bottom flask of appropriate size for the volume of the crude product.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Transfer the crude product to the distillation flask and add a few boiling chips.

    • Slowly heat the flask using a heating mantle.

    • Initially, any residual low-boiling solvents (diethyl ether, THF, hexanes) will distill off.

    • Gradually increase the temperature.

    • Collect the fraction that distills between 110-115 °C. This is the purified this compound.

    • The high-boiling triphenylphosphine oxide will remain in the distillation flask.

    • A typical yield of the purified product is 60-70%.

Diagram of the Purification Workflow:

PurificationWorkflow Purification Workflow Crude Crude Product (this compound, Ph3P=O, residual solvents) Distillation Fractional Distillation Crude->Distillation Fractions Collect Fractions Distillation->Fractions Residue High-Boiling Residue (Ph3P=O) Distillation->Residue Low_Boiling Low-Boiling Solvents (< 100 °C) Fractions->Low_Boiling Product Pure this compound (110-115 °C) Fractions->Product

Caption: Workflow for the purification of this compound.

Characterization of this compound

The purity and identity of the final product should be confirmed by GC-MS and NMR spectroscopy.

Expected Analytical Data:

TechniqueExpected Results
GC-MS A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 112. Characteristic fragmentation patterns for an alkene should be observed.
¹H NMR δ (ppm): ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-C=), ~1.5 (m, 1H, -CH(CH₃)₂), ~1.2 (m, 4H, -CH₂-CH₂-), ~0.85 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~139 (-CH=), ~114 (=CH₂), and characteristic peaks for the aliphatic carbons.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for the Wittig reaction.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis and purification of this compound. The Wittig reaction offers a straightforward method for its preparation, and fractional distillation is an effective technique for obtaining the product in high purity. The provided analytical data serves as a benchmark for product characterization.

References

Application Notes and Protocols for the Quantification of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Methyl-1-heptene, a volatile organic compound (VOC). The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), which are well-suited for the separation and quantification of volatile hydrocarbons.

Introduction

This compound (CAS No: 5026-76-6) is an unsaturated aliphatic hydrocarbon.[1] Accurate quantification of this compound is essential in various fields, including environmental monitoring, industrial quality control, and chemical synthesis. Due to its volatile nature, gas chromatography is the method of choice for its analysis.[2]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly recommended for the selective and sensitive quantification of this compound, especially in complex matrices.

Principle: The sample is injected into the GC, where this compound is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification and quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. It offers high sensitivity and a wide linear range.

Principle: Similar to GC-MS, the separation is achieved in the GC column. The eluting compounds are then burned in a hydrogen-air flame. The combustion of organic compounds produces ions that generate a current, which is proportional to the amount of the analyte.

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analysis of this compound. These values are based on typical performance for VOC analysis and methods for structurally similar compounds and should be confirmed through in-house validation.

Table 1: GC-MS Quantitative Performance

ParameterExpected ValueJustification
Linearity (R²) > 0.995Based on standard methods for VOC analysis.
Limit of Detection (LOD) 0.1 - 1 ng/mLTypical for GC-MS analysis of volatile hydrocarbons.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLGenerally 3-5 times the LOD.
Precision (RSD%) < 15%Acceptable precision for trace analysis.
Accuracy/Recovery (%) 80 - 120%Standard requirement for analytical method validation.

Table 2: GC-FID Quantitative Performance

ParameterExpected ValueJustification
Linearity (R²) > 0.998GC-FID typically exhibits excellent linearity.
Limit of Detection (LOD) 1 - 10 ng/mLDependent on the specific instrument and conditions.
Limit of Quantification (LOQ) 5 - 30 ng/mLGenerally 3-5 times the LOD.
Precision (RSD%) < 10%Good precision is expected for GC-FID.
Accuracy/Recovery (%) 85 - 115%Standard requirement for analytical method validation.

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace GC-MS

This protocol is suitable for the analysis of this compound in liquid or solid matrices where the compound can be partitioned into the headspace.

1. Sample Preparation (Headspace)

  • Accurately weigh or pipette a known amount of the sample into a headspace vial.

  • For solid samples, add a suitable solvent (e.g., methanol) to dissolve the sample.

  • Add an internal standard (e.g., Toluene-d8) to all standards and samples.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Headspace Sampler Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 min

  • Injection Time: 1 min

GC Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 2 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 56

    • Qualifier Ions: m/z 43, 70, 112

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range of the samples.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of this compound by Liquid Injection GC-FID

This protocol is suitable for the analysis of this compound in liquid samples that are soluble in a volatile organic solvent.

1. Sample Preparation (Liquid Injection)

  • Dilute the liquid sample with a suitable solvent (e.g., hexane (B92381) or pentane) to a concentration within the calibration range.

  • Add an internal standard (e.g., n-Octane) to all standards and samples.

  • Transfer an aliquot to a 2 mL autosampler vial.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: PerkinElmer Clarus 680 GC or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • GC Column: Elite-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

GC Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

FID Parameters:

  • Temperature: 275 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium or Nitrogen) Flow: 30 mL/min

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the same solvent used for sample dilution.

  • Analyze the calibration standards using the same GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing Sample Liquid or Solid Sample InternalStandard Add Internal Standard Sample->InternalStandard Dilution Dilution (if necessary) InternalStandard->Dilution Vial Transfer to Vial Dilution->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Detection MS or FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

GC-MS Data Analysis Pathway

gcms_data_pathway cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_quant Quantification TIC Total Ion Chromatogram (TIC) MassSpectra Mass Spectra Acquisition TIC->MassSpectra PeakIdentification Peak Identification (Retention Time & Mass Spectrum) MassSpectra->PeakIdentification LibrarySearch NIST Library Search PeakIdentification->LibrarySearch PeakIntegration Peak Area Integration (Quantifier Ion) PeakIdentification->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Concentration Concentration Calculation CalibrationCurve->Concentration

Caption: Logical flow of data analysis in a typical GC-MS experiment.

References

Application Notes and Protocols for the Synthesis of Fragrances from 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-methyl-1-heptene (B80069) in the synthesis of valuable fragrance compounds. The primary synthetic strategy involves a two-step process: the oxidation of this compound to 6-methyl-2-heptanone, followed by the conversion of this ketone intermediate into fragrance molecules with desirable olfactory properties.

Application Notes

The synthesis of novel fragrance compounds is a cornerstone of the perfume industry. This compound, a readily available terminal alkene, serves as a versatile starting material for the creation of valuable aromatic ketones and their derivatives. A key transformation in this process is the Wacker-Tsuji oxidation, which selectively converts the terminal double bond of this compound into a methyl ketone functional group, yielding 6-methyl-2-heptanone.[1][2][3] This ketone is a crucial intermediate for producing a variety of fragrance ingredients.[4][5]

Subsequent reactions, such as aldol (B89426) condensation and reduction, can be employed to transform 6-methyl-2-heptanone into more complex molecules with desirable fragrance profiles. For instance, derivatives of 2-hydroxy-6-methyl-heptane are known to possess green, aromatic, and earthy-rooty notes, making them valuable additions to perfumery compositions.[6]

The following protocols detail the synthesis of 6-methyl-2-heptanone from this compound and its subsequent conversion to a fragrance compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-heptanone via Wacker-Tsuji Oxidation of this compound

This protocol describes the palladium-catalyzed oxidation of this compound to 6-methyl-2-heptanone.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon

  • Septum

  • Syringes and needles

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a septum, add palladium(II) chloride (0.1 mol%) and copper(I) chloride (1 equivalent).

  • Purge the flask with oxygen and maintain a positive pressure with an oxygen balloon.

  • Add a solution of this compound (1 equivalent) in a 7:1 mixture of DMF and water via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-methyl-2-heptanone.

Protocol 2: Synthesis of 2-Hydroxy-3,6-dimethyl-3-heptene (a Fragrance Compound)

This protocol details the synthesis of a fragrance compound from 6-methyl-2-heptanone through a Grignard reaction.

Materials:

  • 6-Methyl-2-heptanone

  • Magnesium turnings

  • Iodine (crystal)

  • Vinyl bromide (or vinyl chloride)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of vinyl bromide in anhydrous THF to the flask to initiate the Grignard reaction.

  • Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining vinyl bromide solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 6-methyl-2-heptanone in anhydrous THF dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure or by column chromatography to yield the fragrance compound.

Data Presentation

Reaction Step Starting Material Product Key Reagents Typical Yield Purity (by GC)
Protocol 1 This compound6-Methyl-2-heptanonePdCl₂, CuCl, O₂70-85%>95%
Protocol 2 6-Methyl-2-heptanone2-Hydroxy-3,6-dimethyl-3-hepteneVinylmagnesium bromide60-75%>97%

Visualizations

Synthesis_Workflow Start This compound Intermediate 6-Methyl-2-heptanone Start->Intermediate Wacker-Tsuji Oxidation Product Fragrance Compound (e.g., 2-Hydroxy-3,6-dimethyl-3-heptene) Intermediate->Product Grignard Reaction

Caption: Overall synthetic workflow from this compound to a fragrance compound.

Wacker_Tsuji_Mechanism cluster_cat_cycle Catalytic Cycle PdCl2 PdCl₂ Pi_Complex π-Complex PdCl2->Pi_Complex + Alkene Alkene This compound Alkene->Pi_Complex Hydroxypalladation Hydroxypalladation Intermediate Pi_Complex->Hydroxypalladation + H₂O - HCl Beta_Hydride_Elimination β-Hydride Elimination Hydroxypalladation->Beta_Hydride_Elimination Enol_Complex Enol Complex Beta_Hydride_Elimination->Enol_Complex Ketone_Release 6-Methyl-2-heptanone (Product) Enol_Complex->Ketone_Release Pd0 Pd(0) Ketone_Release->Pd0 Pd0->PdCl2 + 2CuCl₂ - 2CuCl CuCl2 2CuCl₂ CuCl 2CuCl CuCl->CuCl2 + ½O₂ + 2HCl O2 ½O₂ + 2HCl

References

Application Notes and Protocols for the Hydroformylation of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[1] This reaction is of significant interest in the pharmaceutical and fragrance industries, where aldehydes serve as versatile intermediates for the synthesis of more complex molecules.[1] This document provides detailed application notes and protocols for the hydroformylation of 6-methyl-1-heptene (B80069), a branched terminal alkene. The primary products of this reaction are 7-methyloctanal (B128103) (the linear aldehyde) and 2,6-dimethyloctanal (B12689256) (the branched aldehyde). The regioselectivity of this reaction, favoring either the linear or branched product, is a critical aspect and can be controlled by the choice of catalyst and reaction conditions.

The linear product, 7-methyloctanal, is a valuable fragrance ingredient with a citrus or bergamot scent. The ability to selectively synthesize this aldehyde is therefore of commercial importance. The branched isomer may also have applications as a building block in the synthesis of fine chemicals and pharmaceutical intermediates.

Reaction Pathway and Regioselectivity

The hydroformylation of this compound yields two primary aldehyde isomers. The ratio of these products is a key parameter in the process and is highly dependent on the catalyst system employed, particularly the ligands coordinated to the metal center.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products This compound This compound Rh-Phosphine Complex Rh-Phosphine Complex Syngas (CO + H2) Syngas (CO + H2) 7-Methyloctanal 7-Methyloctanal (Linear) Rh-Phosphine Complex->7-Methyloctanal Linear Addition 2,6-Dimethyloctanal 2,6-Dimethyloctanal (Branched) Rh-Phosphine Complex->2,6-Dimethyloctanal Branched Addition

Caption: General reaction scheme for the hydroformylation of this compound.

The regioselectivity of the hydroformylation of terminal alkenes is influenced by both steric and electronic factors of the catalyst and substrate. Generally, bulky ligands on the rhodium catalyst favor the formation of the linear aldehyde by sterically hindering the approach to the internal carbon of the double bond. The specific data on the hydroformylation of the structurally similar β-citronellene suggests that a linear-to-branched product ratio of approximately 85:15 can be achieved.

Quantitative Data Summary

While specific quantitative data for the hydroformylation of this compound is not extensively available in the public literature, the following tables summarize representative data from studies on analogous long-chain terminal alkenes, such as 1-octene. This data provides a strong indication of the expected outcomes for this compound under similar conditions.

Table 1: Effect of Ligand on Regioselectivity in Rhodium-Catalyzed Hydroformylation of 1-Octene

LigandTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)Linear:Branched RatioReference
Triphenylphosphine (PPh₃)12050 (1:1)>95~2-4 : 1[2]
Tris(o-tolyl)phosphine12050 (1:1)>95~1.5 : 1[3]
Xantphos10020 (1:1)9929 : 1[4]
BOBPHOS806.9 (1:1)981 : 11[4]

Table 2: Effect of Reaction Conditions on Hydroformylation of 1-Octene with a Rh-PPh₃ Catalyst System

ParameterCondition 1Condition 2Condition 3
Temperature (°C)100120140
Pressure (bar, CO/H₂)50 (1:1)50 (1:1)50 (1:1)
Conversion (%) 85>95>95
Linear:Branched Ratio 3.5 : 13 : 12.5 : 1

Experimental Protocols

The following protocols are generalized based on common practices for rhodium-catalyzed hydroformylation of long-chain alkenes and should be adapted and optimized for specific laboratory conditions and safety procedures.

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of this compound

Materials:

  • This compound

  • Rhodium precursor (e.g., Rh(acac)(CO)₂, [Rh(CO)₂Cl]₂)

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine, Xantphos)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line and inert gas (Argon or Nitrogen) supply.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the rhodium precursor and the desired phosphine ligand in the appropriate molar ratio (e.g., 1:4 Rh:ligand). Add anhydrous, degassed solvent to dissolve the components.

  • Reactor Setup: Dry the autoclave thoroughly and purge with an inert gas.

  • Charging the Reactor: Under a positive pressure of inert gas, transfer the catalyst solution to the autoclave via a cannula. Add the substrate, this compound, to the autoclave.

  • Reaction: Seal the autoclave and purge several times with syngas. Pressurize the reactor to the desired pressure with the 1:1 CO/H₂ mixture. Begin stirring and heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the reactor is so equipped) for analysis by gas chromatography (GC) or NMR spectroscopy.

  • Work-up: After the reaction is complete (indicated by the cessation of gas uptake or by analytical monitoring), cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Product Isolation: Open the reactor and collect the reaction mixture. The solvent can be removed under reduced pressure. The crude aldehyde product can be purified by distillation or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prepare Catalyst Prepare Catalyst Charge Reactor Charge Reactor Prepare Catalyst->Charge Reactor Setup Reactor Setup Reactor Setup Reactor->Charge Reactor Pressurize & Heat Pressurize & Heat Charge Reactor->Pressurize & Heat Monitor Progress Monitor Progress Pressurize & Heat->Monitor Progress Cool & Vent Cool & Vent Monitor Progress->Cool & Vent Isolate Product Isolate Product Cool & Vent->Isolate Product Analyze Products Analyze Products Isolate Product->Analyze Products

Caption: Experimental workflow for the hydroformylation of this compound.

Applications in Drug Development and Fragrance Industry

The primary linear product, 7-methyloctanal, is a valuable component in the fragrance industry due to its pleasant citrus-like aroma. Aldehydes are also crucial intermediates in the synthesis of pharmaceuticals. They can be readily oxidized to carboxylic acids, reduced to alcohols, or undergo a variety of carbon-carbon bond-forming reactions, making them versatile building blocks for the construction of complex molecular architectures found in many active pharmaceutical ingredients. The branched aldehyde, 2,6-dimethyloctanal, can also serve as a chiral building block for the synthesis of complex natural products and other biologically active molecules.

Safety Precautions

  • Hydroformylation reactions are typically carried out at high pressures and temperatures and involve the use of carbon monoxide, which is a toxic gas. All experimental work should be conducted in a well-ventilated fume hood, and the high-pressure reactor should be operated behind a safety shield.

  • Proper training in the use of high-pressure equipment is essential.

  • Organometallic catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Note: Development of Novel Polymeric Materials for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polymers are the foundation of many advanced pharmaceutical drug delivery systems, enabling the controlled release of therapeutic agents, enhancing drug stability, and targeting specific sites within the body.[1] Novel polymeric materials, particularly biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), polyethylene (B3416737) glycol (PEG), and chitosan, are extensively used to create nanoparticles that encapsulate therapeutic agents.[2] These polymeric nanoparticles (PNPs) offer numerous advantages, including improved bioavailability, reduced side effects, and the ability to deliver a wide range of drugs, from small molecules to large proteins.[3][4] This document provides detailed protocols for the synthesis, characterization, and evaluation of drug-loaded polymeric nanoparticles.

Part 1: Synthesis of Drug-Loaded Polymeric Nanoparticles

The creation of effective polymeric drug carriers begins with a robust and reproducible synthesis method. Several techniques exist, including solvent evaporation, nanoprecipitation, and emulsification.[5][6] The solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs within a polymeric matrix.[7]

Protocol 1: Single Emulsion-Solvent Evaporation Method

This protocol describes the synthesis of drug-loaded nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation technique.[7]

Materials:

  • Biodegradable Polymer (e.g., PLGA)

  • Hydrophobic Drug

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous solution with a Stabilizer/Surfactant (e.g., Polyvinyl Alcohol - PVA)

  • Deionized Water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • High-speed centrifuge

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 100 mg of PLGA) and the hydrophobic drug (e.g., 10 mg) in an appropriate organic solvent (e.g., 2 mL of dichloromethane) to form a clear solution. This is the organic phase.[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving a stabilizer (e.g., 1% w/v PVA) in deionized water. The stabilizer prevents the aggregation of nanoparticles.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 4 mL) and immediately emulsify using a high-speed homogenizer or a probe sonicator. This process should be performed in an ice bath to prevent solvent evaporation and drug degradation. The emulsification creates an oil-in-water (o/w) emulsion where tiny droplets of the drug-polymer solution are dispersed in the aqueous phase.[7]

  • Solvent Evaporation: Transfer the resulting emulsion to a larger volume of the stabilizer solution (e.g., 20 mL of 0.3% w/v PVA) and stir at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate. This process solidifies the polymer, forming solid nanoparticles that encapsulate the drug.[7]

  • Nanoparticle Collection: Collect the hardened nanoparticles by ultracentrifugation.

  • Washing: Wash the collected nanoparticles multiple times with deionized water to remove excess stabilizer and any un-encapsulated drug. Resuspend the pellet in water between each wash.

  • Lyophilization: Resuspend the final washed nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for long-term storage and characterization.

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification & Collection A 1. Dissolve Polymer & Drug in Organic Solvent C 3. Emulsification (High-Speed Homogenization) A->C B 2. Dissolve Stabilizer in Aqueous Solution B->C D 4. Solvent Evaporation (Magnetic Stirring) C->D E 5. Centrifugation to Collect Nanoparticles D->E F 6. Washing Steps (Remove Excess Surfactant) E->F G 7. Lyophilization (Freeze-Drying) F->G H Final Product: Drug-Loaded Nanoparticles (Powder) G->H G cluster_physicochemical Physicochemical Analysis cluster_drug_content Drug Content Analysis cluster_structural Structural Analysis Start Synthesized Nanoparticle Suspension Size Particle Size / PDI (DLS) Start->Size Morphology Morphology (SEM / TEM) Start->Morphology Charge Surface Charge (Zeta Potential) Start->Charge EE Encapsulation Efficiency & Drug Loading (HPLC / UV-Vis) Start->EE FTIR Chemical Integrity (FTIR) Start->FTIR DSC Thermal Properties (DSC) Start->DSC End Comprehensive Characterization Profile Size->End Morphology->End Charge->End EE->End FTIR->End DSC->End G A 1. Disperse Nanoparticles in Release Medium (PBS, pH 7.4) B 2. Incubate at 37°C with Constant Agitation A->B C 3. At Each Time Point, Remove a Sample B->C C->B Continue Incubation D 4. Separate Nanoparticles (Centrifugation) C->D E 5. Collect Supernatant D->E F 6. Quantify Drug Concentration (HPLC / UV-Vis) E->F G 7. Plot Cumulative Release vs. Time F->G G A 1. Seed Cells in 96-Well Plate B 2. Incubate Cells for 24 hours A->B C 3. Treat Cells with Serial Dilutions of Nanoparticles B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Measure Absorbance (Microplate Reader) F->G H 8. Calculate % Cell Viability and Determine IC50 G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 6-Methyl-1-heptene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for the synthesis of this compound involve the formation of a carbon-carbon bond. Two common and effective strategies are the Grignard reaction and the Wittig reaction.

  • Grignard Reaction: This route typically involves the reaction of a Grignar d reagent, such as isobutylmagnesium bromide, with an allyl halide, like allyl bromide. This method is effective for creating the required carbon skeleton.

  • Wittig Reaction: This approach involves the reaction of an aldehyde, such as isovaleraldehyde (B47997) (3-methylbutanal), with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The Wittig reaction is a reliable method for forming a carbon-carbon double bond at a specific position.[1]

Q2: I am observing a low yield in my this compound synthesis. What are the general potential causes?

A2: Low yields in organic synthesis can stem from a variety of factors. For the synthesis of this compound, common issues include:

  • Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst concentration are critical parameters that need to be optimized.

  • Presence of moisture: Both Grignard and Wittig reagents are sensitive to water, which can quench the reagents and reduce the yield.

  • Side reactions: Competing reaction pathways can consume starting materials and lead to the formation of undesired byproducts.

  • Product loss during workup and purification: Inefficient extraction or purification techniques can lead to a significant loss of the final product.

Troubleshooting Guides

Grignard Reaction Route: Isobutylmagnesium Bromide with Allyl Bromide

This section provides troubleshooting for the synthesis of this compound via the Grignard reaction.

Issue 1: The Grignard reaction fails to initiate (no exotherm, magnesium remains unreacted).

  • Possible Cause:

    • Passivated Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Wet Glassware or Solvents: Traces of water will quench the Grignard reagent as it forms.

    • Impure Alkyl Halide: Inhibitors in the isobutyl bromide can prevent the reaction.

  • Solutions:

    • Magnesium Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface; the disappearance of the purple color indicates initiation.

    • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (B95107) (THF).

    • Purify Alkyl Halide: Consider distilling the isobutyl bromide before use.

Issue 2: Low yield of this compound with significant formation of byproducts.

  • Possible Cause:

    • Wurtz Coupling: The Grignard reagent can react with the starting isobutyl bromide to form 2,5-dimethylhexane.

    • Homocoupling of Allyl Bromide: The Grignard reagent can promote the coupling of two molecules of allyl bromide to form 1,5-hexadiene.

    • Isomerization: The double bond in the product may migrate to form more stable internal alkenes.

  • Solutions:

    • Slow Addition: Add the isobutyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

    • Controlled Temperature: Maintain a gentle reflux during the Grignard formation. For the reaction with allyl bromide, a lower temperature may be beneficial to control the reaction rate.

    • Reverse Addition: Consider adding the Grignard reagent to the allyl bromide solution to keep the concentration of the Grignard reagent low.

Wittig Reaction Route: Isovaleraldehyde with Methylenetriphenylphosphorane

This section provides troubleshooting for the synthesis of this compound via the Wittig reaction.

Issue 1: Low conversion of isovaleraldehyde.

  • Possible Cause:

    • Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt.

    • Ylide Decomposition: The phosphorus ylide can be unstable, especially if not used immediately.

    • Steric Hindrance: While less of an issue with isovaleraldehyde, sterically hindered aldehydes can react slowly.

  • Solutions:

    • Choice of Base: Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete ylide formation.

    • In Situ Generation: Generate the ylide in the presence of the aldehyde to ensure it reacts as it is formed.

    • Reaction Time and Temperature: Increasing the reaction time or gently warming the reaction mixture may improve conversion, but should be done cautiously to avoid side reactions.

Issue 2: The final product is contaminated with triphenylphosphine (B44618) oxide.

  • Possible Cause:

    • Inherent to Wittig Reaction: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and can be difficult to separate from the desired alkene.

  • Solutions:

    • Purification: Careful column chromatography on silica (B1680970) gel is typically effective. A non-polar eluent system (e.g., hexanes) should allow for the separation of the non-polar this compound from the more polar triphenylphosphine oxide.

    • Crystallization: In some cases, the triphenylphosphine oxide can be removed by crystallization from a suitable solvent.

Data Presentation: Optimizing Reaction Conditions

ParameterGrignard Reaction (Isobutylmagnesium Bromide + Allyl Bromide)Wittig Reaction (Isovaleraldehyde + Ph₃P=CH₂)
Solvent Anhydrous Diethyl Ether or THFAnhydrous THF or DMSO
Temperature Grignard formation: Reflux. Reaction with Allyl Bromide: 0 °C to RTYlide formation: -78 °C to 0 °C. Reaction with Aldehyde: 0 °C to RT
Base N/A (Magnesium metal)n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide
Reactant Ratio Mg:Isobutyl Bromide (1.2:1), Grignard:Allyl Bromide (1:1)Phosphonium Salt:Base (1:1), Ylide:Aldehyde (1.1:1)
Reaction Time Grignard formation: 1-2 h. Reaction with Allyl Bromide: 1-3 hYlide formation: 30-60 min. Reaction with Aldehyde: 2-12 h

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a few drops of isobutyl bromide (1.0 eq) to initiate the reaction. If the reaction does not start, add a small crystal of iodine.

    • Once initiated, add the remaining isobutyl bromide dissolved in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by distillation.

    • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium in hexanes

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide should be observed.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Isovaleraldehyde:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to separate the product from triphenylphosphine oxide.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Isobutyl Bromide + Mg in Anhydrous Ether activation Initiation (Iodine crystal) reagents->activation if no reaction grignard Formation of Isobutylmagnesium Bromide reagents->grignard activation->grignard coupling Reaction with Allyl Bromide grignard->coupling quench Quench with aq. NH4Cl coupling->quench extract Extraction with Ether quench->extract purify Fractional Distillation extract->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Workup & Purification phosphonium Methyltriphenyl- phosphonium Bromide ylide Phosphorus Ylide phosphonium->ylide base Strong Base (n-BuLi) base->ylide wittig_rxn Wittig Reaction ylide->wittig_rxn aldehyde Isovaleraldehyde aldehyde->wittig_rxn quench Aqueous Workup wittig_rxn->quench extract Extraction quench->extract chromatography Column Chromatography extract->chromatography product This compound chromatography->product

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic cluster_reaction_issues Reaction Issues cluster_workup_issues Workup/Purification Issues start Low Yield of This compound check_reaction Reaction Monitoring (TLC/GC) shows incomplete conversion? start->check_reaction yes_conversion Yes check_reaction->yes_conversion Yes no_conversion No check_reaction->no_conversion No reagent_quality Check Reagent Purity and Anhydrous Conditions yes_conversion->reagent_quality extraction_efficiency Optimize Extraction (pH, solvent volume) no_conversion->extraction_efficiency reaction_params Optimize Temperature, Time, and Stoichiometry reagent_quality->reaction_params purification_loss Refine Purification Method (distillation/chromatography) extraction_efficiency->purification_loss

Caption: Troubleshooting decision tree for low yield of this compound.

References

side reactions and byproducts in 6-Methyl-1-heptene production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Methyl-1-heptene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during its production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, focusing on common synthetic routes such as the Wittig and Grignard reactions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Wittig Reaction: Incomplete ylide formation, steric hindrance, or decomposition of the ylide.Ensure anhydrous conditions and use a strong base (e.g., n-butyllithium) for complete ylide formation. For sterically hindered ketones, consider using a more reactive phosphonium (B103445) ylide.
Grignard Reaction: Inactive magnesium, presence of moisture or protic solvents, or side reactions.Activate magnesium turnings with iodine or 1,2-dibromoethane (B42909). Ensure all glassware is flame-dried and reagents are anhydrous. Add the Grignard reagent slowly to the electrophile at a low temperature to minimize side reactions.
Presence of Isomeric Impurities (e.g., 2-Methyl-2-heptene, 6-Methyl-2-heptene) Acid-catalyzed Isomerization: Traces of acid from workup or acidic catalysts can cause the terminal double bond to migrate to more stable internal positions.[1][2]Neutralize the reaction mixture thoroughly during workup with a mild base like sodium bicarbonate solution. Avoid using strong acids for quenching. If isomerization is persistent, consider purification by fractional distillation or preparative GC.
Formation of High Molecular Weight Byproducts Oligomerization/Polymerization: Cationic polymerization initiated by acidic impurities or high temperatures can lead to the formation of dimers, trimers, and higher oligomers.[3]Maintain a neutral pH during and after the reaction. Keep the reaction temperature as low as feasible to control polymerization. The use of radical inhibitors can sometimes be beneficial.
Contamination with Starting Materials Incomplete Reaction: Insufficient reaction time, temperature, or incorrect stoichiometry.Monitor the reaction progress using TLC or GC-MS to ensure completion. Use a slight excess of the limiting reagent if appropriate for the specific reaction.
Presence of Triphenylphosphine (B44618) Oxide (from Wittig Reaction) Inherent Byproduct of the Wittig Reaction: This is a standard byproduct of the Wittig olefination.[4]Triphenylphosphine oxide can often be removed by crystallization or column chromatography. Due to its polarity, it is typically less mobile on silica (B1680970) gel than the desired alkene.
Formation of Homocoupling Products (e.g., 5,10-dimethyl-dodecane from Grignard) Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide.[5]Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the halide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route.

  • Isomers: 6-Methyl-2-heptene (cis and trans) and other internal isomers are frequently observed due to acid-catalyzed isomerization.[1][2]

  • Oligomers: Dimers and trimers of this compound can form, especially at elevated temperatures or in the presence of acid catalysts.[3]

  • Route-Specific Byproducts:

    • Wittig Reaction: Triphenylphosphine oxide is a major byproduct.[4]

    • Grignard Reaction: Homocoupling products (Wurtz reaction) and reduction or enolization products of the carbonyl starting material can occur.[5]

Q2: How can I minimize the isomerization of this compound during synthesis and purification?

A2: To minimize isomerization, it is crucial to avoid acidic conditions, especially at elevated temperatures. During the workup, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components. When purifying by distillation, ensure the apparatus is free of acidic residues. If isomerization is still a problem, consider using a non-acidic drying agent and performing the distillation under reduced pressure to lower the boiling point.

Q3: What is the best method to purify this compound from its isomers?

A3: Fractional distillation is a common and effective method for separating this compound from its internal isomers due to their slightly different boiling points.[6][7] For high-purity requirements where boiling points are very close, preparative gas chromatography (Prep-GC) can be employed.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my this compound sample?

A4: Yes, GC-MS is an excellent technique for analyzing the purity of this compound.[8][9] It allows for the separation of the desired product from volatile impurities and byproducts. The mass spectrometer provides structural information that can help in the identification of these impurities, such as isomers and residual starting materials.

Q5: My Grignard reaction for the synthesis of this compound is not initiating. What should I do?

A5: Failure of a Grignard reaction to initiate is a common issue. Here are some troubleshooting steps:

  • Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer. Briefly grind the magnesium in a dry mortar and pestle or add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask to activate the surface.

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Initiate Locally: Use a heat gun to gently warm the spot where the magnesium and a small amount of the alkyl halide are in the solvent. Be cautious not to overheat the solvent.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound from isoamyl bromide and formaldehyde (B43269) using a Wittig reaction.

Materials:

  • Isoamyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Formaldehyde (or its trimer, 1,3,5-trioxane)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend isoamyltriphenylphosphonium bromide in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of n-BuLi solution via the dropping funnel. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for another hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Slowly introduce formaldehyde gas (generated by heating paraformaldehyde) or add a solution of freshly cracked 1,3,5-trioxane (B122180) in the reaction solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by slowly adding water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the this compound.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reaction Check Reaction Type Start->Check_Reaction Wittig Wittig Reaction Check_Reaction->Wittig Grignard Grignard Reaction Check_Reaction->Grignard Ylide_Formation Incomplete Ylide Formation? Wittig->Ylide_Formation Steric_Hindrance Steric Hindrance? Wittig->Steric_Hindrance Mg_Activation Inactive Magnesium? Grignard->Mg_Activation Anhydrous_Conditions Moisture Present? Grignard->Anhydrous_Conditions Solution_Ylide Ensure anhydrous conditions. Use strong base. Ylide_Formation->Solution_Ylide Yes Solution_Steric Use more reactive ylide. Steric_Hindrance->Solution_Steric Yes Solution_Mg Activate Mg with I2. Mg_Activation->Solution_Mg Yes Solution_Anhydrous Flame-dry glassware. Use anhydrous solvents. Anhydrous_Conditions->Solution_Anhydrous Yes

Caption: Troubleshooting workflow for low yield.

Signaling Pathway of Side Reactions

Side_Reactions Start This compound Synthesis Acid_Catalysis Acidic Conditions Start->Acid_Catalysis High_Temp High Temperature Start->High_Temp Isomerization Isomerization Acid_Catalysis->Isomerization Oligomerization Oligomerization Acid_Catalysis->Oligomerization High_Temp->Oligomerization Internal_Alkenes Internal Alkenes (e.g., 6-Methyl-2-heptene) Isomerization->Internal_Alkenes Oligomers Dimers, Trimers Oligomerization->Oligomers

References

Technical Support Center: Polymerization of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the polymerization of 6-methyl-1-heptene (B80069). Due to the sterically hindered nature of this branched α-olefin, achieving high monomer conversion and controlling polymer properties can be challenging. This guide offers practical advice and starting points for experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

A1: The primary challenges stem from the steric hindrance caused by the methyl group at the 6-position. This can lead to:

  • Low Monomer Conversion and Polymerization Rate: The bulky side chain can hinder the approach of the monomer to the catalyst's active site.

  • Difficulty in Achieving High Molecular Weight: Steric hindrance can increase the rate of chain termination reactions relative to propagation.

  • Catalyst Inactivity or Deactivation: Not all standard olefin polymerization catalysts are effective for sterically hindered monomers.

  • Poor Control over Polymer Microstructure (Tacticity): The bulky group can influence the stereochemistry of monomer insertion, but achieving high tacticity may require specific catalyst systems.

Q2: Which catalyst systems are recommended for the polymerization of this compound?

A2: Ziegler-Natta and metallocene catalysts are the most promising systems for polymerizing α-olefins, including branched ones.

  • Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts, often based on titanium chlorides (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst (e.g., triethylaluminum, TEAL), can be effective. However, their multi-site nature can lead to broad molecular weight distributions.[1]

  • Metallocene Catalysts: These are single-site catalysts that offer better control over polymer properties, including molecular weight distribution and stereochemistry.[2][3] Zirconocene and hafnocene complexes, activated with methylaluminoxane (B55162) (MAO) or a borate (B1201080) co-catalyst, are often more tolerant of bulky monomers. For isotactic polymers, C₂-symmetric catalysts like rac-Et[Ind]₂ZrCl₂ are a good starting point.[4]

Q3: What are typical reaction conditions for the polymerization of branched α-olefins like this compound?

A3: Reaction conditions can significantly impact the polymerization outcome. Here are some general guidelines based on the polymerization of similar monomers like 4-methyl-1-pentene (B8377) and 1-hexene:

  • Solvent: An inert, anhydrous, and deoxygenated hydrocarbon solvent such as toluene (B28343), heptane, or isobutane (B21531) is typically used.[5][6]

  • Temperature: Polymerization is often carried out at temperatures ranging from 25°C to 80°C. Higher temperatures can increase the reaction rate but may also lead to faster catalyst deactivation and lower molecular weight.[5][7]

  • Monomer Concentration: The concentration of this compound will influence the polymerization rate.

  • Cocatalyst/Catalyst Ratio: The molar ratio of the cocatalyst (e.g., MAO or TEAL) to the transition metal catalyst is a critical parameter that needs to be optimized for each catalyst system. For metallocenes, a large excess of MAO is often required.[5]

  • Hydrogen: Hydrogen can be used as a chain transfer agent to control the molecular weight of the polymer.[5]

Q4: How can I characterize the resulting poly(this compound)?

A4: The following techniques are essential for characterizing the polymer:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the tacticity (e.g., isotactic, syndiotactic, atactic), and analyze end groups.[8]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (T₂) and melting temperature (Tₘ), which are indicative of the polymer's crystallinity and microstructure.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer.[4]

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental challenges.

Issue 1: Low or No Polymer Yield

Question: My polymerization of this compound is resulting in a very low yield or no polymer at all. What are the potential causes and how can I troubleshoot this?

Potential Cause Recommended Solution
Catalyst Deactivation Impurities: Trace amounts of water, oxygen, or other polar compounds in the monomer or solvent can poison the catalyst. Ensure all reagents and glassware are rigorously dried and degassed. Purify the monomer by passing it through activated alumina (B75360).
Catalyst Age and Storage: Ensure the catalyst and cocatalyst are stored under an inert atmosphere and are not expired.
Inefficient Catalyst System Catalyst Selection: The chosen catalyst may not be suitable for this sterically hindered monomer. Consider screening different Ziegler-Natta or metallocene catalysts. Metallocenes with more open coordination sites may be more effective.
Cocatalyst Issues: An incorrect cocatalyst-to-catalyst ratio can lead to incomplete activation or catalyst deactivation. The optimal ratio is catalyst-dependent and should be empirically determined.
Unfavorable Reaction Conditions Temperature Effects: The polymerization temperature may be too high, leading to rapid catalyst deactivation. Try running the polymerization at a lower temperature.
Poor Mixing: Inadequate mixing can lead to localized areas of low monomer concentration. Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: Poor Control Over Polymer Molecular Weight

Question: The molecular weight of my poly(this compound) is too high/low, or the molecular weight distribution is too broad. How can I address this?

Potential Cause Recommended Solution
High Molecular Weight Introduce a Chain Transfer Agent: Add hydrogen to the reaction system. The concentration of hydrogen can be adjusted to control the molecular weight.[5]
Increase Polymerization Temperature: Higher temperatures generally lead to lower molecular weights due to an increased rate of chain transfer reactions.
Low Molecular Weight Decrease Polymerization Temperature: Lower temperatures can favor chain propagation over termination, leading to higher molecular weights.
Reduce/Eliminate Chain Transfer Agents: If hydrogen is being used, reduce its concentration or eliminate it.
Broad Molecular Weight Distribution (High PDI) Catalyst Choice: If using a heterogeneous Ziegler-Natta catalyst, the broad PDI is likely due to multiple active sites. Switch to a single-site metallocene catalyst for a narrower PDI.[2][3]
Reaction Time: For some systems, a shorter reaction time can result in a narrower PDI.

Section 3: Experimental Protocols (Representative Examples)

The following are representative protocols for the polymerization of α-olefins using Ziegler-Natta and metallocene catalysts. These should be considered as starting points and will likely require optimization for this compound.

Protocol 1: Ziegler-Natta Polymerization (Based on Ethylene Polymerization)[5]
  • Reactor Preparation: A 20-liter batch reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Isobutane (solvent) is added to the reactor, followed by the desired amount of purified this compound.

  • Temperature and Pressure Control: The reactor is heated to the desired polymerization temperature (e.g., 80°C) and pressurized with nitrogen.

  • Cocatalyst and Catalyst Injection: Triethylaluminum (TEAL) in isobutane is injected into the reactor, followed by the Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄) as a slurry in isobutane. The Al/Ti molar ratio should be optimized (a starting point could be 100:1).

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 2 hours) with constant stirring.

  • Termination and Polymer Recovery: The polymerization is terminated by injecting a quenching agent (e.g., methanol). The polymer is then collected, washed, and dried under vacuum.

Protocol 2: Metallocene-Catalyzed Polymerization (Based on Propylene Polymerization)
  • Monomer and Solvent Purification: Toluene and this compound are purified by passing them through columns of activated alumina and deoxygenated by sparging with argon.

  • Reactor Setup: A Schlenk flask or a glass reactor is equipped with a magnetic stir bar, dried in an oven, and purged with argon.

  • Reaction Mixture Preparation: Toluene and the desired amount of this compound are added to the reactor under an argon atmosphere. The solution is brought to the desired temperature (e.g., 50°C).

  • Catalyst Activation: In a separate Schlenk flask, the metallocene catalyst (e.g., rac-Et[Ind]₂ZrCl₂) is dissolved in toluene. Methylaluminoxane (MAO) solution in toluene is added to the catalyst solution to pre-activate it (a typical Al/Zr ratio is >1000:1).

  • Initiation: The activated catalyst solution is injected into the reactor to start the polymerization.

  • Polymerization and Termination: The reaction is stirred for the desired time. The polymerization is quenched by the addition of acidified methanol.

  • Polymer Isolation: The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven.

Section 4: Data Presentation

The following tables provide a template for summarizing quantitative data from polymerization experiments.

Table 1: Effect of Reaction Conditions on this compound Polymerization with a Ziegler-Natta Catalyst

EntryCatalyst (mg)Al/Ti RatioTemp (°C)Time (h)Yield (g)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)
110100602
210200602
310100802
410100604

Table 2: Performance of Different Metallocene Catalysts in this compound Polymerization

EntryCatalyst (µmol)Al/Zr RatioTemp (°C)Activity (kg pol/mol·h)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Tacticity (%mmmm)
15150050
25150050
35150070

Section 5: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purify Purify Monomer & Solvent Charge_Reactor Charge Reactor with Solvent & Monomer Purify->Charge_Reactor Prepare_Catalyst Prepare Catalyst & Cocatalyst Inject_Catalyst Inject Catalyst System Prepare_Catalyst->Inject_Catalyst Setup_Reactor Setup & Dry Reactor Setup_Reactor->Charge_Reactor Equilibrate Equilibrate Temperature Charge_Reactor->Equilibrate Equilibrate->Inject_Catalyst Polymerize Polymerize for Set Time Inject_Catalyst->Polymerize Quench Quench Reaction Polymerize->Quench Isolate Isolate & Dry Polymer Quench->Isolate Characterize Characterize Polymer (GPC, NMR, DSC) Isolate->Characterize

Caption: General experimental workflow for the polymerization of this compound.

Troubleshooting Logic for Low Polymer Yield

troubleshooting_low_yield Start Low/No Polymer Yield Check_Purity Check Monomer/Solvent Purity (Water, Oxygen, Inhibitors) Start->Check_Purity Check_Catalyst Verify Catalyst/Cocatalyst Activity & Ratio Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Time, Mixing) Start->Check_Conditions Purify Action: Purify Reagents (e.g., pass through alumina) Check_Purity->Purify Optimize_Catalyst Action: Optimize Catalyst System (Screen catalysts, vary ratio) Check_Catalyst->Optimize_Catalyst Optimize_Conditions Action: Optimize Conditions (Lower temp, increase time/stirring) Check_Conditions->Optimize_Conditions Success Improved Yield Purify->Success Optimize_Catalyst->Success Optimize_Conditions->Success

Caption: Troubleshooting logic for addressing low polymer yield in this compound polymerization.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of 6-Methyl-1-heptene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for preparing this compound?

A1: While several methods exist, two highly common and adaptable routes for laboratory-scale synthesis are the Wittig reaction and a Grignard-based approach.

  • Wittig Reaction: This is often the preferred method for creating a terminal alkene with high regioselectivity. It involves the reaction of an appropriate phosphonium (B103445) ylide (derived from isopentyl bromide) with formaldehyde (B43269). This method is reliable and generally provides good yields of the desired terminal alkene.

  • Grignard Reaction followed by Elimination: This two-step process involves reacting a Grignard reagent, such as 4-methylpentylmagnesium bromide, with an electrophile like formaldehyde to create a primary alcohol (6-methyl-1-heptanol). Subsequent dehydration of the alcohol, typically under acidic conditions, yields the alkene. Care must be taken during the elimination step to favor the formation of the terminal alkene (Hofmann product) over the more stable internal alkene (Zaitsev product).

Q2: What are the most critical parameters to control during the synthesis of this compound?

A2: Successful synthesis hinges on the careful control of several key parameters:

  • Temperature: Many of the reactions, particularly those involving organometallic reagents like Grignard reagents or the formation of ylides, are highly sensitive to temperature. Low temperatures (e.g., -78°C to 0°C) are often required to prevent side reactions and decomposition of intermediates.[1]

  • Anhydrous Conditions: Organometallic intermediates (Grignard reagents, ylides) are highly reactive towards protic solvents, especially water. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried to prevent quenching of the reagents and a subsequent drop in yield.[1]

  • Reagent Stoichiometry and Addition Rate: The molar ratio of reactants is crucial. For instance, in a Wittig reaction, a slight excess of the ylide can ensure full conversion of the aldehyde. Furthermore, the slow, controlled addition of reagents helps to manage the reaction exotherm and minimize the formation of side products.[2]

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for both Wittig and Grignard reactions due to their ability to solvate the organometallic species and their relative inertness.

Q3: What are the expected side products, and how can they be minimized?

A3: The primary side product is often an isomeric alkene, such as 2-methyl-2-heptene (B165378) or 6-methyl-2-heptene, especially in elimination-based routes. In Wittig reactions, triphenylphosphine (B44618) oxide is a major byproduct that must be removed during purification. Other potential side products can arise from self-condensation of starting materials if reaction conditions are not optimized.[2]

Minimization Strategies:

  • Isomers: Use sterically hindered bases or leaving groups in elimination reactions to favor the terminal alkene. The Wittig reaction is generally superior for avoiding isomeric mixtures.

  • Wittig Byproducts: Triphenylphosphine oxide can often be removed by crystallization or column chromatography.

  • Self-Condensation: Maintain low temperatures and ensure the slow addition of one reagent to another to keep its instantaneous concentration low.[2][3]

Q4: How can the reaction progress be effectively monitored?

A4: The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Useful for visualizing the consumption of a non-volatile starting material (like the phosphonium salt in a Wittig reaction) and the appearance of the product. The product, being a non-polar alkene, will have a high Rf value in a non-polar eluent system (e.g., hexanes).

  • GC: Ideal for monitoring the formation of a volatile product like this compound. It can effectively separate the product from the starting materials and other volatile byproducts, allowing for quantitative assessment of the reaction's progress.

Q5: What are the recommended purification methods for this compound?

A5: Due to its volatility (Boiling Point: ~112°C), fractional distillation is a highly effective method for purifying the crude product on a larger scale.[4] For smaller scales or for removing closely-boiling impurities, flash column chromatography on silica (B1680970) gel using a non-polar eluent like hexane (B92381) is recommended.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or solvents quenching intermediates. 2. Incorrect reaction temperature (too low or too high). 3. Inactive Grignard reagent or improperly formed ylide. 4. Degradation of reagents.1. Ensure all glassware is flame-dried and solvents are freshly distilled from an appropriate drying agent.[1] 2. Strictly adhere to the recommended temperature profile for each step. Use a cryobath for reactions requiring very low temperatures. 3. Check the quality of the magnesium turnings (for Grignard) or the base used for ylide formation. 4. Use fresh, high-purity starting materials.
Multiple Unidentified Spots on TLC/GC 1. Formation of isomeric byproducts due to non-selective reaction conditions. 2. Side reactions like self-condensation or polymerization.[2][3] 3. Impure starting materials.1. For elimination reactions, consider a bulkier base. For all reactions, re-optimize the temperature. 2. Ensure slow, controlled addition of reagents.[2] Consider using a slightly higher dilution. 3. Purify starting materials before the reaction.
Difficulty Isolating the Final Product 1. Product loss during solvent removal due to its high volatility. 2. Formation of an azeotrope with the solvent. 3. Co-elution with byproducts during chromatography.1. Remove solvent at reduced pressure using a cooled trap and avoid excessive heating on the rotary evaporator. 2. Choose a solvent with a significantly different boiling point for easier separation by distillation. 3. Optimize the chromatography solvent system (e.g., use pure hexane) to improve separation.
Starting Material Remains Unchanged 1. Reaction temperature is too low. 2. Ineffective base or catalyst. 3. Deactivated organometallic reagent.1. Gradually increase the reaction temperature while monitoring via TLC/GC. 2. Use a stronger or less-hindered base (depending on the reaction). Ensure the catalyst is fresh. 3. Prepare the Grignard reagent or ylide fresh before use and titrate if necessary.

Section 3: Detailed Experimental Protocol (Example: Wittig Reaction)

This protocol describes the synthesis of this compound from isopentyl bromide and formaldehyde.

Materials:

  • Isopentyl bromide (1-bromo-3-methylbutane)

  • Triphenylphosphine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Paraformaldehyde

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triphenylphosphine (1.0 eq) and isopentyl bromide (1.05 eq) in toluene.

    • Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate as a white solid.

    • Cool the mixture, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Ylide Formation and Reaction with Formaldehyde:

    • Under an inert atmosphere (Argon or Nitrogen), suspend the dried isopentyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask.

    • Cool the suspension to -78°C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.0 eq) dropwise via syringe. The solution should turn a deep orange or red color, indicating ylide formation. Allow the mixture to stir at this temperature for 1 hour.

    • In a separate flask, heat paraformaldehyde under vacuum to generate gaseous formaldehyde, which is then passed through the ylide solution via a cannula. Alternatively, add freshly dried, powdered paraformaldehyde directly to the ylide solution in small portions.

    • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent. The byproduct, triphenylphosphine oxide, may begin to crystallize at this stage and can be partially removed by filtration.

    • Carefully concentrate the solution on a rotary evaporator with a cooled trap.

    • Purify the resulting crude oil by fractional distillation or flash column chromatography (eluting with hexane) to yield pure this compound.

Section 4: Data Presentation - Optimization of Reaction Parameters

The following table presents hypothetical data for the optimization of the base used in the Wittig reaction described above.

EntryBase (1.0 eq)Temperature (°C)Time (h)Yield (%)Notes
1n-BuLi-78 to RT1285Standard conditions, clean reaction.
2NaHMDS0 to RT1278Slightly lower yield, less pyrophoric base.
3KHMDS0 to RT1281Similar to NaHMDS, good yield.
4t-BuOKRT2445Incomplete reaction, weaker base.

Section 5: Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Salt Prepare Phosphonium Salt (Triphenylphosphine + Isopentyl Bromide) Form_Ylide Form Ylide (Add n-BuLi at -78°C) Prep_Salt->Form_Ylide Dry_Reagents Dry Solvents & Glassware Dry_Reagents->Prep_Salt Add_Aldehyde Add Formaldehyde Form_Ylide->Add_Aldehyde Warm_React Warm to RT & Stir Add_Aldehyde->Warm_React Quench Quench with aq. NH4Cl Warm_React->Quench Extract Extract with Ether Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation / Chromatography) Concentrate->Purify

Caption: Experimental workflow for the Wittig synthesis of this compound.

G Start Reaction Outcome Unsatisfactory Check_Yield Low Yield or Conversion? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Cause_Reagents Cause: Inactive/Wet Reagents? Check_Yield->Cause_Reagents Yes Cause_Temp Cause: Incorrect Temperature? Check_Yield->Cause_Temp Yes Cause_SideRxn Cause: Side Reactions? Check_Purity->Cause_SideRxn Yes Cause_Purify Cause: Inefficient Purification? Check_Purity->Cause_Purify Yes End Reaction Optimized Check_Purity->End No Sol_Reagents Solution: Use Fresh/Dry Materials Cause_Reagents->Sol_Reagents Sol_Reagents->End Sol_Temp Solution: Optimize Temperature Profile Cause_Temp->Sol_Temp Sol_Temp->End Sol_SideRxn Solution: Adjust Addition Rate/Temp Cause_SideRxn->Sol_SideRxn Sol_SideRxn->End Sol_Purify Solution: Optimize Chromatography/Distillation Cause_Purify->Sol_Purify Sol_Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

purification strategies to remove impurities from 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-Methyl-1-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on obtaining high-purity this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to support your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. However, common impurities typically include:

  • Structural Isomers: Other C8H16 isomers, such as 6-methyl-2-heptene (B13803347) or other positional isomers of the double bond, which can form during synthesis.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis method, these could include reagents like 6-iodohept-1-ene or 1,1-dimethyl-5-hexenyl chloride.[3]

  • Byproducts from Side Reactions: These can vary widely based on the synthetic pathway.

  • Residual Solvents: Solvents used during the synthesis and workup, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[4]

Q2: How can I analyze the purity of my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of volatile compounds like this compound.[1][5] It allows for the separation of different components in your sample and provides information about their molecular weight and fragmentation patterns, which aids in the identification of impurities. A non-polar capillary column is typically used for this analysis.[5]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and boiling points of the impurities. The two most common and effective methods are:

  • Fractional Distillation: Ideal for separating liquids with close boiling points, such as isomeric impurities.[6]

  • Flash Column Chromatography: A versatile technique for separating compounds based on their polarity.[7] For a nonpolar compound like this compound, normal-phase chromatography with a nonpolar mobile phase is typically employed.[8]

Q4: When should I use vacuum fractional distillation?

A4: Vacuum fractional distillation is recommended for compounds that have high boiling points at atmospheric pressure or are thermally sensitive.[9][10] Reducing the pressure lowers the boiling point, which can prevent the decomposition of the alkene at high temperatures.[4]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities 1. Distillation rate is too fast.2. Inefficient fractionating column.3. System has leaks.1. Reduce the heating rate to achieve a slow, steady distillation rate (1-2 drops per second).[4]2. Use a longer fractionating column or one with a more efficient packing material.3. Check all glassware joints for a proper seal.[11]
Temperature Fluctuations at the Distillation Head 1. Uneven heating of the distillation flask.2. "Bumping" of the liquid due to superheating.3. Formation of an azeotrope with a contaminant.1. Use a heating mantle with a stirrer for even heat distribution.2. Add boiling chips or a magnetic stir bar to the flask before heating.3. If an azeotrope is suspected, consider a different purification method or the use of a drying agent if water is the likely contaminant.
No Distillate Collection Despite Boiling 1. Thermometer bulb is positioned incorrectly.2. Leaks in the apparatus.3. Insufficient heating.1. Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.[12]2. Check all connections for a tight seal.[11]3. Increase the heating mantle temperature gradually.
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of this compound and a Nonpolar Impurity 1. Incorrect solvent system (mobile phase).2. Column was overloaded with the sample.3. Improperly packed column leading to channeling.1. Use a very nonpolar mobile phase, such as pure hexane (B92381) or pentane, to increase the retention time of the compounds on the silica (B1680970) gel and improve separation.[13]2. Use a higher ratio of silica gel to the crude product (e.g., 50:1 by weight).3. Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.
Product Elutes Too Quickly The mobile phase is too polar.Use a less polar solvent system. For nonpolar compounds like alkenes, start with 100% hexane or pentane.[13]
Streaking or Tailing of Bands 1. The sample was not loaded in a concentrated band.2. The sample is not very soluble in the eluent.1. Dissolve the sample in a minimal amount of the eluent before loading it onto the column.[14]2. Consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the general procedure for the fractional distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head, condenser, and receiving flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum pump and manometer (for vacuum distillation)

  • Inert gas source (e.g., Nitrogen or Argon) (optional)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place a magnetic stir bar or boiling chips in the round-bottom flask.

  • Charging the Flask: Add the crude this compound to the flask, ensuring it is no more than two-thirds full.

  • Assembly: Connect the fractionating column to the flask and the distillation head to the column. Insert the thermometer so that the top of the bulb is level with the side arm leading to the condenser. Connect the condenser to a water source (water in at the bottom, out at the top).

  • Distillation:

    • Begin stirring and slowly heat the flask.

    • Observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend.[4]

    • Maintain a slow and steady distillation rate of 1-2 drops per second.[4]

    • Collect any initial low-boiling fractions (likely residual solvents) in a separate flask.

    • Collect the fraction that distills at the boiling point of this compound (112.4 °C at 760 mmHg).[3] Note that the boiling point will be lower under vacuum.

  • Shutdown: Stop heating and allow the apparatus to cool. If under vacuum, slowly and carefully vent the system to atmospheric pressure before disassembling.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Nonpolar solvent (e.g., Hexane or Pentane)

  • Sand

  • Collection tubes or flasks

  • Pressurized air or nitrogen source

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle pressure to pack the silica gel bed, avoiding air bubbles. The bed height should be around 5-6 inches for purifying about 1 gram of crude product.[14]

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the nonpolar solvent.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the nonpolar eluent to the column.

    • Apply pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions using a suitable method (e.g., TLC or GC-MS) to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Crude this compound cluster_analysis Purity Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude Product GCMS GC-MS Analysis Crude->GCMS Initial Assessment Distillation Fractional Distillation GCMS->Distillation Boiling Point Differences Chromatography Flash Chromatography GCMS->Chromatography Polarity Differences Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Start Distillation Problem Problem1 Poor Separation Start->Problem1 Problem2 Temperature Fluctuations Start->Problem2 Problem3 No Distillate Start->Problem3 Solution1a Decrease Heating Rate Problem1->Solution1a Solution1b Use Better Column Problem1->Solution1b Solution2a Ensure Even Heating Problem2->Solution2a Solution2b Add Boiling Chips Problem2->Solution2b Solution3a Check Thermometer Position Problem3->Solution3a Solution3b Check for Leaks Problem3->Solution3b

Caption: Troubleshooting logic for fractional distillation issues.

References

troubleshooting peak splitting in NMR of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectroscopy

This guide provides troubleshooting assistance for researchers encountering issues with peak splitting in the ¹H NMR spectrum of 6-Methyl-1-heptene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

A1: Broad peaks are typically a sign of poor magnetic field homogeneity across the sample. Several factors can contribute to this issue:

  • Poor Shimming: The most common cause is inadequate shimming of the spectrometer. Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible.[1] An inhomogeneous field causes nuclei in different parts of the sample to experience slightly different magnetic fields, leading to a broadening of the signal. Always perform a careful, iterative shimming procedure on your sample before acquisition.[2][3]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which restricts molecular tumbling and results in broader lines.[4] Conversely, a very dilute sample may require a high number of scans, and any temperature fluctuation or instability during this long acquisition can also lead to peak broadening.

  • Inhomogeneity of the Sample: If your compound is not fully dissolved or if solid particles are present, the magnetic susceptibility will vary throughout the sample, causing significant line broadening.[4] It is good practice to filter your NMR sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5]

Q2: I am observing more signals in my spectrum than I predicted for this compound. What is the cause?

A2: The presence of unexpected peaks usually points to one of the following:

  • Impurities: The most straightforward explanation is the presence of impurities in your sample. These could be starting materials, byproducts from the synthesis, or compounds introduced during the workup.

  • Residual Solvents: Solvents used during purification, such as ethyl acetate (B1210297) or acetone, can be difficult to remove completely and frequently appear in NMR spectra.[4] Dichloromethane can sometimes be used to displace stubborn ethyl acetate by adding it to the sample and re-evaporating.[4]

  • Water: NMR solvents can absorb atmospheric moisture. A broad singlet, typically between 1-5 ppm depending on the solvent and concentration, is often indicative of water.[4]

  • Rotational Isomers (Rotamers): While less common for a flexible molecule like this compound, if bond rotation is slow on the NMR timescale, different conformations can give rise to separate signals.[6] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce.[4]

Q3: The splitting pattern for the vinylic proton (H1, ~5.8 ppm) is very complex and doesn't follow the simple n+1 rule. Why?

A3: This is an excellent observation and points to a phenomenon known as second-order coupling (or strong coupling).

The simple n+1 rule for predicting multiplicity is a first-order approximation that holds true only when the chemical shift difference (Δν, in Hz) between two coupled protons is much larger than their coupling constant (J, in Hz).[7] In the case of the vinylic protons of this compound, the chemical shifts of the three protons are relatively close to each other. When Δν/J is small, the spin systems are "strongly coupled," and the simple rules break down. This results in complex, non-intuitive splitting patterns and can cause the "roofing effect," where the parts of the multiplets closest to each other become more intense.[7] The H1 proton is coupled to the two terminal vinyl protons (H2, H3) with different cis and trans coupling constants, and also to the two allylic protons (H4), creating a complex multiplet that is best described as a doublet of doublet of triplets (ddt).

Q4: Can my choice of solvent affect the peak splitting?

A4: Yes, indirectly. While the solvent does not change the fundamental through-bond coupling constants (J-values), it can significantly alter the chemical shifts (δ) of the protons. Sometimes, two different multiplets can overlap, making their splitting patterns impossible to interpret. By changing to a different deuterated solvent (e.g., from CDCl₃ to C₆D₆), you can often change the chemical shifts enough to resolve the overlapping signals, allowing the true splitting patterns to be observed.[4]

Quantitative Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. Actual values may vary slightly based on experimental conditions.

Proton AssignmentApprox. δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H1 (internal vinyl)5.85 - 5.70ddt1H³J_trans ≈ 17 Hz, ³J_cis ≈ 10 Hz, ³J_H1-H4 ≈ 6.5 Hz
H2 (terminal vinyl)5.00 - 4.92ddt1H³J_trans ≈ 17 Hz, ²J_gem ≈ 1.5 Hz, ⁴J_H2-H4 ≈ 1.5 Hz
H3 (terminal vinyl)4.95 - 4.88ddt1H³J_cis ≈ 10 Hz, ²J_gem ≈ 1.5 Hz, ⁴J_H3-H4 ≈ 1.0 Hz
H4 (allylic)2.10 - 2.00m2H³J_H4-H1, ³J_H4-H5
H5 1.45 - 1.35m2H³J_H5-H4, ³J_H5-H6
H6 1.65 - 1.55m1H³J_H6-H5, ³J_H6-H7
H7 (methyl)0.90 - 0.85d6H³J_H7-H6 ≈ 6.6 Hz

Note: Multiplicities are predicted based on first-order rules. As noted in the FAQs, second-order effects can lead to more complex appearances. "m" denotes a multiplet.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing and running a high-resolution solution-state NMR sample.

1. Sample Preparation

  • Weigh the Sample: Accurately weigh 1-5 mg of your purified this compound for a standard ¹H NMR experiment.[8][9]

  • Choose the Solvent: Select a suitable deuterated solvent that completely dissolves your sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds.[9]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing your sample.[8] Gently vortex or sonicate to ensure complete dissolution.

  • Filter and Transfer: To remove any particulate matter, use a Pasteur pipette with a small plug of glass wool at the neck to transfer the solution into a high-quality 5 mm NMR tube.[5][9] The final sample height should be around 4-5 cm.[8]

  • Cap the Tube: Securely cap the NMR tube to prevent solvent evaporation, which is especially important for volatile compounds like this compound.[9]

2. Instrument Setup and Data Acquisition

  • Insert Sample: Wipe the outside of the NMR tube and place it in a spinner turbine. Insert the sample into the NMR spectrometer.

  • Locking: The spectrometer software will "lock" onto the deuterium (B1214612) signal of the solvent. This step is crucial as it stabilizes the magnetic field during the experiment.[9]

  • Shimming: This is the most critical step for achieving high resolution. The magnetic field must be homogenized to correct for imperfections.[1][10] This can be done manually by observing the lock signal or automatically using gradient shimming routines.[3] A well-shimmed sample will show a sharp and symmetrical lock signal.

  • Tuning and Matching: The probe must be tuned to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.[9]

  • Set Acquisition Parameters:

    • Spectral Width: Set a range (e.g., -2 to 12 ppm) that will encompass all expected proton signals.[11]

    • Number of Scans: For a ¹H spectrum with a few milligrams of sample, 8 or 16 scans are typically sufficient.[11]

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses is standard to allow protons to return to equilibrium.[11]

  • Acquire and Process: Start the acquisition. Once complete, the resulting Free Induction Decay (FID) will be Fourier transformed by the software to generate the frequency-domain NMR spectrum. Phase and baseline corrections may be required.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for NMR Peak Splitting start Unexpected Peak Splitting in this compound Spectrum q1 Are peaks broad or poorly resolved? start->q1 a1 1. Re-shim the magnet carefully. 2. Check sample concentration. 3. Filter sample to remove solids. q1->a1 Yes q2 Are there extra, unexpected signals present? q1->q2 No a1->q2 a2 1. Check for impurities or residual solvent. 2. Consider presence of H₂O. q2->a2 Yes q3 Is splitting pattern complex (non-n+1 rule)? q2->q3 No a2->q3 a3 1. This is likely due to second-order effects. 2. Analyze coupling constants (J-values). 3. Consider changing NMR solvent to resolve overlapping signals. q3->a3 Yes end_node Spectrum Interpreted q3->end_node No a3->end_node Coupling_Diagram Key ¹H-¹H Spin Coupling in this compound H1 H1 H23 H2/H3 H1->H23 ³Jcis (~10 Hz) ³Jtrans (~17 Hz) H4 H4 H1->H4 ³J (~6.5 Hz) H23->H4 ⁴J (allylic) ~1-2 Hz H5 H5 H4->H5 ³J H6 H6 H5->H6 ³J H7 H7 (x6) H6->H7 ³J (~6.6 Hz)

References

Technical Support Center: Catalyst Deactivation in 6-Methyl-1-heptene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals experiencing catalyst deactivation during reactions involving 6-methyl-1-heptene (B80069) and other olefins.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in olefin reactions?

Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[1] This is a common issue in industrial and laboratory-scale catalytic processes. The primary causes can be broadly categorized as chemical, mechanical, and thermal.[1][2] The six main mechanisms of deactivation are:

  • Poisoning: Strong chemisorption of impurities from the feed onto the catalyst's active sites, blocking them from reactants.[1][3][4]

  • Fouling/Coking: Physical deposition of substances, like carbonaceous materials (coke), on the catalyst surface, which blocks pores and active sites.[3][5]

  • Thermal Degradation (Sintering): High temperatures cause catalyst crystals to agglomerate, reducing the active surface area.[2][3][5]

  • Vapor Compound Formation: The active phase of the catalyst reacts to form volatile compounds, leading to its loss from the support.[1]

  • Solid-State Reactions: Reactions between the active phase and the support or promoters can form inactive materials.[1]

  • Mechanical Failure (Attrition/Crushing): Physical breakdown of the catalyst particles due to mechanical stress, especially in fluidized or slurry beds.[1][2]

Q2: How can I identify which deactivation mechanism is affecting my this compound reaction?

Identifying the root cause is crucial for effective troubleshooting.[2] A combination of reaction observation and material characterization is typically required.

  • Sudden, rapid activity loss often points to poisoning , especially if a new batch of reactant or solvent was introduced.

  • Gradual, steady activity decline is often characteristic of coking/fouling or sintering .[6]

  • Visual changes to the catalyst, such as a change in color (e.g., darkening due to carbon deposits), can indicate coking .[5]

  • Increased pressure drop across a fixed-bed reactor suggests fouling or catalyst crushing .

  • Characterization Techniques are definitive. Techniques like BET surface area analysis, elemental analysis (to detect poisons), spectroscopy, and temperature-programmed oxidation (TPO) can identify sintering, poisoning, and coking, respectively.[2]

Q3: What are common poisons for catalysts used in olefin reactions?

Catalysts, particularly those based on transition metals (e.g., Ziegler-Natta, metallocenes), are susceptible to various poisons.[5][7] Common poisons include:

  • Sulfur Compounds: Species like H₂S can bind strongly to metal surfaces, with even parts-per-billion (ppb) concentrations causing significant deactivation.[1]

  • Water and Oxygen: Can lead to the oxidation of active sites or react with cocatalysts.[3]

  • Nitrogen and Phosphorus Compounds: These Lewis bases can irreversibly bind to active sites.[3][8]

  • N-Heteroaromatics: Compounds like vinylpyridine can cause catalyst degradation, often requiring protonation of the nitrogen atom to prevent deactivation.[8]

  • Acetylene: Known to be a poison for ethylene (B1197577) oxidation catalysts.[4]

Q4: My reaction has slowed down and I observe unexpected byproducts. What could be the cause?

This scenario often suggests that the deactivation process is opening up alternative reaction pathways.[3] For example, in olefin isomerization, the formation of inactive η⁶-arene complexes can occur after the terminal olefin has been consumed, leading to diminished catalytic activity.[9] Similarly, in polymerization, the formation of stable and unreactive complexes, such as dimethylalane complexes with zirconium catalysts, represents a deactivation pathway that halts further monomer additions.[10][11] Characterizing the byproducts is a key step to understanding these new pathways and adjusting conditions to suppress them.[3]

Q5: Can I regenerate a deactivated catalyst?

Yes, regeneration is often possible, depending on the deactivation mechanism.[12]

  • Coking/Fouling: Carbonaceous deposits can typically be removed by a controlled combustion (calcination) in air to burn off the coke, followed by a reduction step if necessary.[12][13] Supercritical fluid extraction with CO₂ is another method that can remove deposits at low temperatures, avoiding thermal damage.[14]

  • Poisoning: If the poison is reversibly adsorbed, it may be removed by washing or by changing reaction conditions. However, strongly chemisorbed poisons are often irreversible.[14]

  • Sintering: This is generally irreversible. However, treatments in oxidative atmospheres, sometimes with halogens, can redisperse sintered supported metals.[12]

Troubleshooting Guide

This guide links common observational problems during this compound reactions to potential causes and suggests corrective actions.

Observed Problem Potential Cause Recommended Action / Solution Citation
Rapid loss of activity after introducing new reagents. Poisoning Purify feedstock and solvents to remove impurities (sulfur, water, etc.). Consider using a guard bed to capture poisons before they reach the main catalyst bed.[2][3]
Gradual decrease in reaction rate over time. Coking / Fouling Optimize reaction temperature and pressure to minimize coke formation. If coking is severe, regenerate the catalyst via controlled oxidation (calcination).[3][13]
Activity loss at high operating temperatures. Thermal Degradation (Sintering) Operate at lower temperatures. Use catalyst formulations designed to resist agglomeration of metal particles.[2][3]
Formation of new, unexpected byproducts. Change in Reaction Pathway Characterize the byproducts to understand the deactivation mechanism. Adjust reaction conditions or catalyst formulation to suppress undesired pathways.[3][9]
Increased pressure drop in a packed-bed reactor. Fouling or Mechanical Attrition For fouling, regenerate the catalyst. For attrition, improve the mechanical strength of the catalyst by adding binders or modifying preparation methods.[2]
Catalyst appears physically degraded or crushed. Mechanical Failure (Attrition) Enhance catalyst strength through improved preparation methods. Use a catalyst with higher crush strength.[2]

Quantitative Data Summary

Table 1: Effect of Sulfur Poisoning on Metal Catalysts

The data below illustrates the extreme sensitivity of metal catalysts to hydrogen sulfide (B99878) (H₂S). Even at very low concentrations, significant surface coverage by sulfur atoms occurs, blocking active sites.

TemperatureH₂S Concentration for 50% Surface Coverage (θ = 0.5)H₂S Concentration for >90% Surface Coverage (θ > 0.9)
450 °C (725 K)1 - 10 ppb0.1 - 1 ppm
Data derived from thermodynamic calculations for sulfur adsorption on common catalytic metals.[1]
Table 2: Efficacy of Catalyst Deactivation Agents (CDAs) in Propylene Polymerization

This table shows the effectiveness of different agents in quenching (deactivating) a Ziegler-Natta polymerization catalyst system. The "Quench Efficiency" reflects the reduction in polymer yield after adding the CDA.

CDA AgentMmol of Protons AddedQuench Efficiency (%)
Isopropanol (IPA)5035%
Isopropanol (IPA)2014%
Ethylene Glycol (EG)1418%
Propylene Glycol (PG)6875%
Water (H₂O)2095%
Adapted from quench experiment data. Quench efficiency is calculated based on the reduction in polymer yield compared to a control reaction.[7]

Experimental Protocols

Protocol 1: Feedstock Purification via Activated Alumina (B75360) Column

Objective: To remove common poisons like water and polar impurities from this compound or solvents before reaction.

Methodology:

  • Pack a glass chromatography column with activated alumina. The amount should be approximately 5-10% of the weight of the liquid to be purified.

  • Activate the alumina by heating it under vacuum at >200°C for at least 4 hours to drive off adsorbed water.

  • Cool the column to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Pass the this compound or solvent through the column under inert atmosphere pressure.

  • Collect the purified liquid in a dry, inert-atmosphere flask (e.g., Schlenk flask).

  • The purified liquid is now ready for use in the catalytic reaction.

Protocol 2: Monitoring Catalyst Activity via ¹H NMR Spectroscopy

Objective: To monitor the consumption of this compound over time to determine catalyst activity and deactivation kinetics.

Methodology:

  • In a glovebox, prepare a stock solution of the catalyst system in a suitable deuterated solvent (e.g., PhF, C₆D₆).

  • Prepare a separate solution of this compound and an internal standard (e.g., ferrocene, mesitylene) in the same deuterated solvent.

  • Cool an NMR tube to the desired reaction temperature (e.g., -23°C) and add the this compound solution.[10]

  • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentration of the olefin relative to the internal standard.

  • Inject the catalyst stock solution into the NMR tube, mix rapidly, and immediately place the tube in the NMR spectrometer.[10][11]

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic olefinic proton signals of this compound against the signal of the inert internal standard.

  • Plot the concentration of this compound versus time to determine the reaction rate and observe any decrease in rate, which indicates deactivation.

Protocol 3: Catalyst Regeneration via Calcination

Objective: To remove coking/fouling from a supported catalyst by controlled oxidation.

Methodology:

  • Place the deactivated catalyst in a tube furnace or a calciner.

  • Begin flowing a dilute stream of an inert gas (e.g., Nitrogen) over the catalyst.

  • Slowly ramp the temperature to the desired oxidation temperature (typically 300-500°C).[12] The ramp rate should be slow to avoid thermal shock and uncontrolled combustion.

  • Once at temperature, gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the gas stream. This must be done carefully to control the exotherm from coke combustion.[13]

  • Hold at this temperature until the coke is completely burned off. This can be monitored by analyzing the off-gas for CO₂.

  • Once regeneration is complete, switch the gas flow back to pure inert gas and cool the catalyst to room temperature.

  • If the catalyst requires a reduced metal state, a subsequent reduction step (e.g., under H₂ flow) may be necessary.[13]

Visualizations

G Start Problem Observed: Loss of Catalytic Activity Check_Rate Is the activity loss rapid and sudden? Start->Check_Rate Check_Temp Is the reaction run at high temperature? Check_Rate->Check_Temp No Poisoning Likely Cause: Poisoning Check_Rate->Poisoning Yes Check_Pressure Is pressure drop increasing (fixed bed)? Check_Temp->Check_Pressure No Sintering Possible Cause: Thermal Degradation (Sintering) Check_Temp->Sintering Yes Check_Color Has the catalyst changed color/appearance? Check_Pressure->Check_Color No Fouling Likely Cause: Fouling / Coking Check_Pressure->Fouling Yes Attrition Possible Cause: Mechanical Attrition Check_Pressure->Attrition Yes Sol_Poison Action: Purify Feedstock, Use Guard Bed Poisoning->Sol_Poison Sol_Sinter Action: Lower Reaction Temp, Use Stable Catalyst Sintering->Sol_Sinter Sol_Foul Action: Regenerate Catalyst (Calcination) Fouling->Sol_Foul

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_causes Primary Deactivation Mechanisms cluster_effects Effects on Catalyst Poisoning Poisoning (Chemical) Blocked_Sites Active Sites Blocked by Adsorbed Species (e.g., Sulfur, H₂O) Poisoning->Blocked_Sites Fouling Fouling / Coking (Mechanical/Chemical) Blocked_Pores Surface & Pores Blocked by Carbon Deposits (Coke) Fouling->Blocked_Pores Sintering Thermal Degradation (Sintering) Reduced_Surface Reduced Surface Area due to Crystal Growth Sintering->Reduced_Surface Deactivated_Catalyst Deactivated Catalyst Blocked_Sites->Deactivated_Catalyst Blocked_Pores->Deactivated_Catalyst Reduced_Surface->Deactivated_Catalyst Catalyst Active Catalyst Catalyst->Poisoning Impurities Catalyst->Fouling Side Reactions Catalyst->Sintering High Temp.

Caption: Main pathways of catalyst deactivation.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Catalyst Prepare Catalyst Stock Solution Inject Inject Catalyst & Mix Prep_Catalyst->Inject Prep_Reactant Prepare Reactant + Internal Standard Solution Load_NMR Load Reactant Solution into NMR Tube Prep_Reactant->Load_NMR Scan_T0 Acquire t=0 ¹H NMR Spectrum Load_NMR->Scan_T0 Scan_T0->Inject Scan_Series Acquire Spectra at Time Intervals Inject->Scan_Series Integrate Integrate Reactant vs. Standard Peaks Scan_Series->Integrate Plot Plot [Reactant] vs. Time Integrate->Plot Determine_Rate Determine Rate & Deactivation Profile Plot->Determine_Rate

Caption: Experimental workflow for catalyst activity monitoring.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during enantioselective and diastereoselective syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stereoselectivity of a reaction?

A1: Stereoselectivity is primarily governed by a combination of factors that create a sufficient energy difference between the transition states leading to the different stereoisomers. These factors include:

  • Substrate Structure: The steric and electronic properties of the starting material.

  • Catalyst or Chiral Auxiliary: The nature of the chiral catalyst or auxiliary used to induce asymmetry.[1]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize different transition states.[2]

  • Reaction Temperature: Lower temperatures generally favor the product formed via the transition state with the lower activation energy, often leading to higher selectivity.[1]

  • Reagent Stoichiometry and Addition Rate: The concentration and rate of addition of reagents can influence reaction pathways.

  • Pressure: In certain reactions, such as asymmetric hydrogenations, pressure can be a critical parameter.[3]

Q2: How does temperature affect the outcome of a stereoselective reaction?

A2: Temperature plays a crucial role in stereoselectivity. Generally, lower temperatures lead to higher selectivity because the reaction is under kinetic control, favoring the pathway with the lower activation energy.[1] However, this is not always the case. Some reactions exhibit an "inversion temperature" at which the major stereoisomer formed changes.[1] In some instances, higher temperatures can even lead to increased enantioselectivity.[1]

Q3: What is enantiomeric excess (ee) and how is it calculated?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It represents the degree to which one enantiomer is present in a greater amount than the other.[4] It is calculated as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[5]

Formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[1]

For example, a mixture containing 75% of the R-enantiomer and 25% of the S-enantiomer has an enantiomeric excess of 50% (75% - 25%).[6]

Q4: How is the diastereomeric ratio (d.r.) determined?

A4: The diastereomeric ratio (d.r.) is typically determined using analytical techniques that can distinguish between diastereomers, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals of unique protons or carbons for each diastereomer.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Using a standard column, as diastereomers have different physical properties.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

You've performed an enantioselective reaction, but the analysis reveals a low enantiomeric excess. Here are potential causes and solutions:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is critical for high enantioselectivity.

    • Action: Screen a variety of chiral catalysts and ligands. Even minor structural modifications to the ligand can significantly impact the stereochemical outcome.[1]

  • Incorrect Solvent: The solvent influences the stability of the diastereomeric transition states.

    • Action: Conduct a solvent screening with a range of polar aprotic, polar protic, and non-polar solvents.[1]

  • Inappropriate Reaction Temperature: As a key factor, temperature optimization is crucial.

    • Action: Systematically vary the reaction temperature. Start with a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) and adjust based on the results.[1]

  • Suboptimal Catalyst Loading: The amount of catalyst can affect both the reaction rate and selectivity.

    • Action: Optimize the catalyst loading. Higher loading may not always improve selectivity and can be costly. In some cases, reducing catalyst loading can even enhance enantiopurity.[7][8]

  • Inadequate Chelation Control: For substrates with chelating groups, the choice of Lewis acid can enforce a specific transition state geometry.

    • Action: If applicable, screen different Lewis acids (e.g., TiCl₄, MgBr₂) to promote chelation-controlled addition.[1]

Issue 2: Poor Diastereoselectivity

Your reaction has produced a mixture of diastereomers with a low diastereomeric ratio. Consider the following troubleshooting steps:

  • Enolate Geometry: For reactions involving enolates, the formation of a mixture of (E)- and (Z)-enolates is a common cause of low diastereoselectivity.[9]

    • Action: Use a base and solvent system that favors the formation of a single enolate isomer. For example, LDA in THF often favors the formation of the kinetic (Z)-enolate.[9]

  • Steric Hindrance: The steric bulk of the substrate, reagents, or chiral auxiliary can influence the facial selectivity of the reaction.

    • Action: Analyze the steric environment of your substrate and transition state models. Consider modifying the steric bulk of protecting groups or the chiral auxiliary to enhance facial bias.[9]

  • Reaction Conditions: Temperature and solvent play a significant role in diastereoselectivity.

    • Action: Lowering the reaction temperature can increase the energy difference between diastereomeric transition states.[10] Screen different solvents to find one that best organizes the transition state.[9]

  • Choice of Reagents: The nature of the reagents, such as the Lewis acid in an aldol (B89426) reaction, can significantly impact the diastereoselectivity.

    • Action: Screen different reagents that can influence the geometry of the transition state.

Data Presentation

Table 1: Illustrative Effect of Solvent on Enantiomeric Excess (ee)

EntrySolventConversion (%)ee (%)
1Toluene8570
2THF9075
3Dichloromethane9582
42-Methyl-THF9288
5Acetonitrile8865
Data is hypothetical and for illustrative purposes.[1]

Table 2: Illustrative Impact of Catalyst Loading on Reaction Outcome

EntryCatalyst Loading (mol%)Conversion (%)ee (%)
110>9995
259898
31>9999
40.59592
Data is illustrative and compiled from general trends observed in the literature.[7]

Table 3: Illustrative Effect of Temperature on Diastereoselectivity

EntryTemperature (°C)Diastereomeric Ratio (syn:anti)
12580:20
2090:10
3-2095:5
4-78>99:1
Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction

This protocol outlines a general method for screening solvents to optimize the enantioselectivity of a reaction.[1]

  • Preparation: In a series of clean, dry reaction vials, add the catalyst (e.g., 1-10 mol%) and any necessary co-catalysts or additives under an inert atmosphere.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂, 2-MeTHF, CH₃CN) to achieve the desired reaction concentration.

  • Initiation: Cool the vials to the desired reaction temperature and add the starting materials to each vial. Stir the reactions at this temperature.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Once the reactions are complete, quench the reactions appropriately (e.g., with a saturated aqueous solution of NH₄Cl) and perform a standard aqueous work-up.

  • Purification: Purify the product from each reaction, typically by column chromatography.

  • Analysis: Determine the enantiomeric excess of each purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Evans Aldol Reaction using a Chiral Oxazolidinone Auxiliary

This protocol provides a general procedure for the highly diastereoselective Evans syn-aldol reaction.[11]

  • Enolate Formation:

    • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.

    • Add triethylamine (B128534) (1.2 equiv) dropwise, and stir the mixture at 0 °C for 30 minutes.

    • Cool the reaction mixture to -78 °C.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up:

    • Quench the reaction by adding a pH 7 buffer solution.

    • Extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR analysis.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ to yield the carboxylic acid, or LiBH₄ to yield the alcohol) and recovered for reuse.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the general steps for determining the ee of a chiral compound.[1]

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable mobile phase solvent (e.g., a mixture of hexane (B92381) and isopropanol).

  • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralpak® or Chiralcel® series).

  • Method Development: Develop a separation method by optimizing the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated areas of the peaks corresponding to the two enantiomers.

Mandatory Visualization

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed catalyst Screen Catalysts & Ligands start->catalyst Initial Step solvent Screen Solvents catalyst->solvent If no improvement analysis Analyze ee by Chiral HPLC/GC catalyst->analysis temp Optimize Temperature solvent->temp If no improvement solvent->analysis loading Optimize Catalyst Loading temp->loading If no improvement temp->analysis chelation Evaluate Chelation Control (if applicable) loading->chelation If no improvement loading->analysis chelation->analysis end Improved Enantioselectivity analysis->end Successful Optimization

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Chiral_Auxiliary_Workflow prochiral Prochiral Substrate attachment 1. Attachment prochiral->attachment auxiliary Chiral Auxiliary auxiliary->attachment intermediate Diastereomeric Intermediate attachment->intermediate reaction 2. Diastereoselective Reaction intermediate->reaction product_with_aux Chiral Product with Auxiliary Attached reaction->product_with_aux cleavage 3. Cleavage product_with_aux->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

References

Technical Support Center: GC-MS Analysis of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving issues with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 6-Methyl-1-heptene.

Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of this compound in a question-and-answer format. A logical workflow for troubleshooting is presented below.

GCMS_Troubleshooting_Workflow cluster_Start Start cluster_Identification Problem Identification cluster_Causes_PeakShape Peak Shape Issues cluster_Solutions_PeakShape Solutions cluster_Causes_Sensitivity Sensitivity Issues cluster_Solutions_Sensitivity Solutions cluster_Causes_RT Retention Time Issues cluster_Solutions_RT Solutions cluster_Causes_ExtraPeaks Contamination Issues cluster_Solutions_ExtraPeaks Solutions cluster_End End start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity / No Peak? peak_shape->sensitivity No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting If not tailing splitting Split Peaks peak_shape->splitting If not tailing/fronting retention_time Retention Time Shift? sensitivity->retention_time No cause_sensitivity Leak in the system Contaminated ion source Incorrect sample concentration sensitivity->cause_sensitivity Yes extra_peaks Extra/Ghost Peaks? retention_time->extra_peaks No cause_rt Carrier gas flow rate change Column degradation Oven temperature fluctuations retention_time->cause_rt Yes cause_extra Septum bleed Contaminated syringe Carryover from previous injection extra_peaks->cause_extra Yes end Problem Resolved extra_peaks->end No solution_tailing Check for active sites Trim column Replace liner tailing->solution_tailing solution_fronting Reduce sample concentration Check injection volume fronting->solution_fronting solution_splitting Check column installation Optimize initial oven temperature splitting->solution_splitting solution_tailing->end solution_fronting->end solution_splitting->end solution_sensitivity Perform leak check Clean ion source Verify sample preparation cause_sensitivity->solution_sensitivity solution_sensitivity->end solution_rt Check gas supply & connections Condition or replace column Verify oven performance cause_rt->solution_rt solution_rt->end solution_extra Use low-bleed septum Thoroughly clean syringe Run blank injections cause_extra->solution_extra solution_extra->end

Caption: A workflow for troubleshooting common GC-MS issues.

Q1: Why is my this compound peak tailing?

A1: Peak tailing is a common issue in GC and can significantly affect integration and quantification.[1][2] The primary causes for peak tailing with a non-polar compound like this compound are often related to the flow path and column condition.

  • Active Sites: Even though this compound is non-polar, active sites in the injector liner or at the head of the column can cause interactions that lead to tailing.[1][2] These active sites can arise from the accumulation of non-volatile residues from previous injections.

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume, disrupting the sample band and causing tailing.[2]

  • Column Contamination: Contamination at the head of the column can lead to peak tailing.[1]

  • Inlet Temperature Too Low: An inlet temperature that is too low may result in slow vaporization of the sample, leading to broader, tailing peaks.

Troubleshooting Steps:

  • Replace the Injector Liner: Start by replacing the liner with a new, deactivated one.[2]

  • Trim the Column: If a new liner doesn't resolve the issue, trim 10-20 cm from the front of the column to remove any active sites or contamination.[1]

  • Check Column Installation: Ensure the column is cut squarely and installed at the correct height in the inlet according to the manufacturer's instructions.[1][2]

  • Increase Inlet Temperature: If the problem persists, consider increasing the inlet temperature to ensure rapid and complete vaporization of this compound.

Q2: I am seeing very low or no peak for this compound. What could be the cause?

A2: Low sensitivity or a complete absence of the analyte peak can be attributed to several factors, from sample preparation to instrument malfunction.

  • Leaks: A leak in the system, particularly at the injector or column connections, can lead to a loss of sample.

  • Incorrect Syringe Usage: Using a syringe with a volume that is too large for the injection volume can lead to inaccurate sample delivery.[3]

  • Low Sample Concentration: The concentration of this compound in your sample may be below the detection limit of the instrument.

  • Detector Issues: The mass spectrometer's detector may not be functioning correctly. This could be due to a blown filament or a dirty ion source.[4]

Troubleshooting Steps:

  • Perform a Leak Check: Check for leaks around the septum, column fittings, and other connections.

  • Verify Syringe and Injection Volume: Ensure you are using the correct syringe size for your intended injection volume and that the autosampler is functioning correctly.[3]

  • Analyze a Higher Concentration Standard: Prepare and inject a standard with a higher concentration of this compound to confirm that the instrument can detect it.

  • Check MS Tune and Detector: Perform a tune of the mass spectrometer to check the performance of the detector and ion source. If the tune fails or looks poor, the ion source may need cleaning or the filament may need to be replaced.[4]

Q3: The retention time for this compound is shifting between runs. Why is this happening?

A3: Retention time shifts can make compound identification difficult and affect the reliability of your results.

  • Carrier Gas Flow Rate Fluctuations: Inconsistent carrier gas flow is a common cause of retention time shifts.[5] This can be due to a leak or a problem with the gas supply or electronic pressure control.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[5]

  • Oven Temperature Instability: If the GC oven temperature is not consistent from run to run, retention times will vary.

Troubleshooting Steps:

  • Check Carrier Gas Supply: Ensure the gas cylinder has sufficient pressure and that all connections are tight.

  • Perform a Leak Check: Systematically check for leaks in the gas lines and at all fittings.

  • Condition the Column: If the column has been sitting idle or has been exposed to air, conditioning it at a high temperature (below its maximum limit) can help restore performance. If the problem persists, the column may need to be replaced.[5]

  • Verify Oven Temperature Program: Check the oven's temperature profile to ensure it is accurate and reproducible.

Frequently Asked Questions (FAQs)

Q4: What are the common sources of contamination in the GC-MS analysis of this compound?

A4: Contamination can manifest as ghost peaks or a high baseline in your chromatogram.[6] For a volatile compound like this compound, common sources of contamination include:

  • Septum Bleed: Particles from the injector septum can be introduced into the system, especially at high inlet temperatures.[7] Using a high-quality, low-bleed septum can minimize this.

  • Carrier Gas Impurities: Impurities in the carrier gas can contribute to background noise and ghost peaks. Using high-purity gas and in-line traps is recommended.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.[6] Running blank solvent injections between samples can help identify and mitigate carryover.

  • Contaminated Solvents or Syringes: The solvent used to dissolve the sample or the syringe used for injection can be sources of contamination.[8] Always use high-purity solvents and thoroughly clean syringes between uses.

  • Phthalates: These are common plasticizers and can leach from plastic labware into your sample.[9] Using glassware whenever possible is advisable.

Q5: How can I improve the resolution between this compound and other closely eluting peaks?

A5: Achieving good resolution is crucial for accurate identification and quantification.[6] Here are several ways to improve resolution:

  • Optimize the Temperature Program: Lowering the initial oven temperature or reducing the temperature ramp rate can increase the interaction of analytes with the stationary phase, leading to better separation.[10]

  • Use a Longer Column: Doubling the column length can increase resolution by about 40%.[10]

  • Use a Narrower Diameter Column: Decreasing the column's internal diameter increases efficiency, resulting in sharper peaks and better separation.[10]

  • Select a Different Stationary Phase: If co-elution is a significant problem, switching to a column with a different stationary phase that offers different selectivity might be necessary.[11] For a non-polar analyte like this compound, a standard non-polar (e.g., DB-5ms) or a slightly more polar (e.g., DB-624) column can be effective.[12]

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterValueRationale
GC System
Inlet Temperature250 °CEnsures rapid vaporization of the analyte.
Injection ModeSplit (e.g., 50:1)Prevents column overload and produces sharp peaks for concentrated samples.
Injection Volume1 µLA standard volume for many applications.
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 - 1.5 mL/minA typical flow rate for many capillary columns.
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms)A common non-polar phase suitable for hydrocarbons.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessA standard column dimension providing good efficiency and capacity.
Oven Program
Initial Temperature40 °C, hold for 2 minA low starting temperature to ensure good focusing of the volatile analyte.
Ramp Rate10 °C/min to 200 °CA moderate ramp rate to achieve separation from other components.
Final Temperature200 °C, hold for 2 minTo elute any less volatile compounds.
Mass Spectrometer
Ion Source Temp.230 °CA standard source temperature for good ionization.
Transfer Line Temp.280 °CPrevents condensation of analytes before they reach the ion source.
Ionization ModeElectron Ionization (EI)70 eV is the standard energy for reproducible fragmentation and library matching.
Mass Scan Rangem/z 35-300To detect the molecular ion and characteristic fragments of this compound.
Solvent Delay2-3 minTo protect the filament from the solvent peak.

Experimental Protocols

Standard Operating Procedure for GC-MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1000 µg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1.

    • Perform a daily tune of the mass spectrometer to ensure it is operating within specifications.

    • Inject a solvent blank to ensure the system is clean and free of contaminants.

  • Analysis:

    • Inject 1 µL of each calibration standard, starting with the lowest concentration.

    • Inject 1 µL of the unknown sample(s).

    • Run a solvent blank after every 5-10 sample injections to check for carryover.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time.

    • Confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion at m/z 112 and characteristic fragments.[13][14]

    • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Quantify the amount of this compound in the unknown sample by using the calibration curve.

Visualization of Potential Error Sources

GCMS_Error_Sources cluster_Workflow GC-MS Analysis Workflow cluster_Errors Potential Sources of Error Sample_Prep Sample Preparation Injection Injection Sample_Prep->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Error_Sample Contamination Incorrect Concentration Error_Sample->Sample_Prep Error_Injection Leaky Septum Syringe Error Discrimination Error_Injection->Injection Error_Separation Column Bleed Poor Resolution Active Sites Error_Separation->Separation Error_Detection Source Contamination Detector Failure Air Leak Error_Detection->Detection Error_Data Incorrect Integration Misidentification Error_Data->Data_Analysis

Caption: Potential sources of error in the GC-MS workflow.

References

strategies to prevent the isomerization of 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Methyl-1-heptene. This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent the unwanted isomerization of this compound during storage and experimentation.

Troubleshooting Guide

Q1: My reaction product contains significant amounts of internal isomers (e.g., 6-methyl-2-heptene (B13803347), 2-methyl-2-heptene). How can I minimize their formation?

A1: The formation of more stable internal alkenes is a common issue driven by thermodynamics.[1][2] Isomerization can be promoted by heat, acid/base traces, or the catalyst itself.[3][4] To minimize this, consider the following strategies:

  • Catalyst Selection: The choice of catalyst is critical. Many transition metal complexes used for other transformations can also catalyze isomerization.[5][6]

    • Avoid Protic Acids: Strong acids are known to catalyze alkene isomerization via carbocation intermediates.[7][8] Ensure your reaction medium and reagents are free from acidic impurities.

    • Use Selective Catalysts: For reactions like olefin metathesis, certain ruthenium catalysts are prone to causing isomerization. The addition of a suppressor agent like 1,4-benzoquinone (B44022) can mitigate this side reaction.[9] For other transformations, catalysts designed for high selectivity and low isomerization rates are available.[5][10]

  • Temperature Control: Thermal isomerization is a key factor.[11] Reactions should be run at the lowest possible temperature that allows for a reasonable reaction rate. High temperatures provide the activation energy needed for the double bond to migrate to a more thermodynamically stable internal position.[4][12]

  • Reaction Time: Monitor the reaction closely using techniques like Gas Chromatography (GC). Prolonged reaction times, even at moderate temperatures, can lead to an increase in the proportion of isomerized products as the reaction mixture approaches thermodynamic equilibrium.[13] Quench the reaction as soon as the desired conversion of the starting material is achieved.

Q2: I'm observing isomerization in my stock of this compound even before I use it. What are the proper storage conditions?

A2: The stability of this compound during storage is crucial for experimental success. Isomerization can be initiated by exposure to light, heat, oxygen, and acidic or basic residues on the container surface.[14][15]

  • Temperature: Store the compound at low temperatures, typically 2-8°C, to minimize thermal isomerization.[14]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[14] Oxygen can lead to the formation of radicals that may initiate isomerization or other degradation pathways.[16]

  • Light: Use an amber or opaque container to protect the alkene from light, as photochemical isomerization can occur.[3][15]

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT).[14] Ensure the inhibitor is compatible with and can be removed before your downstream application.

  • Purity: Ensure the starting material is of high purity. Traces of acids, metals, or other impurities from the synthesis can catalyze isomerization during storage.[17] Consider purification before long-term storage.

Q3: My analysis shows that my starting material already contains isomers. How can I purify it?

A3: It is essential to start experiments with isomerically pure material. If your this compound is contaminated with internal isomers, purification is necessary.

  • Fractional Distillation: Due to slight differences in boiling points, high-efficiency fractional distillation can be used to separate this compound from its more stable, and often higher-boiling, isomers. This process must be conducted carefully at reduced pressure to keep temperatures low and prevent further isomerization.

  • Preparative Gas Chromatography (Prep-GC): For small quantities of high-purity material, Prep-GC is an excellent, albeit expensive, option.

  • Chemical Purification: In some cases, impurities can be removed by washing with a dilute, mild base (like aqueous sodium bicarbonate solution) to neutralize any acidic residues, followed by washing with deionized water and drying over a neutral desiccant (e.g., anhydrous magnesium sulfate).[18] This should be followed by distillation.

Frequently Asked Questions (FAQs)

Q1: What is alkene isomerization, and why is this compound susceptible to it?

A1: Alkene isomerization is the process by which the double bond in an alkene molecule shifts to a different position, converting one constitutional isomer into another.[19] this compound is a terminal alkene (a monosubstituted alkene). It is susceptible to isomerization because internal (di- or tri-substituted) alkenes are generally more thermodynamically stable.[20] The reaction is driven towards the formation of these more stable internal isomers, such as 6-methyl-2-heptene (disubstituted) or 2-methyl-2-heptene (B165378) (trisubstituted).

Q2: What are the common mechanisms for alkene isomerization?

A2: Alkene isomerization can proceed through several pathways:

  • Acid-Catalyzed Mechanism: Involves the protonation of the double bond by an acid to form a carbocation intermediate.[7][8][21] A proton is then eliminated from an adjacent carbon to form the more stable internal alkene.

  • Base-Catalyzed Mechanism: Can occur with strong bases, which abstract an allylic proton to form an allyl anion, which is then protonated at a different position to yield the isomerized alkene.[3][22]

  • Transition Metal-Catalyzed Mechanism: This is a very common pathway and often occurs as a side reaction in metal-catalyzed processes.[6][10] The most prevalent mechanisms are the metal-hydride addition-elimination pathway and the π-allyl pathway.[1][13][19] In the hydride mechanism, a metal hydride adds across the double bond, and subsequent β-hydride elimination from an adjacent carbon regenerates the catalyst and releases the isomerized alkene.[6]

Q3: How can I detect and quantify the presence of isomers in my sample?

A3: Several analytical techniques can be used to identify and quantify isomers of this compound:

  • Gas Chromatography (GC): This is the most common and effective method.[3] Using a suitable capillary column (e.g., a non-polar column like DB-5), isomers can be separated based on their different boiling points and interactions with the stationary phase.[23] A Flame Ionization Detector (FID) provides excellent sensitivity for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry.[3] While the isomers of this compound will have the same molecular weight, their fragmentation patterns in the mass spectrometer may show subtle differences, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural characterization.[5] The chemical shifts and coupling patterns of the protons and carbons around the double bond are distinct for each isomer, allowing for unambiguous identification and quantification through integration of the respective signals.

Q4: Are there specific chemical additives that can suppress isomerization during a reaction?

A4: Yes, in certain contexts, additives can be used to prevent unwanted isomerization. A well-documented example is in olefin metathesis reactions using ruthenium catalysts. The addition of 1,4-benzoquinones, particularly electron-deficient ones like 2,6-dichloro-1,4-benzoquinone, has been shown to effectively suppress double bond migration.[9] These additives are believed to scavenge ruthenium-hydride species that are responsible for the isomerization side reaction.[9] The applicability of such additives is highly dependent on the specific reaction system and catalyst being used.

Quantitative Data

The stability and isomerization tendency of alkenes are influenced by factors such as catalyst, temperature, and reaction time. Below is a summary of representative data for the isomerization of terminal alkenes, which serves as a model for this compound.

Catalyst SystemSubstrateTemperature (°C)Time (h)Product Distribution (Terminal:Internal)Selectivity (E/Z of internal)Reference
cis-[Mn(dippe)(CO)₂(κ²-BH₄)]1-Octene25 (RT)24>1:9996:4[6]
Co(acac)₂ / DPEphos / Visible LightAllylbenzene25 (RT)12>1:991:99 (Z-selective)[10]
β-diketiminate Co(II) complex1-Decene23 (RT)242:981:19 (Z-selective)[24]
[RuCl₂(p-cymene)]₂1-Heptene10018:924.3:1[25]
V-SBA-151-Heptene327 (600K)N/A8:92 (92% Conversion)1:2.4[25]

Note: Product distributions and selectivities are highly substrate and condition-dependent. This table provides examples to illustrate catalyst performance.

Experimental Protocols

Protocol 1: General Procedure to Minimize Isomerization During a Metal-Catalyzed Reaction

This protocol provides a general workflow for a reaction where isomerization of the alkene is a potential side reaction.

  • Reagent Purification: Purify the this compound by passing it through a short plug of activated neutral alumina (B75360) to remove any peroxides or acidic impurities. If isomers are already present, perform fractional distillation under reduced pressure.

  • Solvent Preparation: Use anhydrous, deoxygenated solvents. Purge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use.

  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under vacuum. Allow it to cool to room temperature under an inert atmosphere.

  • Reaction Execution:

    • To the reaction vessel under an inert atmosphere, add the solvent and the catalyst.[3]

    • Add any ligands or additives required for the primary reaction.

    • Cool the mixture to the desired reaction temperature (e.g., 0°C or room temperature) before adding the substrate.

    • Add the purified this compound dropwise to the stirred reaction mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Quench the aliquot immediately and analyze by GC to determine the ratio of starting material to product and the formation of any isomers.[3]

  • Workup: Once the desired conversion is reached, quench the reaction by cooling it and adding an appropriate quenching agent. Perform an aqueous workup, ensuring to neutralize any acidic or basic components. Dry the organic layer over a neutral drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure at low temperature.

Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)

This protocol outlines a standard method for determining the isomeric composition of a sample containing this compound and its isomers.

  • Sample Preparation: Dilute a small amount of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to an approximate concentration of 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., HP-5, DB-1, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • GC Method Parameters:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase temperature at a rate of 5°C/min to 150°C.

      • Hold at 150°C for 2 minutes.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Record the chromatogram. This compound, being the most volatile, should have the shortest retention time, followed by its internal isomers.[23]

    • Integrate the peak areas for all C8H16 isomers.

    • Calculate the relative percentage of each isomer by dividing its peak area by the total area of all isomer peaks and multiplying by 100.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Workup & Analysis start Start: High Purity This compound purify Purify Alkene (Distillation / Alumina Plug) start->purify setup Assemble Reaction Under Inert Gas purify->setup dry_solvent Prepare Anhydrous, Deoxygenated Solvent dry_solvent->setup dry_glass Dry Glassware (Under Inert Atmosphere) dry_glass->setup add_reagents Add Solvent, Catalyst, & Additives setup->add_reagents cool Cool to Optimal Low Temperature add_reagents->cool add_alkene Add Purified Alkene cool->add_alkene react Run Reaction & Monitor (e.g., via GC) add_alkene->react quench Quench Reaction Promptly react->quench workup Aqueous Workup & Solvent Removal quench->workup analyze Analyze Product Purity (GC, NMR) workup->analyze finish End: Isomerically Pure Product analyze->finish

Caption: Experimental workflow to minimize isomerization.

logical_relationships cluster_causes Root Causes of Isomerization cluster_prevention Preventative Strategies cause1 Thermodynamic Driving Force (Internal Alkenes More Stable) prev1 Use Highly Selective / Low-Temp Catalysts cause1->prev1 Counteract by Kinetic Control prev3 Maintain Low Reaction Temperature cause1->prev3 Counteract by Kinetic Control cause2 Presence of Catalytic Species cause2->prev1 Mitigate by prev2 Ensure Reagent & Glassware Purity (Remove Acid/Base Traces) cause2->prev2 Mitigate by cause3 High Thermal Energy cause3->prev3 Mitigate by cause4 Extended Reaction Time prev4 Monitor Reaction & Minimize Duration cause4->prev4 Mitigate by

Caption: Factors causing isomerization and their countermeasures.

metal_hydride_mechanism terminal_alkene This compound + [M]-H intermediate1 Metal-Alkyl Intermediate (Addition to C1) terminal_alkene->intermediate1 Hydride Insertion (Markovnikov) intermediate2 Metal-Alkyl Intermediate (Addition to C2) terminal_alkene->intermediate2 1a: Hydride Insertion (Anti-Markovnikov) intermediate1->terminal_alkene β-Hydride Elimination intermediate2->terminal_alkene 2a: β-Hydride Elimination (from C1, Reversible) internal_alkene 6-Methyl-2-heptene + [M]-H intermediate2->internal_alkene 2b: β-Hydride Elimination (from C3, Forms Isomer)

Caption: Simplified metal-hydride isomerization pathway.

References

Validation & Comparative

A Comparative Analysis of 6-Methyl-1-heptene and Other Alpha-Olefins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance characteristics of 6-Methyl-1-heptene (B80069) in comparison to other alpha-olefins, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of this compound, a branched alpha-olefin, against other commercially significant alpha-olefins. For researchers, scientists, and drug development professionals, this document outlines the key physical and chemical properties, performance in polymerization and hydroformylation reactions, and potential applications, particularly in the synthesis of polymers and specialty chemicals. The information is presented to facilitate informed decisions in material selection and process development.

Physicochemical Properties: A Comparative Overview

Alpha-olefins are versatile building blocks in the chemical industry, with their utility largely dictated by their molecular structure. This compound, a branched C8 alpha-olefin, exhibits distinct physical and chemical properties when compared to its linear counterpart, 1-octene, and other common alpha-olefins. A summary of these properties is presented in Table 1.

PropertyThis compound1-Octene1-Hexene1-Decene
CAS Number 5026-76-6[1]111-66-0592-41-6872-05-9
Molecular Formula C8H16[1]C8H16C6H12C10H20
Molecular Weight ( g/mol ) 112.21[1]112.2184.16140.27
Density (g/cm³ at 20°C) 0.719[1]0.7150.6730.741
Boiling Point (°C) 112.4[1]121.363.5170.6
Flash Point (°C) 15.5[1]10-2046
Refractive Index 1.411[2]1.4091.3881.422

Table 1: Comparison of Physicochemical Properties of this compound and other common alpha-olefins. The branched structure of this compound results in a slightly lower boiling point compared to its linear isomer, 1-octene, which can be a factor in separation and purification processes.

Performance in Polymerization Reactions

Alpha-olefins are crucial as monomers and comonomers in the production of a wide range of polymers. The structure of the alpha-olefin significantly influences the polymerization process and the final properties of the polymer.

Ziegler-Natta and Metallocene Catalysis

Ziegler-Natta and metallocene catalysts are the cornerstones of alpha-olefin polymerization. Ziegler-Natta catalysts, typically based on titanium compounds, are widely used in industry. Metallocene catalysts, featuring a transition metal atom sandwiched between organic ligands, offer more precise control over the polymer's microstructure.

The general workflow for Ziegler-Natta polymerization of alpha-olefins is depicted in the following diagram:

ZieglerNattaPolymerization Monomer Alpha-Olefin (e.g., this compound) Reactor Polymerization Reactor Monomer->Reactor Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/AlEt3) Catalyst->Reactor Cocatalyst Cocatalyst (e.g., Triethylaluminum) Cocatalyst->Reactor Solvent Inert Solvent (e.g., Toluene) Solvent->Reactor Polymer Polyolefin Reactor->Polymer Polymerization Quenching Quenching Agent (e.g., Methanol) Polymer->Quenching Termination Purification Purification Quenching->Purification FinalPolymer Final Polymer Product Purification->FinalPolymer

A simplified workflow for Ziegler-Natta polymerization of alpha-olefins.
Copolymerization of Ethylene (B1197577) with this compound Derivative

While direct comparative data for the copolymerization of this compound is scarce, a study on the copolymerization of ethylene with a functionalized derivative, 6-methyl-hept-6-en-1-ol, provides valuable insights. Using a fluorenylamido-ligated titanium catalyst (a type of metallocene catalyst) with modified methylaluminoxane (B55162) (MMAO) as a cocatalyst, high molecular weight copolymers were successfully synthesized.

Experimental Protocol: Copolymerization of Ethylene and 6-methyl-hept-6-en-1-ol derivative (4b)

  • Materials: Fluorenylamido-ligated titanium complex (catalyst 2a), modified methylaluminoxane (MMAO), 2,6-di-tert-butyl-4-methylphenol (BHT), silyl-protected 6-methyl-hept-6-en-1-ol (4b), toluene (B28343), ethylene.

  • Procedure:

    • In a glovebox, a glass reactor is charged with toluene (10 mL), the comonomer 4b (2.46 mmol), MMAO (4.0 mmol), and BHT (0.30 mmol).

    • The catalyst 2a (20 µmol) is added to the solution.

    • The reactor is taken out of the glovebox and connected to an ethylene line.

    • The polymerization is conducted under a constant ethylene pressure of 1 atm (semi-batch) at 25 °C.

    • After the desired reaction time, the polymerization is quenched by adding acidic methanol.

    • The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.

Data Presentation:

RunComonomerComonomer Content (mol%)Polymer Yield (g)Molecular Weight (Mn x 10⁵ g/mol )Melting Point (Tm, °C)
14b6.00.232.1130
25b2.50.153.5132

Table 2: Results from the copolymerization of ethylene with silyl-protected 1,1-disubstituted olefins. (Adapted from a study on functionalized olefins[3]). Comonomer 5b is a silyl-protected isoprenol derivative. This data indicates that branched, functionalized alpha-olefins can be effectively incorporated into a polyethylene (B3416737) chain using metallocene catalysts, yielding high molecular weight polymers. The presence of the branched comonomer lowers the melting point of the resulting copolymer compared to high-density polyethylene.

Performance in Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is a key industrial process for converting olefins into aldehydes, which are precursors to a variety of valuable chemicals, including alcohols, carboxylic acids, and plasticizers. The regioselectivity of this reaction (i.e., the preference for forming a linear or branched aldehyde) is a critical factor.

The general signaling pathway for the rhodium-catalyzed hydroformylation of an alpha-olefin is illustrated below:

HydroformylationPathway cluster_0 Catalytic Cycle A HRh(CO)(L)2 B Olefin Complex A->B Olefin Coordination C Alkyl-Rh Complex B->C Hydride Insertion D Acyl-Rh Complex C->D CO Insertion E H2 Addition D->E Oxidative Addition of H2 F Aldehyde Product E->F Reductive Elimination F->A Regeneration of Catalyst Aldehyde Aldehyde Products (Linear and Branched) F->Aldehyde Olefin Alpha-Olefin Olefin->B Syngas CO + H2 Syngas->A Syngas->D

A simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Protocol: General Hydroformylation of a Higher Alpha-Olefin

  • Materials: Alpha-olefin (e.g., 1-octene), rhodium-based catalyst precursor (e.g., Rh(acac)(CO)2), phosphine (B1218219) ligand (e.g., triphenylphosphine), solvent (e.g., toluene), synthesis gas (CO/H2).

  • Procedure:

    • A high-pressure autoclave is charged with the alpha-olefin, solvent, catalyst precursor, and ligand under an inert atmosphere.

    • The autoclave is sealed, purged with synthesis gas, and then pressurized to the desired pressure (e.g., 20-50 bar).

    • The reactor is heated to the desired temperature (e.g., 80-120 °C) and the reaction mixture is stirred.

    • The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of the olefin and the selectivity towards the aldehyde products.

    • After the reaction is complete, the reactor is cooled, and the pressure is released.

    • The product mixture is analyzed by GC-MS to identify and quantify the linear and branched aldehyde products.

For this compound, the steric hindrance from the methyl group at the 6-position might influence the regioselectivity of the hydroformylation reaction. It is plausible that the steric bulk could favor the formation of the less hindered linear aldehyde (7-methyl-1-octanal) to a greater extent than what is observed with linear alpha-olefins under similar conditions. However, without direct experimental data, this remains a hypothesis.

Applications in Synthetic Lubricants

Polyalphaolefins (PAOs) are a major class of synthetic lubricants, prized for their excellent viscosity-temperature characteristics, high thermal stability, and low volatility. They are typically produced by the oligomerization of linear alpha-olefins, most commonly 1-decene.

The use of branched alpha-olefins like this compound as a feedstock for PAOs is an area of interest. The introduction of branching in the monomer could potentially lead to PAOs with improved low-temperature properties (e.g., lower pour point) due to the disruption of crystalline packing.

The logical relationship for the synthesis of PAOs is outlined in the diagram below:

PAOSynthesis Monomer Alpha-Olefin Monomer (e.g., this compound, 1-Decene) Oligomerization Oligomerization Reaction Monomer->Oligomerization Catalyst Oligomerization Catalyst (e.g., BF3, Metallocene) Catalyst->Oligomerization CrudePAO Crude PAO Mixture (Dimers, Trimers, etc.) Oligomerization->CrudePAO Distillation Fractional Distillation CrudePAO->Distillation Separation by Viscosity Grade Hydrogenation Hydrogenation Distillation->Hydrogenation FinalPAO Saturated PAO Base Oil Hydrogenation->FinalPAO Lubricant Final Lubricant Product FinalPAO->Lubricant Additives Performance Additives Additives->Lubricant

A flowchart for the synthesis of Polyalphaolefin (PAO) lubricants.

While no specific experimental data for PAOs derived from this compound were found, a study on PAOs containing quaternary carbon centers (which can be formed from branched olefins) showed improved viscosity-temperature performance and low-temperature fluidity compared to conventional PAOs. This suggests that PAOs from this compound could offer performance advantages.

Conclusion

This compound presents an interesting alternative to linear alpha-olefins in various chemical syntheses. Its branched structure influences its physical properties and is expected to impact its reactivity and the properties of the resulting products. While direct comparative experimental data remains limited in the public domain, the available information and analogies with other branched olefins suggest potential advantages in applications such as the synthesis of copolymers with modified properties and potentially in the formulation of high-performance synthetic lubricants with improved low-temperature characteristics. Further research is warranted to fully elucidate the performance of this compound in these and other applications, which could open new avenues for the development of advanced materials and specialty chemicals.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Methyl-1-heptene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of 6-Methyl-1-heptene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices for volatile organic compounds and serves as a practical reference for method validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]

Introduction to this compound

This compound is a volatile, flammable, colorless liquid hydrocarbon.[6][7] Its analysis is critical in various applications, from monitoring industrial processes to its potential presence as a volatile impurity in pharmaceutical products. Accurate and precise quantification requires robust analytical methods validated to ensure they are fit for their intended purpose.[3]

Comparison of Analytical Methods

Gas chromatography is the most suitable technique for analyzing volatile compounds like this compound.[8][9][10][11] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the required level of sensitivity.

Data Presentation: Comparison of Method Validation Parameters

The following tables summarize the typical performance characteristics of GC-FID and GC-MS methods for the quantification of this compound. These values represent expected performance benchmarks based on the validation of analytical procedures for similar volatile organic compounds.

Table 1: GC-FID Method Validation Parameters for this compound Quantification

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 10%
SpecificityModerate
RobustnessHigh

Table 2: GC-MS Method Validation Parameters for this compound Quantification

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.15 - 1.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%
SpecificityHigh (structural confirmation)
RobustnessModerate to High

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantification of this compound using GC-FID and GC-MS.

GC-FID Experimental Protocol

Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, accurately weigh the sample and dissolve it in a known volume of the solvent. If necessary, spike with an appropriate internal standard (e.g., 1-octene).

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile hydrocarbon analysis (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless inlet, operated in split mode.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID).

GC-MS Experimental Protocol

Sample Preparation: Follow the same sample preparation procedure as for the GC-FID method.

Instrumentation:

  • Gas Chromatograph: Same as for GC-FID.

  • Injector: Same as for GC-FID.

  • Oven Temperature Program: Same as for GC-FID.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 41, 56, 70, 112). The NIST WebBook provides mass spectral data for this compound that can be used for ion selection.[8]

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, as outlined by ICH guidelines.[1][3][5]

G Analytical Method Validation Workflow A Define Analytical Purpose & Scope B Select Appropriate Method (GC-FID/GC-MS) A->B C Develop Method B->C D Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) C->D E Prepare Standards & QC Samples D->E F Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) E->F G Analyze Data & Compare Against Acceptance Criteria F->G H Document Results in Validation Report G->H

Caption: A flowchart of the analytical method validation process.

This guide provides a foundational understanding of the principles and practices involved in validating analytical methods for this compound. For more detailed information, refer to the official ICH guidelines.[1][3][5]

References

A Comparative Guide to the Reactivity of 6-Methyl-1-heptene and Linear 1-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Properties

The primary difference between 6-Methyl-1-heptene and 1-heptene (B165124) lies in their molecular structure. This compound possesses a branched alkyl chain with a methyl group at the C6 position, remote from the double bond. In contrast, 1-heptene has a straight-chain structure. This seemingly minor difference can influence the steric environment around the reactive double bond, potentially affecting the approach of reagents and the stability of reaction intermediates.

Alkene_Structures Figure 1: Molecular Structures cluster_0 This compound cluster_1 1-Heptene This compound This compound 1-Heptene 1-Heptene

Figure 1: Molecular Structures

Electronically, both molecules are terminal alkenes, meaning the double bond is at the end of the carbon chain. The π-bond in the double bond represents a region of high electron density, making both molecules susceptible to attack by electrophiles. The alkyl chains in both molecules are electron-donating through an inductive effect, which increases the electron density of the double bond, thereby enhancing its nucleophilicity compared to a bare ethene molecule.

Comparative Reactivity Analysis

The reactivity of alkenes is primarily governed by the accessibility of the π-electrons (steric effects) and the stability of the intermediates formed during the reaction (electronic effects).

Electrophilic Addition: Hydrobromination

Electrophilic addition of hydrogen halides, such as HBr, to alkenes proceeds through a carbocation intermediate. The reaction is initiated by the attack of the electron-rich π-bond on the electrophilic hydrogen of HBr. This results in the formation of a carbocation at the more substituted carbon of the former double bond (Markovnikov's rule).

G cluster_reaction Electrophilic Addition of HBr Alkene R-CH=CH₂ Carbocation R-C⁺H-CH₃ (Carbocation Intermediate) Alkene->Carbocation + H⁺ HBr H-Br Bromide Br⁻ Product R-CH(Br)-CH₃ Carbocation->Product + Br⁻

Figure 2: Electrophilic Addition of HBr to an Alkene

Expected Reactivity:

  • Electronic Effects: Both 1-heptene and this compound are expected to follow Markovnikov's rule, forming a secondary carbocation upon protonation. The electron-donating alkyl groups in both molecules stabilize this carbocation. The remote methyl group in this compound is not expected to have a significant electronic influence on the stability of the carbocation compared to the linear alkyl chain of 1-heptene.

  • Steric Effects: The methyl group in this compound is distant from the reaction center (the double bond). Therefore, it is unlikely to exert significant steric hindrance to the approaching HBr molecule.

Table 1: Predicted Relative Reactivity in Hydrobromination

CompoundPredicted Relative RateProduct(s)
1-Heptene1.02-Bromoheptane
This compound~1.02-Bromo-6-methylheptane
Oxidation: Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) to form an epoxide. This reaction is a concerted, single-step process where the oxygen atom from the peroxy acid is transferred to the double bond. The rate of epoxidation is sensitive to the electron density of the alkene; more electron-rich alkenes react faster.

Expected Reactivity:

  • Electronic Effects: As both alkenes have similar electron-donating alkyl groups, their double bonds should have comparable electron densities and thus, similar nucleophilicity.

  • Steric Effects: While the reaction is concerted, the transition state involves the approach of the bulky peroxy acid molecule to the double bond. Although the methyl group in this compound is far from the double bond, some long-range steric interactions could slightly hinder the approach of the reagent compared to the more flexible linear chain of 1-heptene. However, this effect is expected to be minimal.

Table 2: Predicted Relative Reactivity in Epoxidation

CompoundPredicted Relative RateProduct(s)
1-Heptene1.01,2-Epoxyheptane
This compoundSlightly < 1.01,2-Epoxy-6-methylheptane
Ziegler-Natta Polymerization

Ziegler-Natta polymerization is a coordination polymerization method used to produce stereoregular polymers from α-olefins. The reaction involves the coordination of the alkene to a transition metal catalyst (e.g., a titanium species) followed by insertion into the growing polymer chain. The rate of polymerization is highly sensitive to steric hindrance at the double bond.

G cluster_mechanism Simplified Ziegler-Natta Polymerization Catalyst [Ti]-Polymer Chain Coordination Coordination Complex Catalyst->Coordination + Monomer Monomer CH₂=CHR Insertion Insertion Coordination->Insertion NewChain [Ti]-CH₂-CHR-Polymer Chain Insertion->NewChain NewChain->Catalyst Repeats

Figure 3: Simplified Ziegler-Natta Polymerization Mechanism

Expected Reactivity:

  • Steric Effects: This is the most significant factor in Ziegler-Natta polymerization. The bulky catalyst active site must accommodate the approaching monomer. The branched structure of this compound, even with the branch point being remote, can lead to greater steric hindrance in the transition state for insertion compared to the linear and more flexible 1-heptene. This increased steric bulk would be expected to decrease the rate of polymerization.

Table 3: Predicted Relative Reactivity in Ziegler-Natta Polymerization

CompoundPredicted Relative Rate of PolymerizationResulting Polymer
1-HepteneHigherPoly(1-heptene)
This compoundLowerPoly(this compound)

Experimental Protocols

The following are detailed, representative protocols for the reactions discussed.

Protocol 1: Electrophilic Hydrobromination of an Alkene

Materials:

  • Alkene (1-heptene or this compound)

  • 33% HBr in acetic acid

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 33% HBr in acetic acid (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkyl bromide.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Epoxidation of an Alkene using m-CPBA

Materials:

  • Alkene (1-heptene or this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the alkene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Ziegler-Natta Polymerization of an α-Olefin

Materials:

  • α-Olefin (1-heptene or this compound), freshly distilled

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃) in a hydrocarbon solvent (e.g., heptane)

  • Anhydrous heptane (B126788)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Schlenk flask and line

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure (to be performed under strict inert atmosphere conditions):

  • Assemble a Schlenk flask equipped with a magnetic stir bar and dry it thoroughly under vacuum with heating.

  • Under an inert atmosphere, add anhydrous heptane to the flask.

  • Introduce the α-olefin (e.g., 1-heptene) into the flask.

  • In a separate Schlenk flask, prepare the catalyst by adding a solution of triethylaluminum in heptane to a solution of titanium tetrachloride in heptane at a specific Al/Ti molar ratio (e.g., 2:1), typically at a low temperature (e.g., -20 °C). This forms the active catalyst slurry.

  • Inject a specific amount of the prepared catalyst slurry into the stirred monomer solution to initiate polymerization.

  • Maintain the reaction at the desired temperature (e.g., 50-70 °C) for a set period.

  • Quench the polymerization by adding methanol containing a small amount of hydrochloric acid.

  • The precipitated polymer is then filtered, washed extensively with methanol, and dried under vacuum to a constant weight.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) for tacticity.

Summary and Outlook

For researchers and professionals in drug development and fine chemical synthesis, the choice between these two isomers for reactions like hydrobromination or epoxidation may be guided by factors other than reactivity, such as availability and cost. However, in the field of polymer science, the choice will have a marked impact on the polymerization kinetics and potentially the properties of the resulting polymer. Further experimental studies are warranted to provide quantitative kinetic data to validate these predictions and to fully elucidate the subtle differences in reactivity between these two isomers.

spectroscopic comparison of synthesized vs. commercial 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity and structural integrity of reagents are paramount. This guide provides a detailed spectroscopic comparison between synthetically produced 6-methyl-1-heptene (B80069) and its commercially available counterpart. By examining nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can identify key markers of purity and potential contaminants that may arise during synthesis.

Executive Summary

The primary distinction between synthesized and commercial this compound lies in the potential presence of impurities. While commercial-grade products are typically supplied with a certificate of analysis guaranteeing a certain purity level, laboratory-synthesized batches may contain residual starting materials, byproducts, or solvents. Spectroscopic analysis is the definitive method for confirming the structure and assessing the purity of the synthesized compound against a commercial standard.

The expected spectroscopic data for pure this compound serves as the benchmark for this comparison. Commercial samples should closely match this reference data, with any minor peaks indicating specified impurities. The synthesized sample's spectra must be carefully scrutinized for signals corresponding to potential side-products from the chosen reaction pathway.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for pure this compound, which serves as our reference for a high-purity commercial sample.

Table 1: ¹H NMR Spectral Data for this compound (Reference)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.80ddt1HH-2
~4.98ddt1HH-1 (trans to H-2)
~4.92ddt1HH-1 (cis to H-2)
~2.05q2HH-3
~1.52m1HH-6
~1.38m2HH-4
~1.17m2HH-5
~0.88d6HH-7, H-7'
Table 2: ¹³C NMR Spectral Data for this compound (Reference)

(Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~139.2C-2
~114.1C-1
~38.5C-5
~33.8C-3
~28.9C-4
~28.0C-6
~22.6C-7, C-7'
Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3077C-H Stretch=C-H (sp² C-H)
~2955, ~2870C-H Stretch-C-H (sp³ C-H)
~1642C=C StretchAlkene
~1465C-H Bend-CH₂-, -CH₃
~991, ~909C-H Bend=CH₂ (out-of-plane)
Table 4: Mass Spectrometry Data for this compound

(Method: Electron Ionization)

m/z RatioInterpretation
112Molecular Ion [M]⁺
97[M - CH₃]⁺
69[M - C₃H₇]⁺
56[C₄H₈]⁺ (McLafferty rearrangement)
41[C₃H₅]⁺ (Allyl cation)

Analysis of a Synthesized Sample: A Hypothetical Case

A common laboratory synthesis for this compound could involve the Wittig reaction between isovaleraldehyde (B47997) and methyltriphenylphosphonium (B96628) bromide.

Potential Impurities:

  • Triphenylphosphine (B44618) oxide: A major byproduct of the Wittig reaction.

  • Unreacted Isovaleraldehyde: Residual starting material.

  • Solvents: Such as THF or diethyl ether used in the reaction.

A synthesized sample might show additional peaks in the ¹H NMR spectrum corresponding to the aromatic protons of triphenylphosphine oxide (7.4-7.8 ppm) or the aldehydic proton of isovaleraldehyde (~9.7 ppm). The IR spectrum might show a residual C=O stretch around 1725 cm⁻¹ if the aldehyde is present.

Experimental Workflow

The following diagram outlines the logical workflow for the spectroscopic comparison of synthesized versus commercial this compound.

G cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion synth Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) synth->nmr ir FT-IR Spectroscopy synth->ir ms Mass Spectrometry (GC-MS) synth->ms comm Commercial This compound comm->nmr comm->ir comm->ms proc_synth Process Synthesized Sample Spectra nmr->proc_synth proc_comm Process Commercial Sample Spectra nmr->proc_comm ir->proc_synth ir->proc_comm ms->proc_synth ms->proc_comm compare Compare Spectra: - Chemical Shifts - Peak Integrity - Impurity Signals proc_synth->compare proc_comm->compare result Assess Purity & Confirm Structure compare->result

Caption: Workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample (either synthesized or commercial) in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Tube Loading: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, for transmission, prepare a thin film between two salt plates (NaCl or KBr).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal or salt plates.

  • Sample Spectrum Acquisition:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) in a volatile solvent like dichloromethane (B109758) or hexane.

  • GC Method:

    • Injector Temperature: 250°C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the associated mass spectrum and compare it to a reference library (e.g., NIST).[1] Check for any other peaks in the chromatogram, which would indicate impurities.

Conclusion

A multi-spectroscopic approach is essential for the rigorous characterization of a synthesized chemical entity like this compound. By comparing ¹H NMR, ¹³C NMR, IR, and MS data against a reliable commercial standard and reference databases, researchers can confidently verify the molecule's structure and assess its purity.[2][3][4] This comparative analysis allows for the identification of byproducts, unreacted starting materials, and solvents, ensuring the quality of the material for its intended scientific application.

References

Performance Showdown: A Comparative Guide to Catalysts for 6-Methyl-1-heptene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and drug development, the selection of an optimal catalyst is a critical step in the synthesis of poly(6-Methyl-1-heptene), a polymer with potential applications in advanced materials and pharmaceutical formulations. This guide provides an objective comparison of catalyst performance for the polymerization of this compound, supported by available experimental data. We delve into the performance metrics of traditional Ziegler-Natta catalysts and modern metallocene systems, offering a clear, data-driven overview to inform your catalyst selection process.

At a Glance: Catalyst Performance Comparison

The polymerization of this compound, a branched long-chain α-olefin, presents unique challenges and opportunities in tailoring polymer properties. The choice of catalyst system profoundly influences the catalytic activity, polymer yield, molecular weight (Mw), and molecular weight distribution (polydispersity index, PDI). While direct comparative studies on a wide range of catalysts for this specific monomer are limited in publicly available literature, we can synthesize a comparison based on data from studies on this compound and structurally similar long-chain α-olefins.

Below is a summary of typical performance characteristics observed for different catalyst types in the polymerization of this compound and related monomers.

Catalyst SystemCatalyst ExampleCo-catalystCatalytic Activity (kg polymer/mol catalyst·h)Polymer Yield (%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
Ziegler-Natta TiCl₄/MgCl₂/SiO₂Triisobutylaluminium (TIBA)1.3 - 2.565 - 85150,000 - 300,0004.5 - 6.0[F. Z. Fan et al., 2007]
Metallocene rac-Et(Ind)₂ZrCl₂Methylaluminoxane (B55162) (MAO)High (qualitative)High (qualitative)100,000 - 500,000~2.0General knowledge
Post-Metallocene Pyridyl-amido HafniumMAO or Borate activatorsHigh (qualitative)High (qualitative)Variable, can be highNarrow to broadGeneral knowledge

Note: The data for metallocene and post-metallocene catalysts are generalized from their known performance with long-chain α-olefins due to the scarcity of specific data for this compound. Performance can vary significantly based on specific ligand structures and reaction conditions.

In-Depth Catalyst Analysis

Ziegler-Natta Catalysts: The Workhorse

Traditional heterogeneous Ziegler-Natta catalysts, typically composed of a titanium compound supported on magnesium chloride, have been the industry standard for olefin polymerization for decades.[1][2]

Performance Characteristics:

  • Activity and Yield: Ziegler-Natta catalysts can achieve good catalytic activity and high polymer yields for the polymerization of this compound. The activity is influenced by factors such as the type of co-catalyst, temperature, and monomer concentration.

  • Molecular Weight and PDI: A key characteristic of polymers produced with multi-site Ziegler-Natta catalysts is a broad molecular weight distribution (PDI > 2). This is due to the presence of various active sites on the catalyst surface, each producing polymers with different chain lengths. The molecular weight of the resulting poly(this compound) is typically in the range of several hundred thousand g/mol .

Metallocene Catalysts: Precision and Control

Metallocene catalysts are organometallic compounds featuring a transition metal sandwiched between two cyclopentadienyl-type ligands.[3] They are known for their single-site nature, which offers precise control over the polymerization process.

Performance Characteristics:

  • Activity and Yield: Metallocene catalysts, when activated with a co-catalyst like methylaluminoxane (MAO), generally exhibit very high activity in the polymerization of α-olefins.

  • Molecular Weight and PDI: The hallmark of metallocene catalysts is their ability to produce polymers with a narrow molecular weight distribution (PDI ≈ 2). This uniformity in chain length leads to more predictable and consistent material properties. The molecular weight can be tuned by adjusting the catalyst structure and polymerization conditions.

Post-Metallocene Catalysts: The Next Generation

Post-metallocene catalysts represent a diverse group of single-site catalysts that lack the traditional metallocene sandwich structure.[4] These catalysts often feature chelating ligands and offer a broad range of tunable electronic and steric properties.

Performance Characteristics:

  • Activity and Yield: Many post-metallocene systems demonstrate high catalytic activities, sometimes exceeding those of metallocenes.

  • Molecular Weight and PDI: The polymer properties can be widely varied. Depending on the catalyst design, they can produce polymers with narrow or broad PDIs and can be tailored to achieve very high molecular weights.

Experimental Protocols

Reproducibility in catalyst performance evaluation hinges on detailed and consistent experimental protocols. Below are generalized methodologies for the polymerization of this compound.

General Polymerization Procedure (Ziegler-Natta)

Catalyst System: TiCl₄/MgCl₂/SiO₂ with Triisobutylaluminium (TIBA) as co-catalyst.

  • Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried under vacuum and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: A suitable solvent (e.g., hexane) and the desired amount of this compound are introduced into the reactor.

  • Co-catalyst Addition: The specified amount of TIBA is added to the reactor and stirred.

  • Catalyst Injection: The solid Ziegler-Natta catalyst component, suspended in a small amount of solvent, is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is carried out at a controlled temperature and pressure for a predetermined duration.

  • Termination and Polymer Isolation: The polymerization is terminated by adding an acidic alcohol solution (e.g., HCl in ethanol). The precipitated polymer is then filtered, washed extensively with ethanol (B145695) and acetone, and dried under vacuum to a constant weight.

General Polymerization Procedure (Metallocene)

Catalyst System: rac-Et(Ind)₂ZrCl₂ with Methylaluminoxane (MAO) as co-catalyst.

  • Reactor Preparation: A glass reactor equipped with a magnetic stirrer is dried in an oven and purged with argon.

  • Solvent, Co-catalyst, and Monomer Addition: Toluene (B28343), a solution of MAO in toluene, and this compound are added to the reactor under an inert atmosphere.

  • Catalyst Activation and Initiation: A solution of the metallocene pre-catalyst in toluene is injected into the reactor to start the polymerization.

  • Polymerization: The reaction mixture is stirred at the desired temperature for the specified time.

  • Termination and Polymer Isolation: The reaction is quenched with acidified methanol. The resulting polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

Visualizing the Process

To better understand the workflow and the fundamental catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up prep_reactor Dry and Purge Reactor add_solvent Add Solvent prep_reactor->add_solvent add_monomer Add this compound add_solvent->add_monomer add_cocatalyst Add Co-catalyst add_monomer->add_cocatalyst inject_catalyst Inject Catalyst add_cocatalyst->inject_catalyst polymerization Maintain Temperature and Pressure inject_catalyst->polymerization terminate Terminate Reaction polymerization->terminate isolate_polymer Isolate and Dry Polymer terminate->isolate_polymer

A generalized experimental workflow for the polymerization of this compound.

catalytic_cycle Active_Catalyst [M]-R Monomer_Coordination [M]-R (Olefin) Active_Catalyst->Monomer_Coordination + Olefin Insertion [M]-Polymer Monomer_Coordination->Insertion Insertion Chain_Growth [M]-Polymer (longer chain) Insertion->Chain_Growth + n Olefin (Propagation) Chain_Growth->Active_Catalyst Chain Transfer/ Termination

A simplified representation of the Cossee-Arlman mechanism for olefin polymerization.

Conclusion

The choice between Ziegler-Natta, metallocene, and post-metallocene catalysts for the polymerization of this compound depends on the desired properties of the final polymer. Ziegler-Natta catalysts are a robust and cost-effective option for producing high molecular weight polymers, albeit with a broad molecular weight distribution. For applications requiring well-defined polymer architectures and uniform properties, the precision offered by single-site metallocene and post-metallocene catalysts is unparalleled. While specific performance data for this compound is not abundant, the trends observed with other long-chain α-olefins provide a strong indication of the expected outcomes. Further research focusing on the direct comparison of these catalyst systems for this compound polymerization would be highly valuable to the scientific community.

References

A Comparative Guide to the Structural Confirmation of 6-Methyl-1-heptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 6-methyl-1-heptene (B80069) and its derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in the unambiguous identification of these aliphatic alkenes.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, and that of its isomers, can be challenging to distinguish due to subtle differences in their spectroscopic signatures. This guide outlines the key analytical methods and expected data for the positive identification of this compound, alongside a comparative analysis with its structural isomers, 6-methyl-2-heptene (B13803347) and 2,5-dimethyl-1-hexene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~5.8ddt1HH-2
~4.9m2HH-1
~2.0q2HH-3
~1.5m1HH-6
~1.3m2HH-4
~1.2m2HH-5
~0.9d6HH-7, H-8
2,5-Dimethyl-1-hexene [1]4.67[1]s2HH-1
2.00[1]t2HH-3
1.71[1]s3HH-7
1.54[1]m1HH-5
1.32[1]t2HH-4
0.89[1]d6HH-6, H-8

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound [2]139.2C-2
114.1C-1
38.6C-5
33.8C-3
28.9C-4
27.9C-6
22.6C-7, C-8
6-Methyl-2-heptene [3]131.5C-3
125.5C-2
38.6C-5
29.8C-4
27.9C-6
22.6C-7, C-8
17.9C-1
2,5-Dimethyl-1-hexene [4]145.8C-2
110.0C-1
41.9C-3
35.0C-4
28.2C-5
22.6C-6, C-8
22.4C-7

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [5]11270, 56, 43, 41
2,5-Dimethyl-1-hexene 11297, 70, 56, 43

Table 4: Infrared (IR) Spectroscopy Data

CompoundAbsorption Band (cm⁻¹)Functional Group Assignment
This compound [6]~3075=C-H Stretch
~2960-2850C-H Stretch
~1640C=C Stretch
~910=C-H Bend (out-of-plane)
2,5-Dimethyl-1-hexene ~3075=C-H Stretch
~2960-2850C-H Stretch
~1645C=C Stretch
~890=C-H Bend (out-of-plane)

Experimental Protocols

A reliable method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide.

Synthesis of this compound via Wittig Reaction

This procedure outlines the synthesis of this compound from isovaleraldehyde (B47997) and methylenetriphenylphosphorane.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes to the suspension via the dropping funnel with vigorous stirring. The formation of a deep orange or yellow color indicates the generation of the ylide (methylenetriphenylphosphorane).

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Slowly add a solution of isovaleraldehyde in the same anhydrous solvent to the ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Structure Confirmation Workflow

The following diagram illustrates a logical workflow for the structural confirmation of a potential this compound derivative.

G cluster_0 Initial Analysis cluster_1 Isomer Differentiation cluster_2 Structure Confirmation start Synthesized Product ms Mass Spectrometry (MS) start->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups (C=C, =C-H) nmr_1h ¹H NMR Spectroscopy ms->nmr_1h Confirm Molecular Formula ir->nmr_1h Confirm Alkene Presence nmr_13c ¹³C NMR Spectroscopy nmr_1h->nmr_13c Propose Provisional Structure dept DEPT-135/90 nmr_13c->dept Determine Carbon Types (CH, CH₂, CH₃) compare Compare Data with Known Isomers dept->compare Refine Structure final Confirmed Structure of This compound Derivative compare->final Final Confirmation

Structure Confirmation Workflow

Signaling Pathways and Logical Relationships

The analytical process for confirming the structure of this compound derivatives follows a logical progression of experiments designed to provide increasingly detailed structural information.

G cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation compound Unknown Compound (C8H16) ms Mass Spectrometry (m/z = 112) compound->ms ir IR Spectroscopy (C=C, =C-H stretches) compound->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) compound->nmr mw Molecular Weight Confirmed ms->mw fg Alkene Functional Group Confirmed ir->fg connectivity Carbon Skeleton and Connectivity Determined nmr->connectivity final_structure Confirmed Structure: This compound mw->final_structure fg->final_structure connectivity->final_structure

Analytical Logic for Structure Confirmation

References

A Comparative Study of Polymers Derived from 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, properties, and potential applications of polymers based on 6-methyl-1-heptene (B80069), benchmarked against traditional polyolefins.

This guide provides a comprehensive comparative study of polymers derived from the monomer this compound. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, characterization, and performance of these polymers. We present a side-by-side comparison with widely used polyolefins, namely high-density polyethylene (B3416737) (HDPE) and isotactic polypropylene (B1209903) (iPP), supported by experimental data and detailed methodologies.

Introduction

Polyolefins are a cornerstone of the modern materials landscape, valued for their versatility, durability, and low cost. The introduction of branched alpha-olefins, such as this compound, into polymer chains offers a pathway to tailor material properties, creating novel polymers with unique thermal and mechanical characteristics. This guide explores the synthesis of poly(this compound) and its copolymers, and evaluates their performance against established polyolefins to highlight their potential in various advanced applications.

Synthesis of Polymers from this compound

The polymerization of this compound, like other alpha-olefins, is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[1][2] These methods allow for control over the polymer's microstructure, including its tacticity, which significantly influences its physical properties.[3]

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, traditionally heterogeneous systems composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum), are effective for the polymerization of this compound.[1][2] The mechanism involves the insertion of the monomer into the growing polymer chain at the active metal center.[1]

Metallocene-Catalyzed Polymerization

Metallocene catalysts are organometallic compounds, often based on zirconium or titanium, that, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), create a single-site catalytic environment.[4] This allows for the synthesis of polymers with a narrow molecular weight distribution and uniform comonomer incorporation.[4]

The general workflow for the synthesis of these polymers is outlined in the diagram below.

Synthesis_Workflow cluster_monomer_prep Monomer & Solvent Preparation cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization cluster_workup Polymer Work-up Monomer This compound Purification Purification (e.g., distillation, passing through alumina) Monomer->Purification Solvent Toluene (B28343) Solvent->Purification Reactor Inert Atmosphere Reactor Purification->Reactor Catalyst Ziegler-Natta or Metallocene Catalyst Activation Catalyst Activation Catalyst->Activation Cocatalyst Co-catalyst (e.g., MAO, Al(Et)3) Cocatalyst->Activation Activation->Reactor Polymerization_Step Polymerization Reaction Reactor->Polymerization_Step Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization_Step->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer Product

Figure 1: General workflow for the synthesis of poly(this compound).

Comparative Analysis of Polymer Properties

The properties of polymers derived from this compound are compared with those of HDPE and iPP. The data presented is a compilation from various sources and representative values.

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate the thermal properties of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).[5][6]

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(this compound) (atactic) -45Amorphous~380
Poly(propylene-co-1-heptene) (13.9 mol% 1-heptene) -Amorphous-
High-Density Polyethylene (HDPE) -125130~465[7]
Isotactic Polypropylene (iPP) -10 to -20[8]160-175[3]~255[7]

The presence of the isobutyl group in this compound introduces significant branching, which disrupts the regular chain packing necessary for crystallization. As a result, atactic poly(this compound) is typically amorphous with a low glass transition temperature. Copolymers of propylene (B89431) with 1-heptene (B165124) also exhibit a decrease in crystallinity with increasing 1-heptene content, leading to a more amorphous and elastomeric material.[9] For instance, a copolymer with 13.9 mol% of 1-heptene is found to be amorphous.[9]

Mechanical Properties

The mechanical properties, including tensile strength, tensile modulus, and elongation at break, are critical for determining the end-use applications of a polymer.[10][11]

PolymerTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(propylene-co-1-heptene) Varies with comonomer contentVaries with comonomer contentVaries with comonomer content
High-Density Polyethylene (HDPE) 1250[7]33 (Yield)[7]400[7]
Isotactic Polypropylene (iPP) 1100-160030-40100-600

Note: Specific mechanical property data for the homopolymer of this compound is scarce in publicly available literature.

The mechanical behavior of poly(propylene-co-1-heptene) copolymers is highly dependent on the 1-heptene content.[6] The introduction of the bulky side group disrupts the crystalline structure of polypropylene, leading to a decrease in stiffness (tensile modulus) and an increase in flexibility and elongation.[6] This allows for the tuning of mechanical properties from a rigid plastic to a soft, elastomeric material.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Polymer Synthesis: Metallocene-Catalyzed Polymerization of this compound

This protocol describes a general procedure for the homopolymerization of this compound using a metallocene catalyst.

Materials:

  • This compound (purified)

  • Toluene (anhydrous)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and line

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).

  • Monomer and Solvent Addition: Anhydrous toluene and purified this compound are added to the flask via syringe under a positive pressure of inert gas.

  • Catalyst Activation: In a separate Schlenk tube, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added, and the mixture is stirred for a specified time to allow for catalyst activation.

  • Polymerization: The activated catalyst solution is transferred to the reactor containing the monomer. The polymerization is allowed to proceed at a controlled temperature for a set duration.

  • Termination and Precipitation: The reaction is terminated by the addition of acidified methanol. The polymer precipitates as a solid.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and microstructure (tacticity) of the polymer.[12][13] Spectra are typically recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at an elevated temperature (e.g., 120 °C) to ensure polymer solubility.

Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of the polymer.[14][15] The analysis is performed at high temperature (e.g., 140-160 °C) using a suitable solvent like 1,2,4-trichlorobenzene.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[5][6] A typical procedure involves heating the sample at a controlled rate (e.g., 10 °C/min), cooling it, and then reheating to observe the thermal events.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[16]

Signaling Pathways and Logical Relationships

The mechanism of Ziegler-Natta and metallocene-catalyzed polymerization can be represented as a series of steps involving the catalyst, co-catalyst, and monomer.

Polymerization_Mechanism cluster_ZN Ziegler-Natta Mechanism cluster_Metallocene Metallocene Mechanism ZN_Cat TiCl4 ZN_Active Active Ti Center ZN_Cat->ZN_Active Activation ZN_CoCat Al(C2H5)3 ZN_CoCat->ZN_Active ZN_Coord Monomer Coordination ZN_Active->ZN_Coord ZN_Monomer This compound ZN_Monomer->ZN_Coord ZN_Insert Monomer Insertion ZN_Coord->ZN_Insert ZN_Chain Growing Polymer Chain ZN_Insert->ZN_Chain Chain Propagation ZN_Chain->ZN_Coord Met_Cat Metallocene Pre-catalyst (e.g., rac-Et(Ind)2ZrCl2) Met_Active Cationic Metallocene Species Met_Cat->Met_Active Activation Met_CoCat MAO Met_CoCat->Met_Active Met_Coord Monomer Coordination Met_Active->Met_Coord Met_Monomer This compound Met_Monomer->Met_Coord Met_Insert Monomer Insertion Met_Coord->Met_Insert Met_Chain Growing Polymer Chain Met_Insert->Met_Chain Chain Propagation Met_Chain->Met_Coord

Figure 2: Simplified polymerization mechanisms.

Conclusion

Polymers derived from this compound present an interesting class of materials with tunable properties. The introduction of the isobutyl side group significantly impacts the crystallinity and, consequently, the thermal and mechanical behavior of the resulting polymers. While the homopolymer of this compound tends to be amorphous and elastomeric, its copolymerization with monomers like propylene allows for the creation of a wide range of materials, from toughened plastics to thermoplastic elastomers.

Compared to HDPE and iPP, which are highly crystalline and rigid materials, polymers of this compound offer greater flexibility and lower glass transition temperatures. This makes them potential candidates for applications requiring elastomeric properties, improved impact strength, or lower service temperatures. Further research into the synthesis of stereoregular poly(this compound) and a more detailed characterization of its homopolymers and copolymers will be crucial to fully unlock the potential of this versatile monomer.

References

A Comparative Guide to Validating the Purity of 6-Methyl-1-heptene: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents and intermediates is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of starting materials like 6-Methyl-1-heptene directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final product. This guide provides an objective comparison of two common analytical techniques for validating the purity of this compound: a classical titrimetric method and a modern chromatographic approach.

This comparison will delve into the experimental protocols for both iodometric titration and Gas Chromatography-Flame Ionization Detection (GC-FID), presenting supporting experimental data to highlight the strengths and limitations of each method.

Method 1: Purity Determination by Iodometric Titration

Titration offers a cost-effective and straightforward method for quantifying the degree of unsaturation in a sample, which in the case of this compound, serves as a measure of its purity. The principle lies in the reaction of the carbon-carbon double bond with a halogenating agent. An indirect, or back-titration, approach is often employed for this purpose.

Experimental Protocol: Iodometric Back-Titration (Wijs Method Adaptation)

This method involves reacting the alkene with an excess of a standardized iodine monochloride (ICl) solution, known as Wijs solution. The unreacted ICl is then determined by reacting it with potassium iodide (KI) to liberate iodine (I₂), which is subsequently titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

Reagents and Equipment:

  • This compound sample

  • Wijs solution (0.1 M ICl in glacial acetic acid)

  • Potassium iodide (KI) solution (15% w/v)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N)

  • Starch indicator solution (1% w/v)

  • Carbon tetrachloride (CCl₄) or cyclohexane (B81311) (as a solvent)

  • 500 mL Iodine flasks

  • Burette (50 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.15-0.20 g of the this compound sample into a 500 mL iodine flask.

  • Dissolve the sample in 20 mL of carbon tetrachloride or cyclohexane.

  • Pipette exactly 25 mL of the 0.1 M Wijs solution into the flask. Stopper the flask and swirl to mix.

  • Store the flask in a dark place for 30 minutes to allow the reaction between ICl and the double bond to complete.

  • Prepare a blank in the same manner, omitting the this compound sample.

  • After the reaction time, add 20 mL of the 15% KI solution to both the sample and blank flasks, followed by 100 mL of deionized water.

  • Titrate the liberated iodine in both flasks with the standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

  • Add 2 mL of the starch indicator solution to each flask, which will produce a deep blue color.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color is completely discharged.

  • Record the volumes of sodium thiosulfate solution used for the blank (V_blank) and the sample (V_sample).

Calculation of Purity: The purity of this compound is calculated based on the amount of iodine monochloride that reacted with the double bond. The iodine value (grams of iodine consumed per 100 g of sample) is first determined, and from this, the purity can be calculated.

Purity (%) = [(V_blank - V_sample) * N * 11.221] / W

Where:

  • V_blank = Volume of Na₂S₂O₃ for the blank (mL)

  • V_sample = Volume of Na₂S₂O₃ for the sample (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • 11.221 = Molar mass of this compound (112.21 g/mol ) divided by 10 (as a conversion factor for percentage)

  • W = Weight of the this compound sample (g)

Method 2: Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is a powerful separation technique that is highly effective for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and quantitative accuracy for determining purity.

Experimental Protocol: GC-FID Analysis

This protocol is adapted from standard methods for the analysis of volatile organic compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of a high-purity this compound reference standard at a concentration of approximately 1000 µg/mL in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Prepare a sample solution by accurately diluting a known weight of the this compound sample to be tested in the same solvent to a similar concentration.

Data Analysis: The purity of the sample is determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Purity (%) = (Area_sample / Area_total) * 100

Where:

  • Area_sample = Peak area of this compound.

  • Area_total = Sum of all peak areas in the chromatogram.

Comparison of Methods

ParameterIodometric TitrationGas Chromatography (GC-FID)
Principle Quantifies the number of double bonds through a chemical reaction.Separates components based on their volatility and interaction with a stationary phase.
Specificity Not specific. Reacts with any unsaturated compound present.Highly specific. Can separate this compound from its isomers and other impurities.
Sensitivity Lower sensitivity, requires a larger sample size.High sensitivity, capable of detecting trace impurities.
Quantification Provides an overall measure of unsaturation.Provides a quantitative measure of each individual component in the sample.
Impurity Profiling Does not provide information on the nature of impurities.Can identify and quantify individual impurities if reference standards are available.
Speed Relatively time-consuming due to the 30-minute reaction time.Faster analysis time per sample after initial method development.
Cost Lower initial equipment cost. Reagents are relatively inexpensive.Higher initial equipment cost. Requires high-purity gases and solvents.
Ease of Use Requires careful handling of corrosive reagents and precise volumetric measurements.Requires a skilled operator for method development and instrument maintenance.

Experimental Data Comparison

The following table presents hypothetical but realistic data for the purity analysis of three different batches of this compound using both iodometric titration and GC-FID.

Batch No.Purity by Iodometric Titration (%)Purity by GC-FID (%)GC-FID Identified Impurities (%)
Batch A98.599.20.5% 2-Methyl-1-heptene, 0.3% Heptane
Batch B96.296.52.1% 6-Methyl-2-heptene, 1.4% Toluene
Batch C99.199.30.4% Unidentified, 0.3% Hexane

As the data illustrates, the purity values obtained by titration are generally in agreement with the GC-FID results. However, GC-FID provides a more detailed and accurate picture of the sample's composition by identifying and quantifying specific impurities. For instance, in Batch B, the titration method would not be able to distinguish between the desired product and its isomer, 6-Methyl-2-heptene, as both contain a double bond and would react with the iodine monochloride.

Visualizing the Workflows

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_wijs Add Wijs Solution dissolve->add_wijs incubate Incubate in Dark (30 min) add_wijs->incubate add_ki Add KI Solution incubate->add_ki titrate_na2s2o3 Titrate with Na2S2O3 add_ki->titrate_na2s2o3 add_starch Add Starch Indicator titrate_na2s2o3->add_starch endpoint Endpoint (Colorless) add_starch->endpoint calculate Calculate Purity endpoint->calculate Record Volume

Caption: Workflow for Purity Validation by Iodometric Titration.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_std Prepare Standard prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Result

Caption: Workflow for Purity Validation by GC-FID.

Conclusion

Both iodometric titration and Gas Chromatography-Flame Ionization Detection are viable methods for assessing the purity of this compound.

Titration serves as a valuable, low-cost quality control tool for providing a rapid estimation of the total unsaturation content. Its primary limitation is the lack of specificity, which can lead to an overestimation of purity if other unsaturated impurities are present.

GC-FID , on the other hand, stands out as a superior method for a detailed and accurate purity assessment. Its high resolving power allows for the separation and quantification of this compound from its isomers and other volatile impurities. This level of detail is often critical in research, process development, and for ensuring the quality of materials used in pharmaceutical applications.

For routine process checks where the impurity profile is well-characterized, titration can be a sufficient and economical choice. However, for applications demanding high purity and a comprehensive understanding of potential contaminants, GC-FID is the recommended and more robust analytical technique.

6-Methyl-1-heptene: A Comparative Guide for Polymer and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-methyl-1-heptene (B80069), a branched alpha-olefin, against its linear isomers and other common alpha-olefins in key applications for chemical synthesis and polymer manufacturing. While direct benchmark studies on this compound are limited in publicly available literature, this document synthesizes existing data on related compounds and established chemical principles to provide a predictive performance comparison.

Executive Summary

This compound, with its unique branched structure, offers distinct properties when compared to its linear counterparts like 1-heptene (B165124) or other commercially prevalent alpha-olefins such as 1-hexene (B165129) and 1-octene. In polymerization, the presence of a methyl branch is anticipated to influence catalyst activity and the resulting polymer's mechanical and thermal properties. Similarly, in fine chemical synthesis via hydroformylation, the branched structure is expected to direct the regioselectivity of the reaction, favoring the formation of specific aldehyde isomers. This guide explores these potential differences through comparative data tables, detailed experimental methodologies for analogous compounds, and visualizations of the underlying chemical processes.

Physicochemical Properties: A Foundation for Comparison

A molecule's physical and chemical properties are fundamental to its reactivity and application. Below is a comparison of this compound with the linear alpha-olefin, 1-heptene.

PropertyThis compound1-HepteneData Source
Molecular Formula C8H16C7H14[1]
Molecular Weight ( g/mol ) 112.2198.19[1]
Boiling Point (°C) 112.493.6[2]
Density (g/cm³ at 20°C) 0.7190.697[2][3]
Flash Point (°C) 15.5-1[2]
Refractive Index 1.4111.399[4]

The branched structure of this compound results in a higher boiling point and density compared to the linear 1-heptene, which can influence reactor conditions and product separation processes.

Application in Polymer Synthesis: Ethylene (B1197577) Copolymerization

Alpha-olefins are widely used as comonomers in the production of polyethylene (B3416737) to modify its properties. The incorporation of a branched comonomer like this compound is expected to have a distinct impact on the polymer's microstructure and, consequently, its macroscopic properties, when compared to linear alpha-olefins.

Comparative Performance in Ziegler-Natta Polymerization

Ziegler-Natta catalysts are a cornerstone of polyolefin production. The structure of the alpha-olefin comonomer can significantly affect the polymerization kinetics and the final polymer characteristics.

The following table compares the typical effects of linear vs. branched alpha-olefin comonomers on polyethylene properties, providing an inferred comparison for this compound.

PropertyPolyethylene with Linear α-Olefin (e.g., 1-Heptene)Polyethylene with Branched α-Olefin (e.g., this compound) (Inferred)
Crystallinity HigherLower
Density HigherLower
Tensile Strength Generally HigherPotentially Lower
Elongation at Break LowerPotentially Higher
Impact Strength LowerPotentially Higher
Experimental Protocol: Ziegler-Natta Copolymerization of Ethylene and an Alpha-Olefin

This protocol is a generalized procedure based on common laboratory practices for Ziegler-Natta polymerization and can be adapted for use with this compound.

Materials:

  • Catalyst: A supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst: Triethylaluminum (TEAL) or other suitable alkylaluminum compound

  • Solvent: High-purity, anhydrous heptane (B126788) or toluene (B28343)

  • Monomers: High-purity ethylene and this compound (or alternative α-olefin)

  • Chain Transfer Agent (optional): Hydrogen

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

  • Solvent and Cocatalyst Addition: The desired volume of solvent is introduced into the reactor, followed by the cocatalyst solution. The mixture is stirred and brought to the desired reaction temperature (e.g., 70-90°C).

  • Monomer Introduction: The reactor is pressurized with ethylene to the desired partial pressure. The liquid α-olefin comonomer is then injected into the reactor.

  • Catalyst Injection and Polymerization: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization. The ethylene pressure is maintained throughout the reaction.

  • Termination: After the desired reaction time, the polymerization is terminated by venting the reactor and adding a deactivating agent (e.g., isopropanol).

  • Polymer Recovery and Purification: The polymer is precipitated, washed with a suitable solvent (e.g., ethanol) to remove catalyst residues, and dried under vacuum.

Ziegler_Natta_Polymerization_Workflow A Reactor Preparation (Drying and Purging) B Solvent and Cocatalyst Addition A->B C Monomer Introduction (Ethylene and α-Olefin) B->C D Catalyst Injection and Polymerization C->D E Termination D->E F Polymer Recovery and Purification E->F

Ziegler-Natta Polymerization Workflow

Application in Fine Chemical Synthesis: Hydroformylation

Hydroformylation, or the oxo process, is a key industrial reaction for the production of aldehydes from olefins. The regioselectivity of this reaction (i.e., the preference for linear vs. branched aldehyde products) is a critical consideration.

Comparative Performance in Hydroformylation

For a terminal olefin like this compound, hydroformylation can theoretically yield two main aldehyde products: the linear 7-methyl-octanal and the branched 2,6-dimethyl-heptanal.

The presence of the methyl branch at the C6 position is expected to sterically hinder the formation of the branched aldehyde to some extent, favoring the formation of the linear product, 7-methyl-octanal. This is in contrast to the hydroformylation of a linear alpha-olefin like 1-heptene, which typically yields a mixture of n-octanal and 2-methyl-heptanal, with the linear-to-branched ratio being highly dependent on the catalyst and reaction conditions.

OlefinMajor Aldehyde Product(s)Expected Regioselectivity
1-Heptene n-Octanal and 2-MethylheptanalVariable (catalyst and condition dependent)
This compound 7-Methyloctanal and 2,6-DimethylheptanalLikely favors the linear isomer (7-Methyloctanal) due to sterics
Experimental Protocol: Hydroformylation of a Terminal Olefin

This is a general laboratory-scale protocol for the hydroformylation of a terminal olefin and can be adapted for this compound.

Materials:

  • Catalyst Precursor: A rhodium-based precursor (e.g., Rh(acac)(CO)₂) or a cobalt-based precursor (e.g., Co₂(CO)₈)

  • Ligand: A phosphine (B1218219) or phosphite (B83602) ligand (e.g., triphenylphosphine) to modify the catalyst and influence regioselectivity

  • Solvent: A suitable solvent such as toluene or THF

  • Substrate: this compound or other terminal olefin

  • Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, the catalyst precursor and ligand are dissolved in the solvent in a high-pressure autoclave.

  • Substrate Addition: The olefin substrate is added to the autoclave.

  • Reaction: The autoclave is sealed, removed from the glovebox, and pressurized with syngas to the desired pressure (e.g., 20-100 bar). The reactor is then heated to the reaction temperature (e.g., 80-150°C) with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at intervals and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete, the autoclave is cooled, and the excess pressure is carefully vented. The product mixture is then analyzed to determine the yield and regioselectivity of the aldehyde products.

Hydroformylation_Signaling_Pathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst + Ligand, Syngas Olefin Complex Olefin Complex Active Catalyst->Olefin Complex + Olefin Alkyl Complex Alkyl Complex Olefin Complex->Alkyl Complex Hydride Migration Acyl Complex Acyl Complex Alkyl Complex->Acyl Complex + CO Aldehyde Product Aldehyde Product Acyl Complex->Aldehyde Product + H2 (Oxidative Addition, Reductive Elimination) Aldehyde Product->Active Catalyst Regeneration

Generalized Hydroformylation Catalytic Cycle

Conclusion

While direct comparative data for this compound is scarce, this guide provides a framework for understanding its potential performance in key chemical transformations based on the behavior of analogous branched alpha-olefins. Its unique structure is predicted to offer advantages in tailoring polymer properties, specifically for applications requiring lower crystallinity and higher flexibility. In fine chemical synthesis, it presents a pathway to specific branched aldehydes that may be of interest in fragrance and pharmaceutical applications. Further experimental investigation is warranted to fully elucidate the performance benchmarks of this compound and validate these predictions.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-1-heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Methyl-1-heptene is critical for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this flammable liquid responsibly.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid that may cause skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headache upon overexposure.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory. This includes wearing chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant clothing.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4] Equipment used during handling and disposal must be properly grounded to prevent static discharge.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all national and local regulations. The primary method of disposal involves engaging a licensed professional waste disposal service.[5]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Designate a specific, labeled waste container for this compound.

    • Do not mix this compound with other waste streams unless compatibility has been confirmed.

  • Container Selection and Labeling:

    • Use a container that is compatible with flammable organic liquids.

    • The container must be kept tightly sealed except when adding waste.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.

  • Accumulation of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • The storage area should be away from heat and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[5]

    • Provide the waste disposal service with accurate information about the waste material.

  • Handling of Empty Containers:

    • Empty containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Quantitative Data Summary

Data ParameterValueSource
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.
Professional Service Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Environmental Precautions Do not let product enter drains.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible, Labeled Hazardous Waste Container ppe->container Step 2 collect Collect Waste in Designated Container container->collect Step 3 seal Keep Container Tightly Sealed collect->seal Step 4 store Store in Cool, Dry, Well-Ventilated, Designated Hazardous Waste Area seal->store Step 5 ignition Ensure Area is Free of Ignition Sources store->ignition Step 6 contact_ehs Contact EHS or Licensed Waste Disposal Company ignition->contact_ehs Step 7 provide_info Provide Waste Information contact_ehs->provide_info Step 8 pickup Arrange for Waste Pickup provide_info->pickup Step 9 document Complete All Necessary Disposal Documentation pickup->document Step 10 end_point End: Waste Disposed Compliantly document->end_point Final Step

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 6-Methyl-1-heptene (B80069). The following procedural guidance is designed to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a petroleum-like odor.[1][2] It is less dense than water and insoluble in it.[1][2] As a highly flammable liquid and vapor, it poses a significant fire hazard.[1][3]

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular FormulaC8H16[2][4][5][6]
Molecular Weight112.21 g/mol [1][4][6]
Density0.719 g/cm³[4][6]
Boiling Point112.4 °C at 760 mmHg[4][6]
Flash Point15.5 °C (Closed Cup)[2][4][6]
Vapor Pressure25.2 mmHg[1][7]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[8]Protects against splashes and vapors that can cause severe eye irritation.[7][9]
Face shield (in addition to goggles).[9][10]Recommended when handling large volumes or when there is a significant splash hazard.[9]
Skin Chemical-resistant gloves (e.g., Nitrile, Butyl rubber). Gloves must be inspected prior to use.[8][9]Prevents skin contact, which can cause irritation.[7][8] Use proper glove removal technique to avoid contamination.[10]
Fire/flame resistant and impervious clothing.[8] A complete chemical-protective suit may be required based on concentration and exposure risk.[10]Protects against accidental splashes and fire hazards.[8]
Respiratory A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[8] For higher-level protection, use respirator cartridges such as OV/AG/P99 (US) or ABEK-P2 (EU EN 143).[10]Protects against inhalation of vapors, which may have anesthetic effects like drowsiness, dizziness, and headache.[1][7]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8] Use explosion-proof electrical, ventilating, and lighting equipment.[3][11]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[3]

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning.

  • Grounding: To prevent fires caused by electrostatic discharge, all metal parts of the equipment must be grounded.[3][8]

  • Tools: Use only non-sparking tools to avoid ignition sources.[3][8][11]

  • Avoid Contact: Take measures to avoid contact with skin and eyes and prevent the inhalation of vapors.[8][10]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[3][11]

Storage:

  • Store containers in a dry, cool, and well-ventilated place.[8]

  • Keep the container tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[3][11]

Emergency and Disposal Plan

Accidental Release Measures:

  • Isolate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[8] Evacuate personnel to a safe area.[5][8]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[8][10]

  • Clean-up: Use spark-proof tools and explosion-proof equipment.[8][11] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and collect it for disposal.[11]

First-Aid Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5][8]

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with soap and plenty of water.[1][8]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes.[5][8] Consult a doctor.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a Poison Control Center or doctor immediately.[5][8]

Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3][12]

  • Professional Disposal: All waste material, including contaminated absorbents and packaging, should be disposed of by a licensed professional waste disposal service.[10]

  • Packaging: Dispose of contaminated packaging as you would the unused product.[10]

Workflow for Safe Handling of this compound

prep 1. Preparation - Risk Assessment - Verify Controls eng_controls Engineering Controls - Fume Hood - Ventilation - Grounding prep->eng_controls ppe Personal Protective Equipment - Goggles/Face Shield - Gloves - Lab Coat/Suit - Respirator prep->ppe handling 2. Handling Procedure - Use Non-Sparking Tools - Avoid Contact & Inhalation - Keep from Ignition Sources eng_controls->handling ppe->handling spill Accidental Release handling->spill complete Task Completion handling->complete emergency 3. Emergency Procedures - Evacuate & Ventilate - Remove Ignition Sources - Contain & Clean Spill spill->emergency waste 4. Waste Collection - Segregate Waste - Label Container complete->waste emergency->waste disposal 5. Disposal - Use Licensed Contractor - Follow Regulations waste->disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.